1-(4-Bromophenyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHPFAFEJNBIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370841 | |
| Record name | 1-(4-bromophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66698-28-0 | |
| Record name | 1-(4-Bromophenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066698280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-bromophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-BROMOPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX2Y9C2G6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1-(4-Bromophenyl)piperazine from basic starting materials
An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)piperazine
Introduction
This compound is a crucial chemical intermediate widely utilized in the synthesis of a variety of pharmacologically active compounds.[1][2] Its structure, featuring a piperazine ring attached to a brominated phenyl group, serves as a versatile scaffold in drug discovery, particularly for developing antipsychotic and antidepressant medications.[1][3] The synthesis of this compound from basic, readily available starting materials is a subject of significant interest for researchers, scientists, and professionals in drug development. The efficiency, scalability, and cost-effectiveness of the synthetic route are paramount for its practical application in pharmaceutical manufacturing.
This technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound. It moves beyond simple procedural lists to delve into the mechanistic rationale behind each method, offering field-proven insights into experimental choices. The methodologies discussed are grounded in established chemical principles, including modern palladium-catalyzed cross-coupling reactions and classical nucleophilic substitution strategies, ensuring both scientific integrity and practical applicability.
Chapter 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and versatile method for forming carbon-nitrogen (C-N) bonds.[4][5] This palladium-catalyzed cross-coupling reaction provides a direct route to this compound from an aryl halide and piperazine, often with high yields and excellent functional group tolerance, replacing harsher traditional methods.[4][6]
Principle and Mechanistic Overview
The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a stoichiometric amount of base.[7] The catalytic cycle is a well-understood process that involves several key steps:
-
Oxidative Addition: A Pd(0) species reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[4][7] This is often the rate-determining step of the cycle.[8]
-
Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a more nucleophilic amido group.
-
Reductive Elimination: The final C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center.[9] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Key Parameters and Rationale
The success of a Buchwald-Hartwig amination depends critically on the careful selection of several components, each playing a distinct role in the catalytic cycle.
-
Aryl Halide: 1,4-Dibromobenzene or 1-bromo-4-iodobenzene are common starting materials. Aryl iodides are generally more reactive than aryl bromides in the oxidative addition step, which can allow for milder reaction conditions or lower catalyst loadings.[10]
-
Palladium Precatalyst: Various Pd(0) and Pd(II) sources can be used, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or air-stable precatalysts that are reduced in situ.
-
Phosphine Ligand: The ligand is arguably the most crucial component. It stabilizes the palladium center and modulates its reactivity. Sterically hindered, electron-rich alkylphosphine ligands (e.g., t-BuXPhos, BrettPhos) or bidentate phosphine ligands (e.g., BINAP, DPPF) are often required.[7] Bidentate ligands can prevent the formation of inactive palladium dimers and accelerate the reaction.[4]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[7]
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tert-butanol are typically used to prevent catalyst deactivation and unwanted side reactions.[7][10]
Visualization: The Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Synthesis
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 1,4-dibromobenzene (1.0 equiv), piperazine (2.5 equiv), and sodium tert-butoxide (2.2 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Data Summary
| Parameter | Condition | Rationale |
| Aryl Halide | 1,4-Dibromobenzene | Readily available starting material. |
| Amine | Piperazine | The nucleophile for the coupling reaction. |
| Catalyst System | Pd₂(dba)₃ / BINAP | A common and effective system for coupling with secondary cyclic amines.[4] |
| Base | Sodium tert-butoxide | Strong, non-nucleophilic base to facilitate amine deprotonation. |
| Solvent | Toluene | High-boiling, aprotic solvent suitable for the reaction temperature.[10] |
| Temperature | 80–110 °C | Provides sufficient thermal energy to overcome activation barriers. |
| Typical Yield | 70–95% | Dependent on precise conditions and purification. |
Chapter 2: Synthesis via Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic Aromatic Substitution (SNA_r) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[11] Unlike the more common electrophilic aromatic substitution, SNA_r requires the aromatic ring to be electron-deficient, a condition typically achieved by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[12][13]
The Addition-Elimination Mechanism
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][13] The aromaticity of the ring is temporarily broken.
-
Elimination: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored to yield the final product.[11]
The presence of an EWG, such as a nitro group (–NO₂), is crucial as it delocalizes the negative charge of the Meisenheimer complex, stabilizing it and facilitating its formation.[12][14]
Visualization: The SNA_r Addition-Elimination Mechanism
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA_r).
Synthesis via Cyclization of Diethanolamine and 4-Bromoaniline
A practical, multi-step approach starting from very basic materials utilizes an intramolecular cyclization that functions as a type of nucleophilic substitution. This method avoids the need for expensive palladium catalysts and ligands. One documented procedure involves the reaction of 4-bromoaniline with bis(2-chloroethyl)amine, which is prepared in situ from diethanolamine.[3]
Diethanolamine is first converted to its corresponding dichloro derivative using a chlorinating agent like thionyl chloride (SOCl₂). Thionyl chloride is an effective and inexpensive choice for this transformation.[3]
The generated bis(2-chloroethyl)amine hydrochloride is then reacted directly with 4-bromoaniline. In this key step, the primary amine of 4-bromoaniline first displaces one of the chloro groups. The resulting secondary amine then undergoes an intramolecular nucleophilic attack on the second chloroethyl arm to form the piperazine ring.
Experimental Protocol: Cyclization Method
Disclaimer: This protocol is a representative example based on literature and should be adapted and optimized based on laboratory safety standards and specific experimental goals.[3]
Part A: Preparation of bis(2-chloroethyl)amine hydrochloride
-
Setup: In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve thionyl chloride (2.2 equiv) in chloroform.
-
Addition: Slowly add a solution of diethanolamine (1.0 equiv) in chloroform dropwise, maintaining the reaction temperature below 30 °C.
-
Reaction: After addition, remove the ice bath and allow the reaction to proceed at room temperature for 1 hour, then heat to 50 °C for 30 minutes.
-
Isolation: Cool the mixture to room temperature and collect the precipitated white solid (bis(2-chloroethyl)amine hydrochloride) by suction filtration. This intermediate can be used directly in the next step.
Part B: Synthesis of this compound
-
Dissolution: Dissolve the crude bis(2-chloroethyl)amine hydrochloride from Part A in water in a four-necked flask.
-
Addition: Add 4-bromoaniline (1.0 equiv) and a base/acid scavenger (e.g., sodium carbonate) to the solution.
-
Reaction: Heat the mixture under reflux with vigorous stirring. The cyclization reaction occurs, and the product, this compound, precipitates from the aqueous solution as its hydrochloride salt.
-
Isolation: After cooling, filter the precipitate, wash with water, and dry.
-
Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol. The free base can be obtained by treating the hydrochloride salt with a base like NaOH.
Data Summary
| Parameter (Part B) | Condition | Rationale |
| Starting Materials | bis(2-chloroethyl)amine HCl, 4-Bromoaniline | Inexpensive and readily available basic chemicals.[3] |
| Solvent | Water | An environmentally benign and low-cost solvent. The product's insolubility aids isolation.[3] |
| Reagent | Acid Scavenger (e.g., Na₂CO₃) | Neutralizes the HCl generated during the cyclization. |
| Temperature | Reflux | Provides the necessary energy for the two C-N bond-forming substitution reactions. |
| Typical Yield | ~50% (overall) | A moderate but acceptable yield for a two-step process from basic materials.[3] |
Chapter 3: Product Purification and Characterization
Regardless of the synthetic route chosen, the final product must be purified and its identity and purity confirmed through rigorous analytical characterization.
Purification Techniques
-
Extraction: An initial aqueous work-up is used to remove water-soluble salts and reagents. The product is extracted into an organic solvent.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the mother liquor.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed to separate the target compound from byproducts based on differences in polarity.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed using modern analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming its elemental composition.[15]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound by separating it from any remaining impurities.[16] The purity is typically reported as a percentage of the main peak area relative to the total area of all peaks.[16]
Conclusion
The synthesis of this compound can be effectively achieved through several distinct strategies, each with its own set of advantages and considerations. The Buchwald-Hartwig amination represents the state-of-the-art in C-N cross-coupling, offering high yields and broad applicability, making it ideal for discovery chemistry and situations where cost of reagents is not the primary constraint. In contrast, the synthesis via cyclization of diethanolamine and 4-bromoaniline provides a more classical, cost-effective, and scalable route that relies on inexpensive starting materials, making it highly suitable for large-scale industrial production. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, budget, available equipment, and desired purity. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions and successfully execute the synthesis of this valuable pharmaceutical intermediate.
References
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. name-reaction.com [name-reaction.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmdguru.com [pharmdguru.com]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An Investigative Framework for the CNS Mechanism of Action of 1-(4-Bromophenyl)piperazine (pBPP): A Methodological Whitepaper
Abstract
1-(4-Bromophenyl)piperazine (pBPP) is an arylpiperazine derivative with structural similarities to a class of compounds known for their significant activity within the central nervous system (CNS).[1] The piperazine scaffold is a cornerstone in the development of therapeutics targeting neurotransmitter systems, particularly serotonin and dopamine receptors.[2] Despite its availability as a research chemical, a comprehensive public-domain characterization of the specific mechanism of action for pBPP is notably absent. This technical guide, therefore, serves a dual purpose: first, to present the known molecular and structural information for pBPP based on available data and comparative analysis with its analogs; and second, to provide a detailed, protocol-driven framework for the systematic elucidation of its CNS mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a robust methodological blueprint for characterizing novel arylpiperazine compounds.
Introduction: The Arylpiperazine Scaffold and the pBPP Question
The arylpiperazine moiety is a privileged structure in neuropharmacology, forming the core of numerous approved drugs for psychiatric and neurological disorders.[2] These compounds are known to interact with a wide array of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptor subtypes. The nature of the substituent on the phenyl ring critically modulates the affinity and selectivity for these targets.[1]
This compound (pBPP), a member of this class, is structurally analogous to other well-studied halogenated phenylpiperazines.[3] While its synthesis from precursors like diethanolamine or via amination of 4-bromobenzene is established, its specific neuropharmacological profile remains largely uncharacterized in peer-reviewed literature.[4][5] Understanding its mechanism of action requires a multi-tiered approach, beginning with its primary molecular targets and extending to its influence on cellular signaling, neuronal electrical activity, and ultimately, complex behavioral paradigms. This guide outlines the logical progression of such an investigation.
Molecular Target Identification and Binding Affinity Profiling
The foundational step in characterizing pBPP's mechanism of action is to identify its primary binding sites in the CNS. Based on its structural class, the most probable targets are serotonin and dopamine receptors.
Predicted Receptor Binding Profile
Comparative analysis with structurally related compounds provides a hypothetical binding profile for pBPP. The following table, based on data for pBPP and its close analogs, summarizes the likely primary targets. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) |
| This compound (pBPP) | 25 | 85 | 60 | 850 | 1200 |
| 1-Phenylpiperazine | 13 | 146 | 132 | 1600 | 2500 |
| 1-(4-Chlorophenyl)piperazine | 22 | 75 | 52 | 1100 | 1600 |
| 1-(4-Fluorophenyl)piperazine | 18 | 68 | 45 | 1200 | 1800 |
| Data for this compound and analogs are derived from a comparative analysis provided by BenchChem.[1] |
This preliminary data suggests that pBPP likely possesses the highest affinity for the 5-HT1A, 5-HT2A, and 5-HT2C receptors, with significantly lower affinity for D2 and D3 receptors. The primary focus of subsequent functional characterization should therefore be on these serotonin receptor subtypes.
Experimental Protocol: Radioligand Binding Assay
To empirically validate and expand upon the predicted binding profile, competitive radioligand binding assays are essential.[6] This technique quantifies the affinity of a test compound (pBPP) for a target receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of pBPP for a panel of CNS receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2, D3, and others for a broader screen).
Methodology:
-
Membrane Preparation:
-
Culture mammalian cells (e.g., HEK293 or CHO) stably expressing the human receptor subtype of interest.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.[7]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via BCA assay).[7]
-
-
Competitive Binding Incubation:
-
In a 96-well plate, combine the receptor-containing membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A), and a range of concentrations of unlabeled pBPP.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[7]
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.[6]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding at each pBPP concentration by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of pBPP to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of pBPP that inhibits 50% of specific radioligand binding) by fitting the data to a one-site competition model.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
-
Functional Characterization at Primary Targets
Binding affinity does not describe the functional consequence of the drug-receptor interaction. pBPP could act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). Functional assays are required to determine this.
Downstream Signaling Pathways
The primary targets identified (5-HT1A, 5-HT2A, 5-HT2C) couple to distinct G-protein signaling pathways:
-
5-HT1A Receptors: Primarily couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[9]
-
5-HT2A and 5-HT2C Receptors: Primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG, leading to the mobilization of intracellular calcium (Ca²⁺) .[10]
This knowledge dictates the choice of functional assays to determine the efficacy of pBPP at each receptor.
Figure 1: Canonical G-protein signaling pathways for primary pBPP targets.
Experimental Protocol: cAMP Accumulation Assay (for 5-HT1A)
This assay will determine if pBPP acts as an agonist or antagonist at the Gi-coupled 5-HT1A receptor by measuring changes in intracellular cAMP.[11]
Objective: To quantify pBPP-induced changes in cAMP levels in cells expressing the 5-HT1A receptor.
Methodology:
-
Cell Preparation:
-
Seed cells stably expressing the human 5-HT1A receptor into a 96- or 384-well plate and culture overnight.
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with a range of concentrations of pBPP for a defined period (e.g., 30 minutes).
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator, to raise basal cAMP levels) along with a known 5-HT1A agonist (e.g., 5-CT) at its EC₈₀ concentration.
-
Incubate to allow for cAMP production.
-
-
Assay Procedure (Agonist Mode):
-
Add a fixed concentration of forskolin to all wells.
-
Add a range of concentrations of pBPP to the cells and incubate.
-
-
Detection:
-
Lyse the cells and measure cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody, leading to a measurable change in the fluorescent or luminescent signal.
-
-
Data Analysis:
-
Agonist Activity: If pBPP is an agonist, it will decrease the forskolin-stimulated cAMP level. Plot the signal against the log concentration of pBPP to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).
-
Antagonist Activity: If pBPP is an antagonist, it will reverse the inhibition of cAMP caused by the reference agonist. Plot the signal against the log concentration of pBPP to determine the IC₅₀ and subsequently calculate the Kb (antagonist dissociation constant).
-
Experimental Protocol: Calcium Mobilization Assay (for 5-HT2A/2C)
This assay will determine if pBPP has agonist or antagonist properties at the Gq-coupled 5-HT2A and 5-HT2C receptors by measuring transient increases in intracellular calcium.[4][12]
Objective: To quantify pBPP-induced intracellular calcium flux in cells expressing 5-HT2A or 5-HT2C receptors.
Methodology:
-
Cell and Dye Loading:
-
Seed cells stably expressing the human 5-HT2A or 5-HT2C receptor into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in assay buffer (e.g., HBSS with 20 mM HEPES).[3]
-
Incubate for approximately 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light, to allow for de-esterification of the dye.
-
-
Fluorescence Measurement:
-
Place the assay plate into a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.
-
Record a baseline fluorescence for 10-20 seconds.
-
-
Compound Addition and Reading:
-
Agonist Mode: The instrument injects a range of concentrations of pBPP into the wells, and fluorescence is continuously monitored (e.g., every second for 2-3 minutes) to capture the transient calcium peak.
-
Antagonist Mode: The instrument first injects a range of concentrations of pBPP and incubates for a set period. It then injects a known agonist (e.g., serotonin) at its EC₈₀ concentration, and fluorescence is monitored.
-
-
Data Analysis:
-
The change in fluorescence (peak minus baseline) is calculated for each well.
-
Agonist Activity: Plot the fluorescence change against the log concentration of pBPP to determine EC₅₀ and Eₘₐₓ.
-
Antagonist Activity: Plot the inhibition of the agonist response against the log concentration of pBPP to determine IC₅₀ and Kb.
-
G-Protein Independent Signaling: β-Arrestin Recruitment
GPCRs can also signal through G-protein-independent pathways, primarily via the recruitment of β-arrestin proteins.[13] This can lead to receptor desensitization, internalization, and activation of distinct signaling cascades (e.g., MAPK pathways). A compound that shows bias towards either G-protein or β-arrestin pathways could have a unique therapeutic or side-effect profile.
Objective: To determine if pBPP promotes the recruitment of β-arrestin to its target receptors.
Methodology:
-
Utilize a commercially available β-arrestin recruitment assay system (e.g., PathHunter by DiscoverX).[14]
-
These assays are typically based on enzyme fragment complementation. The receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementary fragment.
-
Upon agonist-induced recruitment of β-arrestin to the receptor, the fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
-
The procedure is analogous to other cell-based assays: incubate cells expressing the tagged constructs with a range of pBPP concentrations and measure the resulting luminescence to determine agonist EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Figure 2: Workflow for determining pBPP's functional profile and signaling bias.
Cellular and Systems Level Analysis: Electrophysiology
To understand how pBPP's molecular actions translate into changes in neuronal function, direct electrophysiological recordings are necessary. These experiments measure how the compound alters the electrical properties of neurons, such as their firing rate and synaptic communication.
Predicted Electrophysiological Effects
-
Activation of 5-HT1A receptors on serotonergic neurons in the dorsal raphe nucleus is expected to cause hyperpolarization and a decrease in firing rate, while activation of postsynaptic 5-HT1A receptors on pyramidal neurons in regions like the hippocampus also causes hyperpolarization.[15]
-
Activation of 5-HT2A receptors on cortical pyramidal neurons typically causes membrane depolarization, increasing their excitability and firing rate.[16]
Therefore, if pBPP is a 5-HT1A agonist, it would likely be inhibitory, whereas if it is a 5-HT2A agonist, it would likely be excitatory. An antagonist would block the effects of endogenous serotonin.
Experimental Protocol: Whole-Cell Patch-Clamp Recording in Brain Slices
This technique provides high-fidelity measurement of a single neuron's electrical activity within a relatively intact local circuit.[17][18]
Objective: To determine the effect of pBPP on the resting membrane potential, firing rate, and synaptic currents of identified neurons (e.g., cortical or hippocampal pyramidal neurons).
Methodology:
-
Slice Preparation:
-
Acutely prepare brain slices (e.g., 300 µm thick) from a rodent using a vibratome. The slices should contain the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Maintain slices in an incubation chamber with continuously oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).[19]
-
-
Recording:
-
Transfer a single slice to a recording chamber on a microscope stage, continuously perfused with heated (32-34°C) and oxygenated aCSF.
-
Visualize individual neurons using differential interference contrast (DIC) optics.
-
Using a micromanipulator, approach a target neuron with a glass micropipette filled with an intracellular solution.
-
Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief, strong pulse of suction to rupture the membrane patch, achieving the "whole-cell" configuration. This allows control and measurement of the cell's membrane potential and currents.[19]
-
-
Data Acquisition:
-
Current-Clamp Mode: Record the neuron's membrane potential. Apply pBPP to the perfusing aCSF and observe any changes in the resting membrane potential or spontaneous action potential firing. Inject current steps to evoke firing and determine how pBPP alters the neuron's input-output function (firing frequency vs. injected current).
-
Voltage-Clamp Mode: Hold the neuron at a specific membrane potential to record synaptic currents. Stimulate afferent pathways to evoke excitatory (EPSCs) or inhibitory (IPSCs) postsynaptic currents and determine how pBPP modulates synaptic transmission.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, action potential frequency, threshold, and shape.
-
Analyze changes in the amplitude and frequency of spontaneous or evoked synaptic currents.
-
In Vivo Behavioral Analysis
The final tier of investigation is to determine the functional consequences of pBPP's mechanism of action at the whole-organism level. Behavioral assays can reveal its potential psychoactive properties, such as stimulant, sedative, anxiolytic, or hallucinogen-like effects.
Relevant Behavioral Paradigms
-
Locomotor Activity: This simple test measures the stimulant or sedative effects of a compound. Psychostimulants typically increase locomotor activity, while many serotonergic agents, like the 5-HT2C agonist m-CPP, can decrease it.[2][20]
-
Drug Discrimination: This paradigm is the gold standard for assessing the subjective interoceptive effects of a drug in animals. Animals are trained to recognize the internal state produced by a specific drug and will respond on a designated lever to receive a reward. Testing pBPP in animals trained to discriminate known drugs (e.g., a 5-HT2A agonist like DOI, or a stimulant like amphetamine) can reveal whether it produces similar subjective effects.
-
Anxiety Models (e.g., Elevated Plus Maze, Light/Dark Box): These tests assess anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) effects. For example, the related compound m-CPP has been shown to produce anxiogenic-like behavior in rodents.
Experimental Protocol: Locomotor Activity Assessment
Objective: To determine if pBPP increases or decreases spontaneous locomotor activity in rodents.
Methodology:
-
Habituation: Place individual mice or rats into open-field arenas equipped with infrared beam grids to automatically track movement. Allow the animals to habituate to the new environment for a period (e.g., 30-60 minutes).
-
Administration: Administer a range of doses of pBPP (and a vehicle control) via an appropriate route (e.g., intraperitoneal injection).
-
Recording: Immediately return the animals to the arenas and record locomotor activity (e.g., total distance traveled, horizontal activity, vertical rearing) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins to observe the onset and duration of any effect. Compare the total activity across different dose groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Conclusion and Future Directions
The characterization of this compound's CNS mechanism of action is currently incomplete. While its chemical structure and binding affinity profile can be predicted with some confidence, empirical data on its functional activity, downstream signaling, and in vivo effects are absent from the public scientific record. The multi-tiered experimental framework outlined in this guide—progressing from molecular binding to cellular function and in vivo behavior—provides a comprehensive and self-validating system for elucidating the neuropharmacology of pBPP or any novel psychoactive compound. Successful execution of these protocols will definitively establish its receptor pharmacology, identify its functional signature as an agonist or antagonist, map its impact on neuronal signaling and excitability, and characterize its resulting behavioral phenotype. This foundational knowledge is a prerequisite for any further exploration of its potential as a research tool or therapeutic agent.
References
- 1. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of Serotonin 5-HT1A Receptor Biased Agonists in Rat: Anxiolytic and Antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of some 1-arylpiperazines as antagonists of stereotyped behaviors mediated by central serotonergic receptors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologically Based Modeling Approach to Predict Dopamine D2 Receptor Occupancy of Antipsychotics in Brain: Translation From Rat to Human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist action at D2(long) dopamine receptors: ligand binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological properties of electrical synapses between rat sympathetic preganglionic neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The regulatory effects of (p)ppGpp and indole on cAMP synthesis in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. agilent.com [agilent.com]
- 19. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m-Chlorophenylpiperazine enhances neophobic and anxious behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of the Arylpiperazine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Pharmacological Profile of 1-(4-Bromophenyl)piperazine Derivatives
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, prized for its versatile synthetic accessibility and its ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] This six-membered heterocycle, with two nitrogen atoms at opposing positions, often serves as a critical linker or pharmacophore in drugs targeting the central nervous system (CNS).[3][4] When combined with an aryl group, such as a 4-bromophenyl moiety, the resulting 1-arylpiperazine scaffold becomes a privileged structure for interacting with key neurotransmitter receptors, particularly those in the serotonin and dopamine families.[3][5][6]
This compound itself is a key chemical intermediate, a building block for a vast array of more complex derivatives.[7][8][9] The bromine atom at the para-position of the phenyl ring is not merely a placeholder; it significantly influences the electronic properties of the molecule and provides a reactive handle for further synthetic modifications, such as cross-coupling reactions. Derivatives of this core structure have shown considerable therapeutic potential across a spectrum of disease states, including psychiatric disorders like depression, anxiety, and schizophrenia, as well as in oncology and neurology.[1][3][5][7]
This guide provides a comprehensive technical overview of the pharmacological profile of this compound derivatives. As a senior application scientist, the following sections will synthesize data from peer-reviewed literature and chemical databases to explain the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental protocols relevant to this important class of compounds. The focus is not just on the "what" but the "why"—elucidating the scientific reasoning behind the molecular design and experimental validation of these promising therapeutic agents.
Part 1: Synthesis and Physicochemical Characterization
The generation and characterization of novel derivatives are foundational to any drug discovery program. The this compound core is typically synthesized via nucleophilic substitution or cross-coupling reactions, providing a stable platform for subsequent diversification.
General Synthesis of the Core Scaffold
One common and efficient method to produce the core structure is through the amination of 4-bromo-substituted benzene rings with piperazine.[9] More advanced methods, such as the Buchwald-Hartwig amination, utilize palladium catalysts to achieve this coupling with high efficiency, which is particularly useful for industrial-scale production.
A generalized synthetic workflow is illustrated below. The choice of base and solvent is critical for optimizing reaction yield and purity.
Caption: General workflow for the synthesis of the this compound core.
Synthesis of Functional Derivatives
The true therapeutic potential is unlocked by creating derivatives from the core scaffold. The secondary amine of the piperazine ring is a prime site for modification. The Mannich reaction, for instance, is a powerful method for adding an aminomethyl group by reacting the piperazine with formaldehyde and a suitable CH-acidic compound, such as a 1,2,4-triazole derivative.[1] This approach allows for the rapid generation of diverse chemical libraries.
Physicochemical Properties
The physicochemical properties of the parent compound and its derivatives are crucial for their behavior in biological systems.
| Property | Value for this compound | Significance |
| Molecular Formula | C10H13BrN2[10] | Defines the elemental composition and molecular weight. |
| Molecular Weight | ~241.13 g/mol [10] | Influences diffusion and transport properties. |
| Appearance | White to off-white crystalline powder[8] | Basic physical state for handling and formulation. |
| Melting Point | 110–113°C[8] | Indicator of purity and lattice energy. |
| Solubility | Soluble in DMSO, methanol; slightly soluble in water[8] | Critical for formulating solutions for in vitro and in vivo testing. |
| pKa | ~8.88 (Predicted)[7] | Determines the ionization state at physiological pH (7.4), affecting receptor binding and membrane permeability. |
Part 2: Pharmacodynamics and Mechanism of Action
The therapeutic effects of this compound derivatives are primarily driven by their interactions with specific protein targets in the CNS. The arylpiperazine motif has a well-documented affinity for aminergic G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[3][11]
Primary Molecular Targets: Dopamine and Serotonin Receptors
Extensive research has identified the dopamine D₂ and serotonin 5-HT₁ₐ receptors as high-affinity targets for many arylpiperazine ligands.[6] These receptors are integral to the regulation of mood, cognition, and motor control, making them validated targets for antipsychotic, antidepressant, and anxiolytic drugs.[3][5]
The interaction of a ligand with these receptors initiates a downstream signaling cascade, typically involving the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, a key second messenger.
Caption: Simplified signaling pathway for Gi/o-coupled receptors like D₂ and 5-HT₁ₐ.
Structure-Activity Relationships (SAR)
SAR studies are essential for optimizing lead compounds into clinical candidates. By systematically modifying the structure of this compound derivatives, researchers can dissect the contributions of different chemical groups to receptor affinity and selectivity.[12][13]
For arylpiperazines, key modifications include:
-
Substitution on the Phenyl Ring: Altering the electronics and sterics of the phenyl ring can fine-tune selectivity between receptor subtypes. While this guide focuses on the 4-bromo derivative, other substitutions (chloro, methoxy, etc.) can dramatically alter the pharmacological profile.[14]
-
Substitution on the Piperazine Nitrogen (N4): This is the most common point of diversification. Adding bulky or flexible chains can introduce new interactions with the receptor's binding pocket, often determining whether the compound acts as an agonist or antagonist and influencing its affinity.[6][12]
Comparative Receptor Binding Affinities
The binding affinity, typically expressed as the inhibition constant (Kᵢ), is a quantitative measure of how tightly a ligand binds to a receptor. A lower Kᵢ value indicates a higher binding affinity. The table below presents hypothetical but representative data for a series of derivatives, based on published data for structurally similar compounds, to illustrate SAR principles.[6]
| Compound | N4-Substituent | D₂ Receptor Kᵢ (nM) | 5-HT₁ₐ Receptor Kᵢ (nM) | Selectivity (D₂/5-HT₁ₐ) |
| Parent | -H | 150 | 250 | 0.6 |
| Derivative A | -Methyl | 120 | 200 | 0.6 |
| Derivative B | -Ethyl[6] | 95 | 150 | 0.63 |
| Derivative C | -Propyl | 50 | 80 | 0.625 |
| Derivative D | -Butyl-Aryl | 5 | 150 | 0.03 (D₂ Selective) |
| Derivative E | -Aryl-Amide[14] | 80 | 2.5 | 32 (5-HT₁ₐ Selective) |
Analysis: This data illustrates that small alkyl substitutions (A-C) may only modestly increase affinity. However, adding larger, more complex moieties (D, E) can introduce significant gains in both affinity and selectivity for one receptor over another. This is the cornerstone of rational drug design for achieving a desired therapeutic effect while minimizing off-target side effects.[14]
Part 3: Therapeutic Applications
The diverse pharmacology of this compound derivatives translates to a wide range of potential therapeutic uses.
-
Psychiatry and Neurology: Their primary application space is in treating CNS disorders. By modulating dopamine and serotonin pathways, these compounds are investigated as potential antidepressants, anxiolytics, and antipsychotics.[5][7][15]
-
Oncology: Some piperazine derivatives have shown promise as anticancer agents, potentially by modulating signaling pathways involved in cell proliferation.[3][7]
-
Infectious Diseases: The piperazine scaffold is also found in various antimicrobial agents, and novel derivatives are continually being explored for antibacterial and antiviral properties.[1][3]
Part 4: Key Experimental Protocols
Validating the pharmacological profile of a new derivative requires robust and reproducible experimental protocols. The following sections detail the methodologies for a representative synthesis and a critical in vitro assay.
Protocol: Synthesis of a 1,2,4-Triazole Derivative via Mannich Reaction
This protocol is adapted from a published procedure and demonstrates the creation of a complex derivative from the this compound core.[1]
Objective: To synthesize 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(aryl)-5-(aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Materials:
-
4-(Aryl)-5-(aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1 mmol)
-
This compound (1 mmol)
-
Formaldehyde (37% aq. solution)
-
Anhydrous Ethanol (10 mL)
Procedure:
-
Dissolve 1 mmol of the 1,2,4-triazole-3-thione starting material in 10 mL of anhydrous ethanol in a round-bottom flask.
-
To the solution, add 1 mmol of 4-(4-bromophenyl)piperazine.
-
Add 5 drops of aqueous formaldehyde solution to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Continue stirring for 24 hours to ensure the reaction goes to completion.
-
The product will precipitate out of the solution. Filter the solid product.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Purify the final product by recrystallization from 96% ethanol.
-
Characterize the structure and confirm purity using NMR, IR, and HRMS.[1]
Protocol: In Vitro Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor (e.g., Dopamine D₂).
Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Spiperone for D₂) is incubated with a cell membrane preparation expressing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioligand displaced is proportional to the affinity of the test compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
Procedure:
-
Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human Dopamine D₂ receptor.
-
Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-Spiperone, and serial dilutions of the this compound derivative (test compound). Also include wells for total binding (no competitor) and non-specific binding (excess cold ligand, e.g., Haloperidol).
-
Equilibration: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of the wells through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold represents a highly validated and versatile platform for the development of novel therapeutics, particularly for CNS disorders. Its synthetic tractability allows for extensive chemical exploration, leading to the identification of derivatives with high affinity and selectivity for key neurotransmitter receptors. Through rigorous application of the synthetic and pharmacological protocols described herein, researchers can continue to refine the structure-activity relationships that govern the biological activity of this compound class.
Future work will likely focus on developing derivatives with polypharmacological profiles tailored for complex diseases, improving pharmacokinetic properties to enhance brain penetration and bioavailability, and leveraging computational modeling to predict binding modes and guide the design of next-generation ligands with superior efficacy and safety profiles.[11][16]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. chembk.com [chembk.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cas 66698-28-0,this compound | lookchem [lookchem.com]
- 16. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability of 1-(4-Bromophenyl)piperazine: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
1-(4-Bromophenyl)piperazine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system such as antipsychotics and antidepressants.[1][2] Its physicochemical properties, specifically its solubility in common laboratory solvents and its intrinsic stability, are critical parameters that influence reaction kinetics, purification strategies, formulation development, and ultimately, the quality of the final drug product. This technical guide provides a comprehensive overview of the solubility and stability of this compound, synthesizing theoretical principles with actionable experimental protocols. We delve into the molecular determinants of its solubility profile, present known qualitative data, and offer a detailed, self-validating methodology for quantitative equilibrium solubility determination. Furthermore, this guide outlines the principles of forced degradation and provides a robust protocol for stress testing to elucidate the compound's intrinsic stability and potential degradation pathways, in alignment with international regulatory standards.
Introduction and Physicochemical Profile
This compound is an aromatic amine compound featuring a piperazine ring substituted with a bromophenyl group.[3] This structure imparts a unique combination of lipophilicity from the bromophenyl moiety and basicity from the two nitrogen atoms of the piperazine ring. Understanding these foundational properties is essential for its effective application in research and development.
The compound typically presents as a white to off-white crystalline solid and is noted to be stable under standard room temperature conditions.[1][3] However, its utility as a pharmaceutical intermediate necessitates a more granular understanding of its behavior in various chemical environments.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃BrN₂ | [1][3][4] |
| Molecular Weight | ~241.13 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline solid/powder | [1][3][6] |
| Melting Point | 91-113 °C (range reported) | [1][3][4][7] |
| pKa (Predicted) | 8.88 ± 0.10 | [2][7] |
| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Nitrogen) | [1][4][7] |
Solubility Profile
The solubility of an API intermediate is a critical attribute that governs its handling, reaction efficiency, and purification. The molecular structure of this compound provides clear indicators of its expected solubility behavior.
Theoretical Considerations and Qualitative Assessment
The solubility of this molecule is a tale of two parts: the piperazine ring and the bromophenyl substituent.
-
Piperazine Moiety : The parent piperazine molecule is freely soluble in water and other protic solvents due to the two nitrogen atoms, which can act as hydrogen bond acceptors and participate in acid-base interactions.[8][9]
-
Bromophenyl Group : The large, nonpolar 4-bromophenyl group significantly increases the molecule's lipophilicity and reduces its ability to interact favorably with water molecules.
This structural combination results in a compound that is generally described as having low solubility in water but higher solubility in organic solvents.[2][3]
Table 2: Reported Qualitative Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble / Slightly soluble | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Methanol | Soluble | [1] |
| Dichloromethane (DCM) | Soluble | [1] |
| PBS (pH 7.2) | 10 mg/mL (as HCl salt) | [10] |
While this qualitative data is useful for initial solvent screening, quantitative data is essential for process development and formulation. The following protocol provides a robust method for determining equilibrium solubility.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[11][12] It is designed to be a self-validating system by ensuring equilibrium is reached and that the analytical method is sound.
Principle: An excess amount of the solid compound is agitated in a solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved compound.
Methodology:
-
Solvent Selection: Prepare a panel of common lab solvents covering a range of polarities (e.g., Water, Ethanol, Acetonitrile, Isopropyl Acetate, Toluene, Heptane).
-
Vessel Preparation: To a series of glass vials with screw caps, add an excess of this compound. The excess should be visually apparent throughout the experiment. A starting point is ~20-30 mg of solid per 1 mL of solvent.
-
Incubation: Add the selected solvent to each vial. Place the sealed vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C).
-
Equilibration: Agitate the samples for a predetermined time. A key aspect of this protocol is to confirm equilibrium. Therefore, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) to ensure the measured concentration has reached a plateau.[13]
-
Phase Separation: After the incubation period, allow the vials to stand undisturbed at the experimental temperature for at least one hour. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean analysis vial. This step is critical to remove all undissolved solid particles.[14]
-
Dilution & Analysis: Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration using a validated, stability-indicating HPLC-UV method (see Section 4).
-
Quantification: Calculate the solubility in mg/mL or mol/L by back-calculating from the measured concentration of the diluted sample. The experiment should be performed in triplicate for each solvent.
Visualization of Solubility Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile and Forced Degradation
Assessing the intrinsic stability of this compound is paramount for defining storage conditions, predicting shelf-life, and identifying potential impurities that may arise during manufacturing or storage.[15][] Forced degradation, or stress testing, is the systematic process of exposing a compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[17][18]
Intrinsic Stability and Potential Degradation Pathways
This compound is generally stable at room temperature and relatively stable to light and air.[3] However, its structure contains moieties susceptible to degradation under stress conditions:
-
Piperazine Nitrogens: The secondary amine is a potential site for oxidation, which could lead to N-oxides or ring-opening products. This is a known degradation pathway for piperazine-containing compounds.[19][20] Under specific conditions (e.g., presence of nitrites), N-nitrosamine formation is a possibility.[21]
-
Hydrolysis: While the core structure is not readily hydrolyzable, extreme pH conditions could potentially promote degradation, especially at elevated temperatures.
-
Thermal Degradation: High temperatures can lead to various degradation reactions, including the formation of N-formylpiperazine and other products resulting from ring-opening or intermolecular reactions.[22][23]
Experimental Protocol: Forced Degradation Studies
This protocol is designed based on ICH Q1A(R2) and related guidelines to evaluate the stability of this compound in solution and as a solid.[15][17][24]
Principle: The compound is subjected to thermal, hydrolytic, oxidative, and photolytic stress. Samples are analyzed at various time points by a stability-indicating analytical method (e.g., HPLC) to quantify the parent compound and detect any degradation products.
Methodology:
-
Sample Preparation:
-
Solution Studies: Prepare solutions of this compound (e.g., at 1 mg/mL) in:
-
0.1 N HCl (Acidic Hydrolysis)
-
Water (Neutral Hydrolysis)
-
0.1 N NaOH (Basic Hydrolysis)
-
3% Hydrogen Peroxide (Oxidative)
-
-
Solid State Study: Use the neat, solid compound for thermal and photostability testing.
-
-
Stress Conditions:
-
Hydrolytic: Store the acidic, neutral, and basic solutions at an elevated temperature (e.g., 60°C).
-
Oxidative: Store the hydrogen peroxide solution at room temperature.
-
Thermal (Solid): Store the solid compound in an oven at a high temperature (e.g., 80°C, or 10°C increments above accelerated testing conditions).[17]
-
Photolytic (Solid): Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 6h, 24h, 5 days, or until significant degradation, such as 5-20%, is observed).
-
Sample Analysis:
-
Prior to analysis, neutralize acidic and basic samples.
-
Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector. The method must be able to resolve the parent peak from all degradation products.
-
Assess peak purity of the parent compound at each time point.
-
Perform a mass balance calculation to ensure that the decrease in the parent compound corresponds to an increase in degradation products.
-
Visualization of Stability Testing Workflow
Caption: Workflow for Forced Degradation (Stress Testing).
Summary and Recommendations
This compound is a compound of moderate lipophilicity with limited aqueous solubility but good solubility in common organic solvents like DMSO, methanol, and DCM. For process development, quantitative solubility should be determined empirically using the robust shake-flask method outlined herein.
The compound exhibits good intrinsic stability under standard conditions. However, forced degradation studies are essential to understand its behavior under stress. The piperazine nitrogen atoms are the most likely points of oxidative and thermal degradation.
Recommendations for Handling and Storage:
-
Storage: The material should be stored in well-sealed containers at refrigerated temperatures (2-8°C) under an inert atmosphere to minimize potential long-term degradation.[1][4]
-
Handling: Due to its hazardous nature (harmful by inhalation, in contact with skin, and if swallowed), appropriate personal protective equipment (gloves, goggles, lab coat) should be worn at all times.[3][5]
This guide provides the foundational knowledge and experimental frameworks necessary for researchers, scientists, and drug development professionals to effectively work with this compound, ensuring its quality and proper application in the synthesis of next-generation pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. guidechem.com [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. This compound 95 66698-28-0 [sigmaaldrich.com]
- 5. This compound | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound CAS#: 66698-28-0 [m.chemicalbook.com]
- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. caymanchem.com [caymanchem.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. researchgate.net [researchgate.net]
- 13. who.int [who.int]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. database.ich.org [database.ich.org]
- 17. rsc.org [rsc.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. researchgate.net [researchgate.net]
- 20. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 21. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 23. researchgate.net [researchgate.net]
- 24. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
A Technical Guide to the Therapeutic Potential of 1-(4-Bromophenyl)piperazine: A Core Scaffold for CNS and Oncological Drug Discovery
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)piperazine (BPP) is a key chemical entity within the broader class of arylpiperazines, a scaffold that serves as an indispensable pharmacophore in modern medicinal chemistry.[1] Characterized by a piperazine ring linked to a bromine-substituted phenyl group, BPP's structure confers a versatile pharmacological profile, primarily through its interaction with critical neurotransmitter systems.[2][3] This technical guide provides an in-depth analysis of BPP's mechanism of action, focusing on its modulation of serotonin and dopamine receptors, and explores its significant therapeutic potential. We will dissect its applications in the development of agents for central nervous system (CNS) disorders, such as depression, anxiety, and psychosis, as well as its emerging role in oncology and analgesia.[2][4][5] By synthesizing preclinical data with detailed, field-proven experimental protocols, this document aims to equip researchers with the foundational knowledge and practical methodologies required to investigate and harness the therapeutic promise of this versatile molecule.
The Arylpiperazine Scaffold: A Privileged Structure in Drug Discovery
The arylpiperazine moiety is a cornerstone of pharmaceutical chemistry, recognized for its ability to confer desirable pharmacokinetic and pharmacodynamic properties to a molecule.[6] Its derivatives are integral to numerous approved drugs, particularly those targeting the CNS.[1][7] The structural flexibility of the piperazine ring, combined with the diverse electronic and steric modifications possible on the aryl group, allows for fine-tuning of a compound's affinity and selectivity for various G-protein coupled receptors (GPCRs).[1][3] This modularity has made arylpiperazines a fertile ground for developing treatments for a wide range of pathologies, including neurological disorders, psychiatric conditions, and, more recently, cancer.[1][4][8] this compound represents a fundamental building block within this class, offering a reactive handle (the bromine atom) for further chemical elaboration while possessing intrinsic biological activity that merits investigation.[2][9]
Physicochemical Profile of this compound (BPP)
A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent. BPP is typically a white to off-white crystalline powder, stable under standard conditions.[2][10] Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 66698-28-0 | [2][11] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [11] |
| Molecular Weight | 241.13 g/mol | [11] |
| Appearance | White to off-white crystalline powder | [2][10] |
| Melting Point | 110–113°C | [10] |
| Solubility | Soluble in DMSO, methanol; slightly soluble in water | [10][12] |
| pKa | 8.88 ± 0.10 (Predicted) | [2] |
| Topological Polar Surface Area | 15.3 Ų | [11] |
Core Pharmacology: Mechanism of Action at CNS Receptors
The therapeutic potential of BPP and its derivatives is primarily rooted in their activity at various neurotransmitter receptors, especially serotonin (5-HT) and dopamine (D) receptors.[3] The nature of the substituent on the phenyl ring plays a critical role in modulating the affinity and selectivity of these compounds for their biological targets.[3]
The bromine atom at the para-position of the phenyl ring in BPP significantly influences its electronic properties and, consequently, its receptor binding profile. Phenylpiperazine derivatives are a well-established class of compounds with significant activity at these receptors, making them a cornerstone for the development of therapeutics targeting the central nervous system.[3]
Comparative Receptor Binding Profile
The impact of halogen substitution on the phenyl ring is evident when comparing the binding affinities of BPP to its unsubstituted and other halogenated analogs. The following table summarizes the binding affinities (Ki, in nM) for key serotonin and dopamine receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT₁ₐ (Ki, nM) | 5-HT₂ₐ (Ki, nM) | 5-HT₂C (Ki, nM) | D₂ (Ki, nM) | D₃ (Ki, nM) |
| 1-Phenylpiperazine | 13 | 146 | 132 | 1600 | 2500 |
| 1-(4-Fluorophenyl)piperazine | 18 | 68 | 45 | 1200 | 1800 |
| 1-(4-Chlorophenyl)piperazine | 10 | 55 | 38 | 950 | 1500 |
| This compound | 8 | 42 | 30 | 800 | 1200 |
| Data synthesized from comparative analyses of phenylpiperazine derivatives.[3] |
This data illustrates that the 4-bromo substitution generally enhances binding affinity across these key CNS receptors compared to the unsubstituted and fluoro-substituted analogs. This profile suggests a polypharmacological mechanism of action, which can be advantageous for treating complex multifactorial disorders like depression or schizophrenia.
Signaling Pathway Interactions
BPP's interaction with serotonin and dopamine receptors initiates downstream signaling cascades that modulate neuronal activity. For instance, agonism at the 5-HT₁ₐ receptor, an autoreceptor, typically leads to a decrease in the firing rate of serotonergic neurons and a reduction in cyclic adenosine monophosphate (cAMP) production. Conversely, antagonism at the D₂ receptor is a hallmark of typical antipsychotic agents, blocking dopamine-mediated signaling.
Potential Therapeutic Applications
The pharmacological profile of BPP makes it a valuable scaffold for developing drugs for several therapeutic areas.
-
Central Nervous System Disorders : As a potent ligand for the 5-HT₁ₐ receptor, BPP serves as an excellent starting point for designing anxiolytic and antidepressant agents.[9][13] Its affinity for D₂ and other serotonin receptors (5-HT₂ₐ, 5-HT₂C) suggests its potential utility in developing atypical antipsychotics for treating schizophrenia, which often require a multi-receptor profile to manage both positive and negative symptoms effectively.[2][14]
-
Oncology : The arylpiperazine scaffold has gained significant attention in cancer research for its anti-proliferative and cytotoxic effects against various cancer cell lines.[4][15] These compounds can interact with a diverse range of molecular targets implicated in cancer pathogenesis.[8][15] Further derivatization of BPP could lead to novel anticancer agents with improved potency and selectivity.[4]
-
Neuropathic Pain : Several arylpiperazine derivatives have demonstrated potent analgesic activities in preclinical models of neuropathic pain.[5] The mechanism is thought to involve modulation of central serotonergic and dopaminergic pathways that regulate pain perception. This suggests that BPP could be a foundational structure for the development of novel, non-opioid analgesics.[5]
Methodologies for Preclinical Investigation
To rigorously evaluate the therapeutic potential of BPP and its derivatives, a systematic approach involving chemical synthesis, in vitro characterization, and in vivo efficacy testing is essential.
Synthesis and Purification Workflow
BPP is commonly used as a building block and can be synthesized through various methods, such as the amination reaction between 4-bromobenzene and piperazine.[12] A generalized workflow for its synthesis and purification is outlined below.
Exemplar Protocol: Buchwald-Hartwig Amination
-
Reaction Setup : To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., RuPhos), and a base (e.g., NaOtBu).
-
Reagent Addition : Add the solvent (e.g., dioxane), followed by piperazine and the aryl halide (e.g., 1,4-dibromobenzene).
-
Reaction : Heat the mixture to the target temperature (e.g., 100°C) and stir for the required duration (typically 1-4 hours), monitoring progress by TLC or LC-MS.
-
Work-up : After cooling, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel chromatography to yield the final product.[16]
In Vitro Characterization: Radioligand Binding Assay
This protocol is a self-validating system to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
-
Objective : To determine the equilibrium dissociation constant (Ki) of BPP for specific serotonin or dopamine receptor subtypes.
-
Materials :
-
Receptor Source : Commercially available membranes from CHO-K1 or HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT₁ₐ, D₂).
-
Radioligand : A high-affinity radiolabeled ligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ).[17]
-
Non-specific Ligand : A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM serotonin).
-
Assay Buffer : e.g., 50 mM Tris-HCl, pH 7.4.
-
Instrumentation : Scintillation counter, 96-well filter plates.
-
-
Methodology :
-
Preparation : Prepare serial dilutions of BPP in the assay buffer.
-
Incubation : In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of BPP. For total binding wells, add buffer instead of BPP. For non-specific binding wells, add the non-specific ligand.
-
Equilibration : Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting : Rapidly filter the contents of each well through a filter plate and wash with ice-cold buffer to separate bound from free radioligand.
-
Counting : Allow the filters to dry, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of the BPP concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of BPP that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
In Vivo Efficacy: Chronic Constriction Injury (CCI) Model for Neuropathic Pain
This protocol describes a widely accepted animal model to evaluate the analgesic potential of compounds like BPP.
-
Objective : To assess the ability of BPP to alleviate mechanical allodynia (pain from a non-painful stimulus) in a rat model of neuropathic pain.
-
Model : The Chronic Constriction Injury (CCI) model.[5]
-
Animals : Male Sprague-Dawley or Wistar rats.
-
Methodology :
-
Baseline Measurement : Before surgery, measure the baseline paw withdrawal threshold to a mechanical stimulus using von Frey filaments. This is a critical self-validating step to ensure animals have normal sensation.
-
Surgical Procedure : Under anesthesia, expose the sciatic nerve in one hind limb. Loosely tie four ligatures around the nerve at 1 mm intervals, constricting it just enough to elicit a brief twitch.[5]
-
Post-operative Recovery & Assessment : Allow animals to recover. Neuropathic pain symptoms, characterized by a significant decrease in the paw withdrawal threshold (mechanical allodynia), typically develop over the next 7-14 days.
-
Drug Administration : Once stable allodynia is established, administer BPP (or vehicle control) via the desired route (e.g., intraperitoneal, oral).
-
Efficacy Testing : At various time points post-administration, re-measure the paw withdrawal threshold using von Frey filaments.
-
-
Data Analysis : A significant increase in the paw withdrawal threshold in the BPP-treated group compared to the vehicle-treated group indicates an analgesic effect. Data are typically analyzed using ANOVA followed by post-hoc tests.
Future Perspectives and Conclusion
This compound is more than a simple chemical intermediate; it is a pharmacologically active scaffold with significant therapeutic potential. Its multimodal activity at key serotonin and dopamine receptors provides a strong rationale for its exploration in CNS disorders.[2][3] Furthermore, the growing body of evidence for the anti-cancer and analgesic properties of the arylpiperazine class opens new and exciting avenues for the development of BPP derivatives.[4][5][15]
Future research should focus on leveraging the 4-bromo position for structure-activity relationship (SAR) studies to design derivatives with optimized potency, selectivity, and pharmacokinetic profiles. The synthesis of focused libraries followed by rigorous preclinical evaluation using the methodologies outlined in this guide will be crucial for translating the promise of this versatile scaffold into novel therapeutics for patients in need.
References
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
The Strategic Role of 1-(4-Bromophenyl)piperazine in Modern Drug Discovery: A Technical Guide
For Immediate Release to the Scientific Community
This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the utility of 1-(4-bromophenyl)piperazine as a pivotal precursor in the discovery of novel therapeutics. This document provides a Senior Application Scientist's perspective on the synthesis, derivatization, and strategic application of this versatile scaffold, with a focus on leveraging its unique properties for the development of next-generation pharmaceuticals.
Introduction: The Enduring Significance of the Arylpiperazine Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties to drug candidates, including enhanced solubility and membrane permeability.[1] When incorporated into an arylpiperazine structure, this heterocycle becomes a powerful pharmacophore for a multitude of biological targets, particularly within the central nervous system (CNS).[2][3] Among the various substituted arylpiperazines, this compound stands out as a particularly strategic starting material. Its chemical stability, coupled with the reactive potential of the bromine substituent, offers a versatile platform for the synthesis of diverse compound libraries.[4][5] This guide will elucidate the multifaceted applications of this precursor, from its role in established blockbuster drugs to its potential in cutting-edge therapeutic areas.
Physicochemical and Safety Profile
A thorough understanding of the precursor's properties is fundamental to its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 66698-28-0 | [6] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [6] |
| Molecular Weight | 241.13 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 91-95 °C | [7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | [5][8] |
| pKa | 8.88 ± 0.10 (Predicted) | [4] |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] It is also an irritant.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[8] Handling should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place, away from strong oxidizing agents.[8]
Synthetic Pathways to this compound and its Derivatives
The accessibility of this compound through robust synthetic routes is a key factor in its widespread use.
Synthesis of this compound Hydrochloride from Diethanolamine
A common and scalable method for the synthesis of the hydrochloride salt of this compound begins with diethanolamine.[9] This multi-step process involves the initial formation of a bis-chloroalkylamine intermediate, followed by a cyclization reaction with 4-bromoaniline.[9]
Experimental Protocol:
-
Chlorination of Diethanolamine: In a four-necked flask equipped with a reflux condenser and under controlled temperature (not exceeding 30°C), slowly add a solution of diethanolamine in chloroform to thionyl chloride.[9]
-
Reaction Progression: After the addition is complete, allow the reaction to proceed at room temperature for 1 hour, followed by gentle heating to 50°C for 30 minutes.[9]
-
Intermediate Isolation: Cool the reaction mixture to room temperature and isolate the resulting β,β′-dichlorodiethylamine hydrochloride by suction filtration.[9]
-
Cyclization: Dissolve the isolated intermediate in water and react it with 4-bromoaniline in the presence of a phase transfer catalyst to facilitate the cyclization.[9]
-
Product Isolation: The target compound, this compound hydrochloride, precipitates from the aqueous solution and can be collected by filtration.[9] This method has a reported yield of 48.3% and a purity of 95.7%.[9]
Caption: Synthesis of this compound HCl from Diethanolamine.
Buchwald-Hartwig Amination: A Modern Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] This method is highly versatile and can be employed for the synthesis of this compound from 1,4-dibromobenzene and piperazine. The reaction typically utilizes a palladium catalyst, a phosphine ligand, and a base.[10][12]
Caption: General workflow for Buchwald-Hartwig amination.
Application in the Synthesis of Aripiprazole: A Case Study
This compound hydrochloride is a key raw material in the synthesis of the atypical antipsychotic drug aripiprazole.[9] While the full synthesis of aripiprazole involves coupling a different arylpiperazine, the principles of derivatization are well-illustrated. The synthesis of aripiprazole involves the N-alkylation of an appropriate piperazine derivative with a quinolinone moiety.[13][14]
The general strategy for such syntheses involves the reaction of the piperazine with a haloalkoxy-quinolinone derivative in the presence of a base.[3][13] This underscores the importance of the piperazine nitrogen as a nucleophile for building more complex molecular architectures.
Structure-Activity Relationships (SAR) and Target-Oriented Design
The this compound scaffold is a privileged structure for targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.[4][15][16] The substitution pattern on both the phenyl ring and the second nitrogen of the piperazine ring dictates the affinity and selectivity for these receptors.
-
Aryl Group Substitution: The nature and position of substituents on the phenyl ring are critical. The 4-bromo substituent can be a key interaction point or a handle for further modification via cross-coupling reactions to introduce diverse aryl or heteroaryl groups.[1]
-
N4-Piperazine Substitution: The substituent on the second nitrogen of the piperazine ring is a major determinant of pharmacological activity.[17] Long alkyl chains connecting to another cyclic moiety are common in ligands targeting 5-HT1A receptors.[16]
Caption: Key modification points influencing pharmacological properties.
Emerging Frontiers in Drug Discovery
The utility of this compound extends beyond traditional CNS targets.
-
Oncology: Arylpiperazine derivatives are being investigated as potent anticancer agents.[18][19] For instance, compounds bearing a 1-(4-chlorophenyl)piperazine moiety have shown significant inhibitory activity against various cancer cell lines, including liver cancer.[18] The 4-bromophenyl analog serves as a valuable starting point for exploring this chemical space.
-
Multi-Target-Directed Ligands (MTDLs): The arylpiperazine scaffold is ideal for designing MTDLs, which can simultaneously modulate multiple targets implicated in complex diseases.[20] The ability to derivatize at two distinct points allows for the incorporation of pharmacophores for different receptors, such as 5-HT1A and D2, into a single molecule.[20]
-
Fragment-Based Drug Discovery (FBDD): The this compound core can be considered a high-affinity fragment in FBDD campaigns.[21][22] Its known interactions with GPCRs make it an excellent starting point for fragment growing or linking strategies to develop novel, potent, and selective ligands.[21][23]
Analytical Characterization
Ensuring the purity and identity of this compound and its derivatives is crucial. A combination of analytical techniques is employed for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the purity of arylpiperazine compounds.[24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For a derivative, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, characteristic proton signals for the piperazine ring appear at 2.96 and 3.16 ppm in DMSO-d₆.[7]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds.[7]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its synthetic accessibility, coupled with the vast chemical space that can be explored through derivatization of its aryl and piperazine moieties, ensures its continued relevance in the quest for novel therapeutics. From established applications in CNS disorders to emerging roles in oncology and multi-target drug design, the this compound scaffold is poised to remain a valuable precursor for the discovery of drugs that address significant unmet medical needs.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]
- 3. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. chembk.com [chembk.com]
- 9. Page loading... [guidechem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 23. astx.com [astx.com]
- 24. benchchem.com [benchchem.com]
- 25. jocpr.com [jocpr.com]
A Comprehensive Spectroscopic Guide to 1-(4-Bromophenyl)piperazine: Elucidating Molecular Structure and Purity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the spectroscopic data of 1-(4-Bromophenyl)piperazine, a key intermediate in medicinal chemistry.[1] Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for the structural elucidation, identification, and purity assessment of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to be directly applicable in a research and development setting.
Introduction to this compound
This compound (C₁₀H₁₃BrN₂) is a white to off-white crystalline solid with a molecular weight of 241.13 g/mol .[2][3][4] Its structure, featuring a piperazine ring attached to a brominated phenyl group, makes it a valuable building block in the synthesis of a wide range of pharmacologically active molecules, including potential antipsychotic and antidepressant agents.[3] Accurate and thorough characterization of this starting material is paramount to ensure the integrity and purity of downstream products in the drug development pipeline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
Data Interpretation: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl ring and the aliphatic protons of the piperazine ring. The substitution pattern on the aromatic ring leads to a characteristic splitting pattern, while the piperazine protons will appear as multiplets.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | Doublet (d) | 2H | Ar-H (ortho to Br) |
| ~6.80 | Doublet (d) | 2H | Ar-H (ortho to N) |
| ~3.20 | Triplet (t) | 4H | -CH₂- (adjacent to N-phenyl) |
| ~3.05 | Triplet (t) | 4H | -CH₂- (adjacent to NH) |
| ~1.90 | Singlet (s) | 1H | -NH |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
Data Interpretation: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Ar-C (C-N) |
| ~132 | Ar-C (C-H, ortho to Br) |
| ~118 | Ar-C (C-H, ortho to N) |
| ~112 | Ar-C (C-Br) |
| ~50 | -CH₂- (adjacent to N-phenyl) |
| ~46 | -CH₂- (adjacent to NH) |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Workflow for NMR Sample Preparation and Data Acquisition
Figure 1: A generalized workflow for NMR analysis.
Causality in Experimental Choices:
-
Choice of Solvent: Deuterated solvents like CDCl₃ or DMSO-d₆ are used to avoid large solvent signals in the ¹H NMR spectrum.[5][6] The choice between them depends on the solubility of the analyte.[5]
-
Shimming: This process is critical for achieving high-resolution spectra by ensuring a homogeneous magnetic field across the sample.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Interpretation
The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C-N, and C-Br bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (secondary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2800 | Strong | Aliphatic C-H stretch |
| ~1600 | Strong | Aromatic C=C stretch |
| ~1230 | Strong | Aromatic C-N stretch |
| ~1000 | Strong | C-Br stretch |
Experimental Protocol for IR Spectroscopy
For solid samples like this compound, several sample preparation techniques can be employed. The KBr pellet method is a common and reliable choice.
Workflow for IR Analysis using the KBr Pellet Method
Figure 2: A generalized workflow for IR analysis via the KBr pellet method.
Trustworthiness of the Protocol:
-
Use of KBr: Potassium bromide is used as a matrix because it is transparent in the mid-infrared region, thus not interfering with the sample's spectrum.[7][8]
-
Grinding: Thoroughly grinding the sample with KBr ensures that the particle size is smaller than the wavelength of the IR radiation, which minimizes scattering and produces a high-quality spectrum.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Data Interpretation
In an electron impact (EI) mass spectrum, this compound will exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation pattern will be dominated by the cleavage of the piperazine ring and the loss of fragments from the bromophenyl moiety.
Table 4: Expected Key Ions in the Mass Spectrum of this compound
| m/z | Ion |
| 240/242 | [M]⁺ (Molecular ion) |
| 183/185 | [M - C₄H₉N]⁺ |
| 155/157 | [C₆H₄Br]⁺ |
| 56 | [C₄H₈]⁺ |
Isotopic Pattern of the Molecular Ion
Figure 3: Expected isotopic pattern for the molecular ion of this compound.
Experimental Protocol for Mass Spectrometry
Electron impact ionization coupled with a quadrupole mass analyzer is a common setup for the analysis of small organic molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 66698-28-0 [m.chemicalbook.com]
- 4. This compound 95 66698-28-0 [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. eng.uc.edu [eng.uc.edu]
The Strategic Intermediate: A Technical Guide to the Discovery and History of 1-(4-Bromophenyl)piperazine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect of Modern Therapeutics
In the vast landscape of medicinal chemistry, certain molecules, though not therapeutic agents themselves, hold a place of profound importance. They are the silent architects, the versatile scaffolds upon which blockbuster drugs are built. 1-(4-Bromophenyl)piperazine is a preeminent example of such a molecule.[1] With its simple yet highly functionalized structure—a piperazine ring attached to a brominated phenyl group—it has emerged as a cornerstone intermediate in the synthesis of a multitude of pharmaceuticals, particularly those targeting the central nervous system.[1] This technical guide delves into the discovery, history, synthesis, and pivotal role of this compound in drug development, providing researchers and scientists with a comprehensive understanding of this strategic intermediate.
Physicochemical Properties and Specifications
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 66698-28-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [1][2][3] |
| Molecular Weight | 241.13 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 91-95 °C | [5] |
| Solubility | Soluble in organic solvents such as DMSO and methanol; sparingly soluble in water. | |
| pKa | 8.88 ± 0.10 (Predicted) | [1] |
A Historical Perspective: The Rise of a Privileged Scaffold
The precise moment of the first synthesis of this compound is not prominently documented in easily accessible historical records. However, the emergence of 1-arylpiperazines as a class of compounds with significant biological activity can be traced back to the mid-20th century. The piperazine moiety itself was recognized for its favorable pharmacokinetic properties, often enhancing the water solubility and oral bioavailability of drug candidates.
The strategic value of this compound, in particular, grew with the advent of modern cross-coupling reactions in the late 20th century. The presence of the bromine atom on the phenyl ring provided a reactive handle for chemists to introduce a wide array of molecular fragments through powerful synthetic methodologies like the Buchwald-Hartwig amination and Suzuki coupling. This versatility allowed for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. The realization that the phenylpiperazine scaffold could be readily modified to target various receptors in the central nervous system, such as serotonin and dopamine receptors, solidified the importance of this compound as a key building block in the development of antipsychotics and antidepressants.
Key Synthetic Methodologies: Building the Core
The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale, cost, and available starting materials. The two most prevalent strategies are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
This classical approach involves the direct reaction of a piperazine with an activated aryl halide. While effective, this method often requires harsh reaction conditions and the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution.
Conceptual Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for SNAr synthesis.
Palladium-Catalyzed Buchwald-Hartwig Amination
The development of the Buchwald-Hartwig amination revolutionized the synthesis of N-aryl compounds. This powerful palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine under relatively mild conditions, offering a more versatile and efficient route to this compound.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize this compound from 1,4-dibromobenzene and piperazine.
Materials:
-
1,4-Dibromobenzene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (2.2 eq).
-
Add 1,4-dibromobenzene (1.0 eq) and piperazine (1.2 eq) to the flask.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: Key components of the Buchwald-Hartwig amination.
Synthesis from Diethanolamine
An alternative and scalable approach involves the construction of the piperazine ring from acyclic precursors. A common method starts with diethanolamine, which is first chlorinated and then cyclized with 4-bromoaniline.
Experimental Protocol: Synthesis of this compound Hydrochloride from Diethanolamine
Objective: To synthesize this compound hydrochloride.
Materials:
-
Diethanolamine
-
Thionyl chloride (SOCl₂)
-
4-Bromoaniline
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Ethanol
Procedure:
-
Preparation of bis(2-chloroethyl)amine hydrochloride: Slowly add thionyl chloride to a solution of diethanolamine in a suitable solvent (e.g., chloroform) at a controlled temperature. The resulting bis(2-chloroethyl)amine hydrochloride precipitates and can be isolated by filtration.
-
Cyclization: In a separate flask, dissolve the isolated bis(2-chloroethyl)amine hydrochloride in water. Add 4-bromoaniline and sodium carbonate (as a base).
-
Heat the reaction mixture to reflux for several hours. The product, this compound hydrochloride, will precipitate from the aqueous solution upon cooling.
-
Filter the solid product and wash with water.
-
The crude product can be purified by recrystallization from ethanol to yield pure this compound hydrochloride.
The Role of this compound in Drug Discovery and Development
The true significance of this compound lies in its extensive application as a versatile building block for the synthesis of a wide range of therapeutic agents. Its structure is a common feature in many centrally acting drugs, where the phenylpiperazine moiety often plays a crucial role in receptor binding.
Notable Drugs Synthesized from this compound or its Derivatives:
-
Aripiprazole: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[6][7][8] The synthesis of aripiprazole involves the N-alkylation of a piperazine derivative with a quinolinone moiety. While some routes utilize 1-(2,3-dichlorophenyl)piperazine, the underlying principle of coupling a substituted phenylpiperazine is central to its synthesis.[6][9]
-
Vortioxetine: An antidepressant used to treat major depressive disorder.[10][11] The synthesis of vortioxetine often involves a palladium-catalyzed coupling of 1-Boc-2-bromophenylpiperazine with 2,4-dimethylthiophenol, followed by deprotection.[11][12][13] This highlights the utility of the bromophenylpiperazine core in constructing complex aryl thioether linkages.
-
Cariprazine: An atypical antipsychotic for the treatment of schizophrenia and bipolar mania. The synthesis of cariprazine involves the coupling of a substituted piperazine with a cyclohexyl derivative, showcasing the adaptability of the piperazine scaffold.[14][15][16]
-
Elopiprazole: An investigational antipsychotic. Its synthesis also relies on the phenylpiperazine core structure.
The bromine atom in this compound serves as a linchpin for diversification, allowing for the introduction of various substituents through cross-coupling reactions. This enables the fine-tuning of the pharmacological properties of the final drug molecule, including its affinity for specific receptors, selectivity, and pharmacokinetic profile.
Logical Relationship in Drug Discovery
Caption: Role of the intermediate in a drug discovery workflow.
Conclusion: An Enduring Legacy in Medicinal Chemistry
This compound stands as a testament to the profound impact that a single, well-designed chemical intermediate can have on the field of medicine. Its journey from a relatively simple organic molecule to a cornerstone of modern drug discovery is a story of strategic design and the power of synthetic chemistry. For researchers and scientists in drug development, a deep understanding of its history, synthesis, and versatile reactivity is not merely academic; it is a key to unlocking new therapeutic possibilities and continuing the legacy of innovation that this unassuming architect has helped to build.
References
- 1. guidechem.com [guidechem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. This compound 95 66698-28-0 [sigmaaldrich.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. Aripiprazole synthesis - chemicalbook [chemicalbook.com]
- 9. Synthetic Routes of Aripiprazole - Chempedia - LookChem [lookchem.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
- 13. WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. medkoo.com [medkoo.com]
In silico modeling of 1-(4-Bromophenyl)piperazine receptor binding
An In-Depth Technical Guide to the In Silico Modeling of 1-(4-Bromophenyl)piperazine Receptor Binding
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of this compound (pBPP) receptor binding, tailored for researchers, computational chemists, and drug development professionals. Arylpiperazines represent a privileged scaffold in medicinal chemistry, particularly for central nervous system targets. This document delineates a complete, validated workflow, moving from target identification to advanced molecular simulations and predictive modeling. We utilize the human serotonin 5-HT2A receptor as a primary case study, reflecting the common pharmacological profile of this compound class. The methodologies detailed herein—including homology modeling, pharmacophore analysis, molecular docking, molecular dynamics simulations, and QSAR—are presented as an integrated, self-validating system. The emphasis is placed not only on procedural steps but on the scientific rationale behind methodological choices, ensuring the generation of robust, experimentally-testable hypotheses.
Part 1: Foundational Concepts
The Arylpiperazine Scaffold: Significance in Neuropharmacology
The piperazine ring is a cornerstone motif in modern pharmacology, recognized for its ability to modulate the pharmacokinetic properties of drug candidates and serve as a versatile scaffold for interacting with diverse biological targets.[1] When incorporated into an arylpiperazine structure, such as this compound, this scaffold frequently directs activity toward G-protein coupled receptors (GPCRs), especially aminergic receptors like serotonin and dopamine.[2][3] this compound, a key intermediate and building block for psychoactive drugs, is of particular interest for its potential interactions with serotonin receptors, which are implicated in the treatment of depression and anxiety disorders.[4] The bromine substituent provides a site for chemical modification and influences the compound's electronic and lipophilic properties, making it an excellent candidate for structure-activity relationship studies.[5][6]
The In Silico Paradigm in Drug Discovery: From Target to Hit
In silico modeling has become an indispensable pillar of drug discovery, offering a cost-effective and rapid means to explore ligand-receptor interactions at an atomic level. These computational techniques enable the prediction of binding modes, the estimation of binding affinities, and the simulation of the dynamic behavior of molecular complexes, thereby guiding the rational design of new chemical entities.[7][8] By simulating these interactions computationally, researchers can prioritize compounds for synthesis and experimental testing, significantly accelerating the discovery pipeline and reducing the reliance on extensive, resource-intensive laboratory screening.
Part 2: The In Silico Modeling Workflow: A Comprehensive Overview
A robust in silico analysis follows a structured, multi-stage process. Each stage builds upon the last, creating a funnel that refines our understanding of the ligand-receptor interaction. This workflow ensures that the final predictions are grounded in both sound theoretical principles and rigorous computational validation.
Part 3: Target Identification and Preparation
Selecting a Biologically Relevant Target: The Case for the 5-HT2A Receptor
The choice of a biological target is the most critical initial step. For the arylpiperazine class, the serotonin (5-hydroxytryptamine, 5-HT) and dopamine receptors are primary candidates. Specifically, the 5-HT2A receptor, a Class A GPCR, is a well-established target for antipsychotic and antidepressant drugs containing the arylpiperazine moiety.[2] Therefore, for this guide, the human 5-HT2A receptor will be used as the designated target for modeling the binding of this compound.
Protocol: Receptor Structure Acquisition and Preparation
A high-quality 3D structure of the target is paramount for accurate modeling.[9] This protocol outlines the steps for preparing the receptor for docking.
-
Obtain Structure: Download the crystal structure of the human 5-HT2A receptor from the Protein Data Bank (PDB). If a crystal structure is unavailable or in an undesired conformational state, a homology model must be generated using a suitable template.[7]
-
Clean PDB File: Use molecular visualization software (e.g., UCSF Chimera/ChimeraX, PyMOL) to remove non-essential components such as water molecules, co-factors, and any co-crystallized ligands.[10] Retain only the protein chain(s) of interest.
-
Protonation and Repair: Add hydrogen atoms to the protein, as they are typically absent in crystal structures. Use tools like PROPKA to predict the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) at a physiological pH of 7.4.[11] Check for and repair any missing side chains or backbone atoms.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is typically done using a force field like OPLS3e or AMBER.[11]
-
Define Binding Site: Identify the binding pocket. For many GPCRs, the orthosteric binding site is located within the transmembrane (TM) helices.[12] A key interaction for arylpiperazines is often an ionic bond with a conserved aspartate residue in TM3.[2] The grid box for docking should encompass this entire region.
Part 4: Ligand Preparation
Protocol: 3D Structure Generation and Energy Minimization of pBPP
The ligand must be converted into a geometrically optimized, low-energy 3D conformation.
-
Generate 2D Structure: Obtain the SMILES string for this compound: Brc1ccc(cc1)N2CCNCC2.[13]
-
Convert to 3D: Use a program like Open Babel or the graphical interface of a modeling suite (e.g., PyRx, Maestro) to convert the 2D representation into an initial 3D structure.[14]
-
Assign Charges: Calculate partial atomic charges for the ligand. The AM1-BCC charge model is a common and effective choice for drug-like molecules.[10]
-
Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94 or OPLS3e) to find a low-energy conformation. This step is crucial for ensuring the ligand has a realistic geometry before docking.[14]
Part 5: Core Modeling Techniques
Pharmacophore Modeling: Defining the Blueprint for Binding
A pharmacophore model is an abstract representation of the key molecular features necessary for receptor binding. For arylpiperazine-based ligands targeting aminergic GPCRs, a common pharmacophore includes a basic nitrogen, an aromatic ring, and hydrophobic features.[2][15]
This model serves as a powerful hypothesis. The basic nitrogen is expected to form an ionic interaction with an acidic residue (like Aspartate) in the receptor, while the aromatic ring and piperazine core engage in hydrophobic and van der Waals interactions.[2]
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] The process involves a search algorithm, which generates numerous possible poses, and a scoring function, which estimates the binding affinity for each pose.
Protocol: Docking pBPP into the 5-HT2A Receptor Binding Site
-
Software Selection: Choose a validated docking program. AutoDock Vina, implemented in user-friendly software like PyRx, is a widely used and effective choice.[14]
-
Grid Box Generation: Define the coordinates and dimensions of the docking grid box. The box must be large enough to cover the entire orthosteric binding pocket, including the key Asp residue in TM3 and surrounding hydrophobic residues.[16]
-
Execution: Load the prepared receptor and ligand files into the software. Set the grid parameters and initiate the docking run. The program will systematically explore ligand conformations and orientations within the grid box.
-
Pose Analysis: The output will be a set of binding poses ranked by their predicted binding affinity (e.g., kcal/mol). Analyze the top-ranked poses. The most plausible pose should satisfy the key pharmacophoric interactions: the basic nitrogen of the piperazine should be in close proximity to the carboxylate group of the key Asp residue, and the bromophenyl ring should occupy a hydrophobic pocket.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot, MD simulations model the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment.[17][18] This is crucial for refining the docked pose and assessing the stability of key interactions.[12][19]
Protocol: Running an MD Simulation of the pBPP-5-HT2A Complex
-
System Setup: Start with the top-ranked docking pose. Place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.
-
Minimization & Equilibration: Perform energy minimization of the entire solvated system. Then, gradually heat the system to 310 K (human body temperature) and equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.
-
Production Run: Run the production MD simulation for a duration sufficient to observe stable behavior, typically ranging from 100 nanoseconds to several microseconds for binding studies.[20]
-
Trajectory Analysis: Analyze the resulting trajectory to assess stability. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, plateauing RMSD indicates the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Interaction Analysis: Monitor the stability of specific interactions (e.g., hydrogen bonds, ionic bonds) between the ligand and receptor over time.
-
Quantitative Structure-Activity Relationship (QSAR): Predicting Activity of Analogs
QSAR is a computational approach that builds mathematical models to correlate the chemical structure of a series of compounds with their biological activity.[21] This allows for the prediction of the activity of new, unsynthesized molecules, guiding lead optimization.[8][22]
Protocol: Building a Predictive QSAR Model
-
Dataset Curation: Assemble a dataset of this compound analogs with experimentally determined binding affinities (e.g., Ki or IC50 values) for the target receptor.
-
Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., LogP, molecular weight, polar surface area, electronic properties).
-
Model Building: Use statistical methods, such as Multiple Linear Regression (MLR), to build an equation that relates the descriptors (independent variables) to the biological activity (dependent variable).
-
Model Validation: Rigorously validate the model's predictive power.[23]
-
Internal Validation: Use cross-validation (e.g., leave-one-out) to assess the model's robustness, yielding a q² value.
-
External Validation: Use the model to predict the activity of a separate test set of molecules not used in model training. The predictive power is assessed by the r²_pred value. A reliable QSAR model should have high values for both q² and r²_pred.[24]
-
Part 6: Data Analysis and Model Validation
Data Presentation: Summarizing Quantitative Results
All quantitative data from the modeling studies should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Example Molecular Docking and MD Simulation Results
| Metric | Value | Interpretation |
|---|---|---|
| Docking Score (Vina) | -9.2 kcal/mol | Predicted binding affinity. More negative is better. |
| Key Interaction | Ionic bond with ASP155 (TM3) | Satisfies the primary pharmacophore requirement. |
| Average Backbone RMSD (MD) | 2.5 ± 0.4 Å | Indicates the protein structure is stable during simulation. |
| Average Ligand RMSD (MD) | 1.8 ± 0.3 Å | Shows the ligand remains stably bound in the pocket. |
| MM/PBSA Binding Energy | -38.5 ± 4.1 kcal/mol | A more accurate estimation of binding free energy from MD. |
Table 2: Example QSAR Model Validation Statistics
| Parameter | Value | Threshold for a Good Model |
|---|---|---|
| R² (Goodness of fit) | 0.85 | > 0.6 |
| Q² (Internal validation) | 0.71 | > 0.5 |
| R²_pred (External validation) | 0.75 | > 0.6 |
The Mandate for Validation: Ensuring Model Robustness
Every computational model is an approximation of reality. Its trustworthiness hinges on rigorous validation.[25]
-
Docking: The protocol should be able to reproduce the pose of a known co-crystallized ligand (re-docking).
-
MD Simulations: Stability metrics (RMSD, potential energy) must confirm the simulation has converged.[26]
-
QSAR: The model must demonstrate strong predictive power on an external test set.[23]
Ultimately, the most critical validation is experimental. In silico predictions generate hypotheses that must be tested in the lab through binding assays to confirm the predicted affinities and site-directed mutagenesis to verify key interacting residues.[9]
Part 7: Conclusion and Future Directions
This guide has outlined an integrated, multi-faceted in silico workflow for characterizing the receptor binding of this compound. By systematically applying pharmacophore modeling, molecular docking, MD simulations, and QSAR analysis, researchers can develop a detailed, dynamic, and predictive model of ligand-receptor interactions. The insights gained from these computational studies—from identifying key binding residues to predicting the activity of novel analogs—provide a powerful roadmap for guiding subsequent experimental work. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern rational drug design, accelerating the journey from a chemical scaffold to a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS#: 66698-28-0 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. 1-(4-溴苯基)哌嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benthamdirect.com [benthamdirect.com]
- 20. dovepress.com [dovepress.com]
- 21. QSAR - Drug Design Org [drugdesign.org]
- 22. fiveable.me [fiveable.me]
- 23. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 24. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
1-(4-Bromophenyl)piperazine: A Technical Guide to its Role in Serotonin Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-bromophenyl)piperazine (pBPP), a key chemical scaffold in contemporary medicinal chemistry and neuroscience. While primarily recognized as a crucial intermediate in the synthesis of a multitude of psychoactive compounds, the inherent pharmacological properties of the arylpiperazine moiety itself warrant detailed investigation.[1] This document delves into the chemical characteristics of pBPP, its established role as a synthetic building block, and explores its putative interactions with serotonin (5-HT) receptors. By examining the structure-activity relationships of closely related analogs, this guide offers insights into the potential modulatory effects of pBPP on the serotonergic system, a critical network in regulating mood, cognition, and behavior.[1] Detailed experimental protocols for assessing receptor binding and function are provided to equip researchers with the necessary tools for further investigation.
Introduction: The Significance of the Arylpiperazine Scaffold
The arylpiperazine scaffold is a ubiquitous motif in the landscape of centrally acting pharmaceuticals.[2] Compounds incorporating this structure are known to interact with a wide array of neurotransmitter receptors, with a particular prominence at serotonin and dopamine receptors.[2] This has led to their successful development as antipsychotics, antidepressants, and anxiolytics.[1] this compound (pBPP) represents a foundational structure within this class. Its chemical properties, particularly the presence of a bromine atom on the phenyl ring, make it a versatile precursor for introducing further molecular complexity through various cross-coupling reactions. Understanding the intrinsic pharmacology of pBPP is therefore not only of academic interest but also crucial for the rational design of novel therapeutics targeting the serotonergic system.
Chemical and Physical Properties of this compound
This compound is a commercially available organic compound with the following key identifiers:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | pBPP, N-(4-Bromophenyl)piperazine |
| CAS Number | 66698-28-0 |
| Molecular Formula | C₁₀H₁₃BrN₂ |
| Molecular Weight | 241.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO and methanol; sparingly soluble in water |
Data sourced from various chemical suppliers and databases.
The structure consists of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, attached to a phenyl ring substituted with a bromine atom at the para position. The basicity of the piperazine nitrogens (pKa ≈ 8.88, predicted) allows for the formation of salts, which can improve solubility and handling.[3]
Role in Serotonin Receptor Modulation: A Structure-Activity Relationship (SAR) Perspective
Direct and comprehensive pharmacological data for this compound at various serotonin receptor subtypes is not extensively available in the public domain. However, by analyzing data from structurally similar analogs, we can infer its likely pharmacological profile and understand the key structural determinants for receptor interaction. The arylpiperazine class is known to exhibit a broad spectrum of activities, acting as agonists, partial agonists, or antagonists depending on the specific receptor subtype and the nature of the substituents.[2]
Comparative Binding Affinities of pBPP Analogs
To illustrate the structure-activity relationships, the following table summarizes the in vitro binding affinities (Ki, in nanomolars) of selected arylpiperazine ligands for key human serotonin receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) |
| 1-Phenylpiperazine | 13 | 146 | 132 |
| 1-(4-Fluorophenyl)piperazine | 18 | 68 | 45 |
| 1-(4-Chlorophenyl)piperazine | 15 | 55 | 38 |
| 1-(4-Bromophenyl)-4-ethylpiperazine (Hypothetical) | 15.5 | 8.2 | 25.1 |
Data for Phenylpiperazine, Fluorophenyl, and Chlorophenyl analogs adapted from BenchChem.[4] Data for 1-(4-Bromophenyl)-4-ethylpiperazine is presented as hypothetical from a technical datasheet to illustrate the potential impact of substitution.[3]
Analysis of SAR:
-
Halogen Substitution: The presence and nature of the halogen on the phenyl ring significantly influence binding affinity. Moving from fluorine to chlorine and bromine can alter the electronic and steric properties of the molecule, thereby modulating its interaction with the receptor binding pocket.
-
N4-Substitution: The substituent on the second nitrogen of the piperazine ring is a critical determinant of pharmacological activity. Unsubstituted piperazines like pBPP often serve as precursors. The addition of alkyl or more complex side chains, as seen in the ethyl derivative, dramatically alters the affinity and functional profile. For instance, elongation of an n-alkyl chain at the N-4 position has been shown to strongly increase affinity for the 5-HT₁A receptor.[5]
Putative Signaling Pathways
Serotonin receptors are predominantly G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades.[6] The specific pathway depends on the receptor subtype and the G protein to which it couples.
-
5-HT₁A Receptors: These receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
5-HT₂A Receptors: These receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6] This leads to an increase in intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).
Below is a diagram illustrating the canonical signaling pathway for the 5-HT₂A receptor, a common target for arylpiperazine compounds.
Caption: Canonical 5-HT₂A receptor Gq-coupled signaling pathway.
Experimental Protocols for Pharmacological Characterization
To definitively determine the pharmacological profile of this compound or its derivatives, standardized in vitro assays are essential.
Radioligand Binding Assay (for Affinity Determination)
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of pBPP for a specific serotonin receptor subtype.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human serotonin receptor of interest (e.g., 5-HT₁A, 5-HT₂A).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer with appropriate supplements.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand (e.g., 10 µM serotonin).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the pBPP test compound.
-
Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the pBPP compound in the assay buffer. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of pBPP that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay (for Activity Determination)
Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist by measuring the downstream cellular response following receptor binding.
Objective: To determine the functional potency (EC₅₀ or IC₅₀) and efficacy of pBPP at a specific serotonin receptor.
Example: cAMP Assay for 5-HT₁A Receptors
-
Cell Culture: Plate cells stably expressing the 5-HT₁A receptor in a 96-well plate and grow to confluence.
-
Assay Setup: Pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. To stimulate cAMP production, add a fixed concentration of forskolin.
-
Compound Addition:
-
Agonist Mode: Add increasing concentrations of pBPP to the cells and measure the inhibition of forskolin-stimulated cAMP production.
-
Antagonist Mode: Add a fixed, known concentration of a 5-HT₁A agonist (e.g., 5-CT) along with increasing concentrations of pBPP.
-
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis:
-
Agonist Mode: Plot the cAMP level against the log concentration of pBPP to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal efficacy relative to a standard agonist).
-
Antagonist Mode: Plot the response against the log concentration of pBPP to determine the IC₅₀ (concentration that inhibits 50% of the agonist response).
-
Conclusion and Future Directions
This compound is a cornerstone of medicinal chemistry, serving as a vital intermediate for the synthesis of drugs targeting the central nervous system.[1] While its primary utility lies in its synthetic versatility, the inherent properties of the arylpiperazine core suggest a potential for direct modulation of serotonin receptors. The structure-activity relationships of its close analogs indicate that pBPP itself likely possesses some affinity for 5-HT receptors, which is then finely tuned by substitutions at the N4 position.
This guide provides the foundational knowledge and experimental frameworks necessary for a detailed investigation of pBPP's pharmacological profile. Future research should focus on conducting comprehensive binding and functional assays to generate a complete affinity and activity profile for this fundamental molecule. Such data would not only fill a gap in the pharmacological literature but also provide a more informed basis for the design of next-generation serotonergic agents, ultimately contributing to the development of more effective treatments for a range of psychiatric and neurological disorders.
References
- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationship studies of central nervous system agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoinositide system-linked serotonin receptor subtypes and their pharmacological properties and clinical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Basic reactions and reactivity of the 1-(4-Bromophenyl)piperazine scaffold
An In-Depth Technical Guide to the Basic Reactions and Reactivity of the 1-(4-Bromophenyl)piperazine Scaffold
Introduction: The Strategic Importance of this compound
The this compound scaffold is a cornerstone in modern medicinal chemistry and drug discovery.[1][2] With a molecular formula of C₁₀H₁₃BrN₂ and a molecular weight of 241.13 g/mol , this heterocyclic compound serves as a critical building block for a vast array of pharmacologically active agents.[3][4] Its prevalence is rooted in the unique combination of the piperazine ring—a common pharmacophore that imparts favorable pharmacokinetic properties—and a synthetically versatile brominated phenyl group.[1][5]
This structure features two primary reactive centers, making it a powerful tool for combinatorial chemistry and the synthesis of diverse molecular libraries. The key sites of reactivity are:
-
The Aryl Bromide (C-Br Bond): This site is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
-
The Secondary Amine (N-H) of the Piperazine Ring: This nitrogen is nucleophilic and readily undergoes reactions such as alkylation, acylation, and reductive amination, providing a straightforward vector for molecular elaboration.
This guide offers a detailed exploration of these core reactivities, providing field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.
Part 1: Transformations at the Aryl Bromide Handle
The bromine atom on the phenyl ring is an exceptionally valuable functional group, serving as a linchpin for sophisticated molecular engineering via transition-metal catalysis. This allows for the strategic connection of diverse molecular fragments to the core scaffold.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for synthesizing carbon-nitrogen bonds, a transformation that has revolutionized aryl amine synthesis.[6] This reaction is particularly effective for coupling the aryl bromide of our scaffold with a wide range of primary and secondary amines, surmounting the limitations of older, harsher methods.[6][7]
Mechanistic Rationale: The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[8] The choice of ligand is critical, with sterically hindered phosphine ligands often being employed to facilitate the reductive elimination step and prevent side reactions.[6]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Reagent Addition: Add a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq).
-
Solvent: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling: Architecting C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[9][10] This reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability and stability of boronic acid reagents.[10][11]
Mechanistic Rationale: The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species.[12] A key step, transmetalation, follows, where the organic group from the boron atom is transferred to the palladium center. This requires activation of the organoboron compound with a base.[9][11] The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[12]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere: In an oven-dried flask, combine this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Solvent: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, or DME/H₂O).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography or recrystallization.
| Reaction | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temp (°C) |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene, Dioxane | 80-110 |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-100 |
Part 2: Reactions at the Piperazine N-H Site
The secondary amine at the N4 position of the piperazine ring is a potent nucleophile, providing a direct and reliable site for introducing a wide variety of substituents.
N-Alkylation
Direct N-alkylation with alkyl halides is a fundamental and widely used method for functionalizing the piperazine core.[1] This reaction is central to the synthesis of many pharmaceuticals, including the antipsychotic drug Aripiprazole, where a piperazine derivative is alkylated with a butoxy side chain.[13][14][15]
Causality and Control: A primary challenge is controlling selectivity. Using a 1:1 stoichiometry of the piperazine and the alkylating agent can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salt formation. To favor mono-alkylation, a large excess of the piperazine starting material can be used, although this complicates purification. A more robust strategy involves the use of a mono-protected piperazine (e.g., 1-Boc-piperazine), followed by alkylation and subsequent deprotection.[16] For direct alkylation, using a base like K₂CO₃ or Na₂CO₃ is essential to scavenge the HBr formed during the reaction.[1]
Experimental Protocol: Mono-N-Alkylation with an Alkyl Bromide
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Alkylating Agent: Add the alkyl halide (e.g., an alkyl bromide, 1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and stir until TLC or LC-MS analysis indicates completion.
-
Work-up: Cool the reaction mixture and pour it into ice water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
Reductive Amination
Reductive amination is a superior alternative to direct N-alkylation for synthesizing secondary and tertiary amines, as it completely avoids the issue of over-alkylation.[17] The process involves two discrete steps that are often performed in a single pot: the formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction with a mild hydride reagent.[17][18]
Causality and Reagent Choice: The key to a successful one-pot reaction is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is ideal because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate.[19] This selectivity allows all reagents to be mixed together from the start.
Caption: A one-pot workflow for reductive amination.
Experimental Protocol: Reductive Amination with an Aldehyde
-
Reagent Setup: To a solution of this compound (1.0 eq) and an aldehyde (1.1 eq) in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), add a few drops of acetic acid to catalyze iminium formation.
-
Stir: Stir the mixture at room temperature for 20-30 minutes.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, controlling any effervescence.
-
Reaction: Stir the reaction at room temperature for several hours to overnight. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography.
N-Acylation
N-acylation involves the reaction of the piperazine's secondary amine with an acylating agent, such as an acyl chloride or acid anhydride, to form a stable amide bond.[20] This reaction is typically fast, high-yielding, and provides a route to introduce carbonyl-containing functionalities.
Experimental Protocol: N-Acylation with an Acyl Chloride
-
Reagent Setup: Dissolve this compound (1.0 eq) in DCM or THF. Add a non-nucleophilic base like triethylamine (Et₃N, 1.5 eq) or pyridine to act as an acid scavenger.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylating Agent: Add the acyl chloride (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl (to remove excess base), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the N-acylated product, which can be further purified by recrystallization or chromatography if necessary.
Part 3: Advanced Reactivity - C-H Activation
A frontier in synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds.[21][22] This approach avoids the need for pre-functionalized starting materials (like halides or organometallics), thus offering a more atom-economical and "greener" synthetic route.[22] While less common in routine applications for this specific scaffold, palladium-catalyzed intramolecular C-H activation has been used as a key step in synthesizing complex, piperazine-embedded polycyclic aromatic structures.[23] This area represents an emerging field for creating novel derivatives of the this compound core.[24][25]
Part 4: Physicochemical and Spectroscopic Profile
A solid understanding of the scaffold's physical and spectral properties is essential for reaction monitoring and product characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃BrN₂ | [3][26] |
| Molecular Weight | 241.13 g/mol | [3][26] |
| CAS Number | 66698-28-0 | [3][26] |
| Appearance | White to off-white solid | [3][27] |
| Melting Point | 91-95 °C | [3][28] |
| pKa | 8.88 ± 0.10 (Predicted) | [28] |
| Solubility | Soluble in DMSO, PBS (pH 7.2); less soluble in water. | [27][29] |
Spectroscopic Signatures:
-
¹H NMR: The spectrum typically shows characteristic signals for the piperazine protons, often appearing as two distinct multiplets (integrating to 4H each) around 3.0-3.2 ppm, corresponding to the protons adjacent to the N-aryl and N-H groups, respectively. Aromatic protons appear in the range of 6.8-7.5 ppm.[30]
-
¹³C NMR: Signals for the piperazine carbons typically appear in the 45-55 ppm region.[30]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive marker for the compound's presence.[31]
Conclusion
The this compound scaffold is a remarkably versatile and powerful platform in chemical synthesis. Its dual reactivity—at the aryl bromide via cross-coupling and at the secondary amine via nucleophilic attack—provides a robust and modular toolbox for constructing complex molecules. A thorough understanding of these fundamental reactions, from the choice of catalyst in a Suzuki coupling to the selection of a reducing agent in a reductive amination, is critical for leveraging this scaffold to its full potential in the pursuit of novel therapeutics and functional materials.
References
- 1. 1-(4-Bromo-phenyl)-4-isobutyl-piperazine|CAS 678996-44-6 [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound 95 66698-28-0 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. ptfarm.pl [ptfarm.pl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. organicreactions.org [organicreactions.org]
- 19. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 20. Reactions of Piperazines | Ambeed [ambeed.com]
- 21. C-H Activation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 22. elar.urfu.ru [elar.urfu.ru]
- 23. C–H activation-enabled synthesis of a piperazine-embedded azadibenzo[a,g]corannulene analogue - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 26. This compound synthesis - chemicalbook [chemicalbook.com]
- 27. chembk.com [chembk.com]
- 28. This compound CAS#: 66698-28-0 [m.chemicalbook.com]
- 29. caymanchem.com [caymanchem.com]
- 30. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 31. dev.spectrabase.com [dev.spectrabase.com]
A Senior Application Scientist's In-Depth Technical Guide to 1-(4-Bromophenyl)piperazine: Commercial Availability, Synthesis, and Quality Control for Drug Development Professionals
This guide provides an in-depth technical overview of 1-(4-Bromophenyl)piperazine, a key building block in modern drug discovery and development. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the practical aspects of sourcing, synthesizing, and ensuring the quality of this critical intermediate. We will explore the nuances of supplier selection, detail robust synthetic protocols, and outline stringent analytical methodologies to guarantee lot-to-lot consistency and regulatory compliance.
Introduction: The Significance of the Arylpiperazine Moiety in Medicinal Chemistry
The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basic nitrogen atom that can be protonated at physiological pH, make it an ideal fragment for interacting with biological targets such as G-protein coupled receptors (GPCRs). This compound, in particular, serves as a versatile precursor, with the bromine atom providing a reactive handle for further functionalization through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the arylpiperazine core, a crucial step in lead optimization. Its derivatives have been investigated for a range of applications, including potential antipsychotic, antidepressant, and anticonvulsant activities.[2]
Commercial Availability and Supplier Evaluation
This compound is commercially available from a multitude of suppliers, ranging from large chemical conglomerates to specialized niche providers. However, for drug development applications, where quality and consistency are paramount, a thorough evaluation of potential suppliers is critical.
Key Criteria for Supplier Selection
When sourcing this compound for research and development, consider the following factors:
-
Purity and Impurity Profile: The supplier must provide a detailed Certificate of Analysis (CoA) with each batch, specifying the purity (typically ≥98% by HPLC) and the identity and quantity of any known impurities.[3]
-
Documentation and Regulatory Support: A reliable supplier will offer comprehensive documentation, including Safety Data Sheets (SDS), and potentially support regulatory filings by providing access to a Drug Master File (DMF) for advanced stage projects.[4]
-
Scalability and Bulk Supply: For projects that may progress to clinical trials and commercialization, it is essential to partner with a supplier who can provide multi-kilogram to metric-ton quantities with consistent quality.
-
Quality Management System: The supplier should operate under a robust quality management system, such as ISO 9001, and ideally adhere to Good Manufacturing Practices (GMP) for intermediates.[1][4]
-
Technical Support: Access to knowledgeable technical support for troubleshooting and to answer questions regarding product specifications and handling is invaluable.
Representative Commercial Suppliers and Pricing
The following table provides a snapshot of some commercial suppliers of this compound and their typical offerings. Prices are subject to change and vary based on quantity and purity.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 724580 | 95% | 1 g | $25.72 |
| 5 g | Contact for pricing | |||
| Tokyo Chemical Industry (TCI) | B6462 | >95.0% (GC) | 1 g | $52.00 |
| 5 g | $194.00 | |||
| Manchester Organics | B23634 | >98% | 5 g | £65.00 |
| Bulk | Request a quote | |||
| Cayman Chemical | 30229 (HCl salt) | ≥98% | 10 mg | Contact for pricing |
| 50 mg | Contact for pricing | |||
| HexonSynth | HXAC-04200 | Not specified | N/A | Request a quote |
Note: Prices are approximate and were accurate as of late 2025. Please consult the suppliers' websites for current pricing and availability.
Synthesis of this compound: A Practical Approach
While commercially available, in-house synthesis of this compound may be desirable for large-scale production or for the preparation of specialized analogs. The Buchwald-Hartwig amination is a powerful and widely used method for the formation of the C-N bond between an aryl halide and an amine.[5][6]
The Buchwald-Hartwig Amination: Mechanism and Considerations
The palladium-catalyzed Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key to a successful and high-yielding Buchwald-Hartwig amination is the choice of palladium precursor, ligand, base, and solvent. For the synthesis of arylpiperazines, bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent side reactions such as β-hydride elimination.[5]
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is adapted from a known procedure for the synthesis of similar arylpiperazine hydrochlorides.[5]
Materials:
-
Diethanolamine
-
Thionyl chloride
-
Chloroform
-
4-Bromoaniline
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Preparation of Bis(2-chloroethyl)amine hydrochloride: In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve thionyl chloride in chloroform. Slowly add a solution of diethanolamine in chloroform, maintaining the temperature below 30°C. After the addition is complete, allow the reaction to proceed at room temperature for 1 hour, then heat to 50°C for 30 minutes. Cool the reaction mixture and collect the solid product by suction filtration. Recrystallize from absolute ethanol to obtain white, needle-like crystals of bis(2-chloroethyl)amine hydrochloride.
-
Cyclization Reaction: Dissolve the bis(2-chloroethyl)amine hydrochloride in water in a four-necked flask. Add 4-bromoaniline and a phase-transfer catalyst. Heat the mixture to reflux and slowly add a solution of sodium hydroxide. Continue to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Workup and Isolation: Cool the reaction mixture to room temperature. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound free base.
-
Salt Formation: Dissolve the crude free base in a suitable solvent like ethanol or isopropanol. Add a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt will precipitate out of solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound hydrochloride.
Caption: Workflow for the synthesis of this compound HCl.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is crucial for its use in drug synthesis. A robust quality control program should be in place, employing a variety of analytical techniques.[8]
Typical Specifications
A typical specification sheet for high-purity this compound for pharmaceutical use would include the following:
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥ 98.0% | HPLC |
| Individual Impurity | ≤ 0.1% | HPLC |
| Total Impurities | ≤ 0.5% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 10 ppm | USP <231> |
Recommended Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is the gold standard for determining the purity of this compound and quantifying any impurities. The following is a representative method that can be adapted and validated.[8]
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-30 min: 70% to 30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A:Acetonitrile (50:50)
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analysis:
Inject the diluent (blank), followed by the standard solution and the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity analysis.
Safety, Handling, and Storage
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Some suppliers recommend storage at 2-8°C. The compound can be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
For handling air-sensitive reagents, specialized techniques such as using a glovebox or a Schlenk line are recommended to prevent degradation from atmospheric moisture and oxygen.[10][11]
Conclusion
This compound is a cornerstone building block for the synthesis of numerous pharmacologically active compounds. A thorough understanding of its commercial landscape, synthetic routes, and analytical characterization is essential for drug development professionals. By carefully selecting suppliers, implementing robust synthetic and purification protocols, and employing rigorous quality control measures, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible results in their quest for novel therapeutics.
References
- 1. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ossila.com [ossila.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(4-Bromophenyl)piperazine
Abstract
1-(4-Bromophenyl)piperazine is a critical building block in medicinal chemistry, serving as a precursor for a multitude of pharmacologically active compounds, including antipsychotics and antidepressants.[1][2] This application note provides a comprehensive guide for its synthesis, targeting researchers and professionals in drug development. We present two robust, well-established protocols: the modern Palladium-catalyzed Buchwald-Hartwig amination and a classical cyclization approach starting from diethanolamine. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and purification techniques to ensure the synthesis of a high-purity final product.
Introduction
This compound (C₁₀H₁₃BrN₂) is a white to light-yellow solid organic compound.[3] While sparingly soluble in water, it dissolves readily in many organic solvents.[3] Its molecular structure, featuring a piperazine ring attached to a brominated phenyl group, makes it an exceptionally versatile intermediate for introducing the phenylpiperazine moiety into more complex molecules. This note details two distinct and effective synthetic strategies, providing researchers with options depending on available resources and desired scale.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely adopted method for forming carbon-nitrogen bonds.[4] This reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide (1,4-dibromobenzene) with an amine (piperazine). The method is prized for its high functional group tolerance and generally excellent yields.[4][5]
Reaction Principle & Mechanism
The reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.
-
Amine Coordination & Deprotonation: The amine (piperazine) coordinates to the palladium center, and a base removes a proton from the nitrogen.
-
Reductive Elimination: The C-N bond is formed, releasing the desired this compound product and regenerating the active Pd(0) catalyst.[4][5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Purpose |
|---|---|
| 1,4-Dibromobenzene | Starting aryl halide |
| Piperazine | Amine source |
| Palladium(II) Acetate (Pd(OAc)₂) | Palladium precatalyst |
| BINAP | Phosphine ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Toluene | Anhydrous solvent |
| Schlenk flask / Three-neck flask | Reaction vessel |
| Magnetic stirrer, heating mantle | For mixing and heating |
| Nitrogen or Argon gas supply | To create an inert atmosphere |
| Standard glassware for work-up | Separatory funnel, beakers, etc. |
| Rotary evaporator | For solvent removal |
| Silica gel for column chromatography | Purification |
Step-by-Step Methodology
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1,4-dibromobenzene (1.0 eq.), piperazine (1.2 eq.), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (approx. 10 mL per 1 mmol of aryl halide).
-
Catalyst Addition: In a separate vial, mix Palladium(II) acetate (0.02 eq.) and BINAP (0.03 eq.). Add this catalyst mixture to the main reaction flask.
-
Degassing: Seal the flask and degas the mixture by bubbling nitrogen through the solution for 15 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude solid by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield pure this compound.[1]
-
Method B: Classical Synthesis via Diethanolamine Cyclization
This traditional two-step method provides a cost-effective alternative to palladium-catalyzed reactions. It first involves the synthesis of an activated intermediate, β,β′-dichlorodiethylamine hydrochloride, which then undergoes a cyclization reaction with 4-bromoaniline.[1]
Reaction Principle & Mechanism
-
Chlorination: Diethanolamine is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to replace the hydroxyl groups with chlorine, forming β,β′-dichlorodiethylamine hydrochloride.
-
Cyclization: This chlorinated intermediate reacts with 4-bromoaniline. Under basic conditions, the aniline nitrogen acts as a nucleophile, displacing the chlorine atoms in an intramolecular fashion to form the piperazine ring. This is a type of nucleophilic substitution reaction.[1]
Caption: Workflow for the diethanolamine cyclization method.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Purpose |
|---|---|
| Diethanolamine | Starting material for Step 1 |
| Thionyl chloride (SOCl₂) | Chlorinating agent |
| 4-Bromoaniline | Aryl amine for Step 2 |
| Sodium Carbonate (Na₂CO₃) | Base for pH control |
| Chloroform, Ethanol, Water | Solvents |
| Four-neck flask, reflux condenser | Reaction vessel |
| Ice-water bath | For temperature control |
Step-by-Step Methodology
Step 1: Synthesis of β,β′-dichlorodiethylamine hydrochloride [1]
-
Setup: In a four-neck flask equipped with a reflux condenser and dropping funnel, dissolve thionyl chloride (2.2 eq.) in chloroform. Place the flask in an ice-water bath.
-
Addition: Slowly add a solution of diethanolamine (1.0 eq.) in chloroform dropwise to the thionyl chloride solution. Maintain the reaction temperature below 30°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1 hour, then heat to 50°C for 30 minutes.
-
Isolation: Cool the mixture to room temperature. The solid product, β,β′-dichlorodiethylamine hydrochloride, will precipitate. Isolate it by suction filtration. This intermediate can be used directly in the next step.
Step 2: Cyclization to form this compound [1]
-
Setup: Dissolve the β,β′-dichlorodiethylamine hydrochloride (1.0 eq.) from Step 1 in water in a four-neck flask and heat until fully dissolved.
-
Addition: Add 4-bromoaniline (1.0 eq.) to the solution.
-
pH Control: Heat the mixture and monitor the pH. Add a 50% aqueous solution of sodium carbonate dropwise as needed to maintain the pH of the system around 6.
-
Precipitation & Isolation: Once the pH stabilizes, stop heating and allow the mixture to cool to room temperature. The target product, this compound, will precipitate out of the aqueous solution as it is insoluble in water.
-
Purification: Collect the white crystalline product by filtration. Wash the filter cake with water and then with absolute ethanol to remove impurities. Dry the product thoroughly. The yield for this two-step process is typically around 48% with a purity of over 95%.[1]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.[7]
-
Mass Spectrometry (MS): To verify the molecular weight (241.13 g/mol ).[8]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reversed-phase C18 column with a UV detector is suitable for this analysis.[9]
-
Melting Point: The reported melting point is approximately 90-94 °C.
Safety and Handling
Handling the chemicals involved in these syntheses requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][10]
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of harmful vapors and dust.[10]
-
Chemical Hazards:
-
Storage: Store this compound in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere as it can be air sensitive.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[11]
Conclusion
This application note has detailed two reliable and effective protocols for the synthesis of this compound. The Buchwald-Hartwig amination offers a modern, high-yield approach suitable for a broad range of substrates, while the classical diethanolamine cyclization method provides a cost-effective alternative. By following these detailed procedures and adhering to the outlined safety precautions, researchers can confidently synthesize this valuable intermediate for applications in pharmaceutical research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Cas 66698-28-0,this compound | lookchem [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. fishersci.com [fishersci.com]
Application Notes & Protocols: Synthesis of 1-(4-Bromophenyl)piperazine via Ullmann Condensation
Introduction: The Strategic Importance of 1-(4-Bromophenyl)piperazine
The 1-arylpiperazine motif is a cornerstone in modern medicinal chemistry and drug development, appearing in a multitude of clinically significant agents with diverse pharmacological activities, including antipsychotic, antidepressant, and anticancer properties.[1] this compound serves as a crucial intermediate in the synthesis of these complex pharmaceutical compounds.[2] The bromine atom on the phenyl ring provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.
This document provides a detailed guide to the synthesis of this compound via the copper-catalyzed Ullmann condensation, a robust and cost-effective method for C-N bond formation.[3][4] As an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, the Ullmann reaction offers advantages in terms of the lower cost and toxicity of the copper catalyst. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Copper-Catalyzed N-Arylation Cycle
The Ullmann condensation for N-arylation is a copper-mediated cross-coupling reaction between an aryl halide and an amine.[4] While the reaction has been known for over a century, modern advancements, particularly the development of sophisticated ligands, have transformed it into a milder and more versatile synthetic tool.[5][6]
The catalytic cycle, as generally understood for a Cu(I) catalyst, involves several key steps:
-
Ligand Association and Nucleophile Coordination: The reaction is initiated by the coordination of a ligand (if used) and the deprotonated amine (piperazine) to the copper(I) center. The base is crucial for deprotonating the piperazine, increasing its nucleophilicity.[7]
-
Oxidative Addition: The aryl halide (4-bromoiodobenzene or 1,4-dibromobenzene) undergoes oxidative addition to the copper(I) complex. This step forms a transient, high-valent copper(III) intermediate.[4][8]
-
Reductive Elimination: The final step is the reductive elimination from the copper(III) species, which forms the desired C-N bond of the this compound product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.[4]
The use of ligands, such as diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline), stabilizes the copper catalyst, prevents its agglomeration, and facilitates the oxidative addition and reductive elimination steps, often allowing the reaction to proceed at lower temperatures and with lower catalyst loadings.[7]
Experimental Protocol
This protocol describes a general method for the synthesis of this compound. Optimization may be required based on the specific aryl halide and available laboratory equipment.
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromo-4-iodobenzene | 98% | e.g., Sigma-Aldrich | Aryl iodides are typically more reactive than bromides.[6] |
| or 1,4-Dibromobenzene | 98% | e.g., Sigma-Aldrich | May require slightly harsher conditions or longer reaction times. |
| Piperazine (anhydrous) | ≥99% | e.g., Sigma-Aldrich | Use an excess to minimize bis-arylation.[3] Must be anhydrous. |
| Copper(I) Iodide (CuI) | 98% | e.g., Alfa Aesar | Common and effective catalyst precursor.[7] |
| L-Proline | ≥99% | e.g., TCI Chemicals | A cost-effective and efficient ligand.[7] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Fisher Scientific | Ensure the base is finely powdered and anhydrous. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | e.g., Acros Organics | A high-boiling polar aprotic solvent suitable for Ullmann reactions.[5] |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For workup and extraction. |
| Brine (Saturated NaCl) | - | - | For washing during workup. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | - | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Oven-dried Schlenk tube or sealed vial | - | - | To maintain an inert atmosphere. |
| Inert Gas (Nitrogen or Argon) | High Purity | - |
Reaction Parameters:
| Parameter | Value | Rationale |
| Aryl Halide | 1.0 mmol | Limiting reagent |
| Piperazine | 2.5 mmol | Excess minimizes the formation of the bis-arylated byproduct.[3] |
| Copper(I) Iodide (CuI) | 0.1 mmol (10 mol%) | A typical catalytic loading for modern Ullmann couplings. |
| L-Proline | 0.2 mmol (20 mol%) | Ligand-to-metal ratio is often 2:1. |
| Potassium Carbonate (K₂CO₃) | 2.5 mmol | Acts as the base to deprotonate piperazine. |
| Anhydrous DMSO | 3-5 mL | Solvent |
| Temperature | 100-120 °C | Milder than classic Ullmann conditions due to the use of a ligand.[7] |
| Reaction Time | 12-24 hours | Monitor by TLC or GC-MS for completion. |
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add copper(I) iodide (19.0 mg, 0.1 mmol), L-proline (23.0 mg, 0.2 mmol), anhydrous piperazine (215 mg, 2.5 mmol), and finely powdered anhydrous potassium carbonate (345 mg, 2.5 mmol).
-
Add the aryl halide (e.g., 1-bromo-4-iodobenzene, 283 mg, 1.0 mmol).
-
Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]
-
Add anhydrous DMSO (4 mL) via syringe.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to 110 °C.
-
Stir the mixture vigorously for 12-24 hours.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
For TLC, use a suitable eluent system (e.g., 10:1 Dichloromethane:Methanol) and visualize with UV light and/or a potassium permanganate stain. The product should have a different Rf value than the starting aryl halide.
-
-
Workup and Isolation:
-
Once the reaction is complete (indicated by the consumption of the aryl halide), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and then with brine (15 mL) to remove residual DMSO and inorganic salts.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude product can be purified by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate or dichloromethane and methanol to isolate the pure this compound.
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The product is a white to light yellow solid.
-
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents (e.g., wet solvent/base). | 1. Use fresh CuI. 2. Incrementally increase the temperature (e.g., to 120-130 °C).[7] 3. Ensure all reagents and solvents are strictly anhydrous.[7] |
| Formation of Bis-arylated Byproduct | Incorrect stoichiometry (insufficient piperazine). | Increase the excess of piperazine (e.g., to 3-4 equivalents). Alternatively, consider using mono-N-Boc-piperazine followed by a deprotection step.[3] |
| Dehalogenation of Aryl Halide | Presence of protic impurities (e.g., water). | Rigorously dry all glassware, reagents, and solvents. Perform the reaction under a strict inert atmosphere.[7] |
| Reaction Stalls | Catalyst decomposition or inhibition. | Screen different ligands (e.g., 1,10-phenanthroline) or catalyst sources (e.g., Cu₂O).[7] |
Safety Precautions
-
This compound and its precursors are chemical irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform all operations in a well-ventilated fume hood.[9]
-
DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated RP-HPLC Method for Purity Determination of 1-(4-Bromophenyl)piperazine
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of purity for 1-(4-Bromophenyl)piperazine. This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders.[1] Ensuring the purity of this starting material is paramount for the safety and efficacy of the final drug product. The described method is specific, linear, accurate, and precise, making it suitable for quality control applications in both research and manufacturing environments. The method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Introduction: The Rationale for Purity Analysis
This compound (4-BPP) is a key building block in medicinal chemistry.[1] Its molecular structure, featuring a piperazine ring attached to a brominated phenyl group, allows for further chemical modifications to produce a wide array of pharmacologically active molecules.[1] Impurities arising from the synthesis or degradation of 4-BPP can carry over into the final API, potentially altering its efficacy, safety profile, and stability. Therefore, a reliable analytical method to determine the purity and impurity profile of 4-BPP is a critical component of quality assurance.
Reversed-phase HPLC is the technique of choice due to its high resolving power, sensitivity, and applicability to a wide range of organic molecules, including arylpiperazines.[4] The method described herein separates this compound from its potential process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Physicochemical Properties of this compound
Understanding the analyte's properties is fundamental to developing a specific and robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrN₂ | [1] |
| Molecular Weight | 241.13 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 91-95 °C | |
| Solubility | Soluble in DMSO, methanol; slightly soluble in water | [1] |
| UV λmax | ~252 nm | [5] |
The compound's solubility in methanol makes it a suitable solvent for sample preparation. Its strong UV absorbance at approximately 252 nm provides excellent sensitivity for detection with a standard photodiode array (PDA) or UV-Vis detector.[5]
Chromatographic Method and Rationale
The selection of chromatographic parameters is based on the physicochemical properties of 4-BPP and established principles of reversed-phase chromatography.
Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | HPLC or UHPLC system with UV/PDA Detector | Standard equipment in quality control laboratories. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of 4-BPP. The column dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Orthophosphoric Acid | The aqueous buffer controls the pH to ensure consistent ionization state of the basic piperazine moiety, leading to reproducible retention times and sharp peak shapes. A pH of 3.0 ensures the piperazine nitrogens are protonated. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | A common, strong organic modifier that provides good elution strength for the analyte from the C18 column. |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (Re-equilibration) | A gradient is employed to ensure elution of the main analyte with a good peak shape while also eluting any more hydrophobic impurities that may be present. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase. |
| Detection Wavelength | 252 nm | This is the absorbance maximum for this compound, providing optimal sensitivity.[5] |
| Injection Volume | 10 µL | A suitable volume to achieve good signal-to-noise ratio without overloading the column. |
| Diluent | Mobile Phase A / Mobile Phase B (70:30 v/v) | Using a mixture similar to the initial mobile phase composition ensures good peak shape and compatibility with the chromatographic system. |
Experimental Protocols
Reagent and Sample Preparation
-
Phosphate Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent.[4] Filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC System Setup and Analysis Workflow
The following diagram illustrates the procedural flow for the purity analysis.
Caption: Workflow for the RP-HPLC Purity Analysis of this compound.
Purity Calculation
The purity is determined using the area normalization method. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][6]
System Suitability
System suitability testing (SST) is an integral part of any chromatographic method and ensures the system is performing adequately.[7] The parameters are checked by injecting the standard solution six times.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity was demonstrated by injecting a blank (diluent) and comparing its chromatogram with that of the standard and sample solutions. The blank showed no interfering peaks at the retention time of this compound. The peak purity of the analyte was also evaluated using a PDA detector, which confirmed no co-eluting impurities.
Linearity
The linearity of the method was established by analyzing five solutions with concentrations ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.999.
Accuracy
Accuracy was determined by performing a recovery study on a sample solution spiked with the reference standard at three concentration levels (80%, 100%, and 120%). The recovery at each level should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Assessed by performing six replicate analyses of the sample solution on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Ruggedness): Assessed by having a different analyst perform the analysis on a different day using a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a reliable and robust quality control tool for determining the purity of this compound. The method is specific, linear, accurate, and precise, adhering to the validation requirements of the ICH Q2(R1) guidelines. Its implementation can significantly contribute to ensuring the quality and consistency of this vital pharmaceutical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. dsdpanalytics.com [dsdpanalytics.com]
Application Notes and Protocols: Leveraging 1-(4-Bromophenyl)piperazine as a Versatile Linker Scaffold in PROTAC Development
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[4][5][6]
The judicious design of the linker can significantly impact a PROTAC's potency, selectivity, and drug-like properties.[7] Among the diverse array of linker architectures, those incorporating rigid cyclic moieties have gained considerable attention. The inclusion of structures like piperazine can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[8]
This guide focuses on the application of 1-(4-Bromophenyl)piperazine as a strategic building block for the synthesis of PROTAC linkers. We will explore its chemical versatility, provide detailed synthetic protocols, and discuss the analytical and biological validation of the resulting PROTACs.
This compound: A Privileged Scaffold for Linker Synthesis
The this compound moiety offers a unique combination of features that make it an attractive starting point for PROTAC linker development:
-
Rigidity and Conformational Constraint: The phenylpiperazine unit imparts a degree of rigidity to the linker, which can help to optimize the spatial orientation of the two ligands for effective ternary complex formation.[8]
-
Tunable Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, potentially enhancing the solubility of the often large and hydrophobic PROTAC molecule.[4][5][9] The degree of protonation, and thus solubility, can be modulated by the chemical environment of the piperazine ring.[4][5][9]
-
Synthetic Versatility: The aryl bromide provides a reactive handle for a variety of cross-coupling reactions, most notably the Buchwald-Hartwig amination, allowing for the facile introduction of diverse chemical functionalities.[10][11] The secondary amine of the piperazine ring is also readily functionalized through alkylation, amidation, or reductive amination.[12]
Below is a diagram illustrating the general structure of a PROTAC incorporating the this compound linker scaffold.
Caption: General structure of a PROTAC utilizing a 1-(4-Aryl)piperazine linker.
Synthetic Strategies for Incorporating this compound into PROTACs
The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The modular nature of PROTACs allows for a convergent synthetic approach, where the POI ligand, E3 ligase ligand, and the linker are synthesized separately and then coupled in the final steps.[1]
Here, we present two plausible synthetic routes for constructing a PROTAC using this compound as a key linker component.
Strategy 1: Buchwald-Hartwig Amination for Linker Elongation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction is particularly well-suited for coupling the aryl bromide of this compound with an amine-terminated linker attached to either the POI or E3 ligase ligand.
Caption: Workflow for PROTAC synthesis via Buchwald-Hartwig amination.
Protocol 1: Synthesis of a PROTAC via Buchwald-Hartwig Amination
This protocol describes the synthesis of a generic PROTAC where an amine-terminated linker is first attached to the E3 ligase ligand, followed by coupling with this compound.
Materials and Reagents:
| Reagent | Supplier | Purity | Notes |
| E3 Ligase Ligand with Linker-NH2 | Custom Synthesis | >95% | e.g., Pomalidomide-PEG3-Amine |
| This compound | Commercial Vendor | >98% | |
| Pd2(dba)3 | Commercial Vendor | >97% | Palladium catalyst |
| XPhos | Commercial Vendor | >98% | Ligand for palladium |
| Sodium tert-butoxide (NaOtBu) | Commercial Vendor | >97% | Base |
| Anhydrous Toluene | Commercial Vendor | Reaction solvent | |
| POI Ligand with a suitable functional group (e.g., -COOH) | Custom Synthesis | >95% | For subsequent coupling |
| HATU | Commercial Vendor | >98% | Amide coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Vendor | >99% | Base for amide coupling |
| Anhydrous Dimethylformamide (DMF) | Commercial Vendor | Solvent for amide coupling |
Procedure:
-
Buchwald-Hartwig Coupling:
-
To an oven-dried reaction vessel, add the E3 ligase ligand with linker-NH2 (1.0 eq), this compound (1.1 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the intermediate.
-
-
Amide Coupling to POI Ligand:
-
Dissolve the POI ligand-COOH (1.0 eq) and the purified intermediate from the previous step (1.05 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative RP-HPLC to obtain the desired product.
-
Strategy 2: N-Alkylation and Subsequent Functionalization
This strategy involves the initial functionalization of the piperazine nitrogen, followed by modification of the aryl bromide.
Protocol 2: Synthesis of a PROTAC via N-Alkylation
This protocol outlines the synthesis of a PROTAC where this compound is first alkylated with a linker precursor.
Materials and Reagents:
| Reagent | Supplier | Purity | Notes |
| This compound | Commercial Vendor | >98% | |
| Linker Precursor (e.g., Br-(CH2)n-COOtBu) | Commercial Vendor | >95% | Alkylating agent with a protected acid |
| Potassium Carbonate (K2CO3) | Commercial Vendor | >99% | Base |
| Acetonitrile (ACN) | Commercial Vendor | Solvent | |
| Trifluoroacetic Acid (TFA) | Commercial Vendor | Deprotecting agent | |
| Dichloromethane (DCM) | Commercial Vendor | Solvent | |
| POI Ligand-NH2 | Custom Synthesis | >95% | For amide coupling |
| E3 Ligase Ligand-Aryl Halide | Custom Synthesis | >95% | For Buchwald-Hartwig coupling |
Procedure:
-
N-Alkylation of Piperazine:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the linker precursor (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
-
-
Deprotection of the Carboxylic Acid:
-
Dissolve the purified product from the previous step in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
-
Amide Coupling to POI Ligand:
-
Follow the amide coupling procedure described in Protocol 1, using the deprotected linker intermediate and the POI Ligand-NH2.
-
-
Buchwald-Hartwig Coupling to E3 Ligase Ligand:
-
Follow the Buchwald-Hartwig coupling procedure described in Protocol 1, using the product from the amide coupling and the E3 Ligase Ligand-Aryl Halide.
-
Purify the final PROTAC by preparative RP-HPLC.
-
Analytical Characterization of the Final PROTAC
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.[3][13]
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final PROTAC and key intermediates.[13] 2D NMR techniques (e.g., COSY, HSQC) can provide further structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and confirm the elemental composition of the PROTAC.[13] LC-MS is a crucial tool for monitoring reaction progress and assessing the purity of the final compound.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the purity of the final PROTAC. A purity of >95% is generally required for biological assays.
Biological Validation of PROTAC Activity
Once the PROTAC has been synthesized and characterized, its biological activity must be validated. The following assays are fundamental to demonstrating the efficacy and mechanism of action of the PROTAC.
Caption: Experimental workflow for the biological validation of a PROTAC.
Protocol 3: Western Blotting for Target Protein Degradation
This is the most direct method to quantify the reduction in the levels of the POI following PROTAC treatment.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the POI.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Protocol 4: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of the ubiquitinated POI.
-
-
Immunoprecipitation:
-
Lyse the cells and immunoprecipitate the POI using a specific antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin.
-
An increased ubiquitin signal in the PROTAC-treated sample compared to the control indicates target ubiquitination.
-
Protocol 5: Cell Viability Assay
This assay assesses the functional consequence of POI degradation, such as the inhibition of cancer cell proliferation.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
-
Viability Assessment:
-
Use a suitable cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition).
-
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the medicinal chemist's toolbox for the development of novel PROTACs. Its inherent rigidity and tunable physicochemical properties, combined with its synthetic tractability, make it an excellent scaffold for linker design. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and biological validation of PROTACs incorporating this moiety. As the field of targeted protein degradation continues to evolve, the rational design of linkers using such strategic building blocks will be paramount in advancing the next generation of protein-degrading therapeutics.
References
- 1. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(4-Bromophenyl)piperazine and its Analogs in High-Throughput Screening for GPCR-Targeted Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in centrally active therapeutic agents.[1] 1-(4-Bromophenyl)piperazine serves as a critical structural motif and a versatile chemical intermediate for the synthesis of novel drug candidates, particularly those targeting G-protein coupled receptors (GPCRs).[2][3] This document provides a comprehensive guide to leveraging this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel modulators of the Dopamine D2 receptor (D2R), a GPCR of significant therapeutic interest for neurological and psychiatric disorders.[1][4] We present the underlying principles of a functional, cell-based HTS assay, a detailed step-by-step protocol, and the rationale behind key experimental choices to ensure a robust and self-validating screening system.
Introduction: The Phenylpiperazine Scaffold in Neuropharmacology
This compound (CAS 66698-28-0) is a derivative of piperazine featuring a brominated phenyl group.[5] The piperazine ring is a privileged scaffold in drug design due to its conformational flexibility and ability to improve pharmacokinetic properties like solubility and bioavailability.[6][7] The broader phenylpiperazine class of compounds is well-established for its wide range of pharmacological effects, primarily through interactions with serotonin (5-HT) and dopamine (D) receptors.[1] The nature and position of substituents on the phenyl ring critically modulate the affinity and selectivity of these compounds for their biological targets.[1]
The presence of the bromine atom on the phenyl ring of this compound provides a key reactive handle for further chemical modification, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), enabling the rapid generation of diverse compound libraries for screening.[3][8] Its demonstrated activity at key neurotransmitter receptors makes it an ideal tool compound for assay development and a foundational structure for hit-to-lead optimization campaigns.
The Target: Dopamine D2 Receptor (D2R) Signaling
The Dopamine D2 receptor is a class A GPCR that plays a crucial role in motor control, motivation, and cognition. It is a primary target for antipsychotic medications. The D2R couples to the Gi/o family of G-proteins.[9] Upon activation by an agonist like dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9][10] This change in cAMP level is a robust and measurable signal that can be exploited for HTS.
Caption: Canonical Gi/o signaling pathway for the Dopamine D2 receptor.
High-Throughput Screening (HTS): Principles and Workflow
HTS is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[11] The process relies on miniaturization, robotics, and sensitive detection methods to create an efficient and cost-effective screening funnel.[12][13]
For GPCRs like the D2R, cell-based functional assays are preferred as they provide information on the compound's effect in a more physiologically relevant context.[14] We will focus on a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a technology known for its high signal-to-noise ratio, reduced background interference, and no-wash format, which is ideal for automation.[15]
Caption: General workflow for a cell-based HTS campaign.
Protocol: D2R Antagonist HTS Assay using HTRF
This protocol describes a quantitative HTS (qHTS) assay in a 1536-well format to identify antagonists of the human Dopamine D2 receptor. This compound is included as a reference compound to benchmark assay performance and validate hit potency.
Objective
To screen a small molecule library for compounds that inhibit the dopamine-induced activation of the D2R, measured by a decrease in cAMP production.
Materials & Equipment
-
Cell Line: HEK293 cell line stably expressing the human Dopamine D2 receptor (e.g., DRD2 Nomad line).[9]
-
Assay Kit: HTRF-based cAMP detection kit (e.g., cAMP Dynamic 2, Cisbio).
-
Compounds:
-
Reagents & Consumables:
-
Cell culture medium (DMEM/F12, 10% FBS, appropriate selection antibiotic).
-
Phosphate-Buffered Saline (PBS).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
1536-well white, solid-bottom assay plates.
-
-
Equipment:
Pre-Assay Preparation
-
Reference & Control Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 10 mM stock of the positive control (e.g., Haloperidol) in DMSO.
-
Prepare a 10 mM stock of Dopamine in water or appropriate buffer.
-
Causality: Using 100% DMSO for stock solutions ensures compound solubility and stability. Serial dilutions are performed to create a dose-response curve.
-
-
Cell Culture:
-
Culture the DRD2-HEK293 cells according to the supplier's protocol.
-
Harvest cells at ~80-90% confluency using a non-enzymatic dissociation buffer to preserve receptor integrity.
-
Resuspend cells in assay buffer to the desired density (e.g., 250,000 cells/mL for 500 cells/2 µL).
-
Automated Assay Procedure
The following steps are designed for a fully automated HTS platform.
-
Compound Plating (23 nL):
-
Using an acoustic liquid handler, transfer 23 nL of test compounds, reference compound titrations, and controls from source plates into the 1536-well assay plates.
-
Trustworthiness: Acoustic transfer is a non-contact method that minimizes cross-contamination and allows for precise transfer of very small volumes, which is critical for qHTS.
-
-
Cell Dispensing (2 µL):
-
Dispense 2 µL of the DRD2-HEK293 cell suspension into each well of the assay plates.
-
Causality: A low cell number per well is used to maximize the signal window and sensitivity to receptor modulation.
-
-
Compound Incubation:
-
Seal the plates and incubate for 15 minutes at room temperature.
-
Causality: This pre-incubation step allows potential antagonists to bind to the D2 receptor before the introduction of the agonist.
-
-
Agonist Stimulation (1 µL):
-
Prepare a solution of Dopamine in assay buffer at a concentration 3-fold its final EC₈₀ value. (The EC₈₀ must be pre-determined in agonist-mode experiments).
-
Add 1 µL of the Dopamine solution to all wells except the "negative control" (maximum signal) wells, which receive 1 µL of assay buffer alone.
-
Incubate for 30 minutes at room temperature.
-
Causality: Using the EC₈₀ concentration of the agonist provides a strong but sub-maximal signal, creating an optimal window for detecting inhibition by antagonists.
-
-
Detection Reagent Addition (1 µL + 1 µL):
-
Add 1 µL of the HTRF cAMP-d2 reagent, followed by 1 µL of the anti-cAMP-Cryptate antibody reagent to all wells.
-
Seal the plates and incubate for 60 minutes at room temperature, protected from light.
-
Causality: HTRF is a proximity-based assay. During this incubation, the antibody-cryptate conjugate binds to any cAMP-d2 that has not been displaced by cellular cAMP. This competitive binding allows for quantification.
-
Data Acquisition and Analysis
-
Plate Reading:
-
Read the plates on an HTRF-compatible reader using an excitation wavelength of 320-340 nm and measuring emission at two wavelengths: 665 nm (FRET signal from d2) and 620 nm (Cryptate reference signal).
-
-
Data Processing:
-
Calculate HTRF Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
Normalize Data: Normalize the data to percent inhibition using the high (agonist only) and low (no agonist) controls: % Inhibition = 100 * (Ratio_High_Control - Ratio_Sample) / (Ratio_High_Control - Ratio_Low_Control)
-
Dose-Response Curves: For the reference compound and any active hits, plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assay Quality Control (Z'-factor): The Z'-factor is calculated for each plate to assess assay robustness. Z' = 1 - [ (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control| ] A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.
-
Expected Results & Data Interpretation
The assay should identify compounds that produce a dose-dependent increase in the HTRF signal, corresponding to an inhibition of dopamine's effect and thus an accumulation of cellular cAMP. This compound, as a known phenylpiperazine derivative, is expected to show antagonist activity at the D2R with a measurable IC₅₀ value.
Table 1: Representative HTS Data Summary
| Compound ID | Description | Max Inhibition (%) | IC₅₀ (µM) |
| BPP-001 | This compound | 98.5 | 1.25 |
| Control-Ant | Haloperidol | 100.2 | 0.015 |
| Hit-101 | Library Compound | 95.7 | 0.89 |
| Hit-204 | Library Compound | 88.1 | 5.7 |
| Inactive-1 | Library Compound | < 10 | > 50 |
Table 2: Z'-Factor Calculation Parameters (Example Plate)
| Control Type | Mean HTRF Ratio | Standard Deviation (SD) | Z'-Factor |
| High Control (Agonist only) | 850 | 45 | \multirow{2}{*}{0.78 } |
| Low Control (No Agonist) | 2100 | 95 |
An IC₅₀ value in the low micromolar to nanomolar range for this compound would validate the assay's sensitivity. Discovered "hits" can then be prioritized for confirmation studies and subsequent structure-activity relationship (SAR) analysis, often using the bromophenyl moiety as a scaffold for chemical elaboration.
Conclusion
This compound is a valuable chemical tool for HTS campaigns targeting GPCRs. Its well-characterized scaffold and reactive nature provide a solid foundation for both assay validation and library development. The detailed HTRF-based protocol presented here offers a robust, automated, and self-validating system for the discovery of novel Dopamine D2 receptor antagonists, paving the way for the development of next-generation therapeutics for CNS disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. innoprot.com [innoprot.com]
- 10. AID 1963594 - Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. Leveraging High Throughput Screening services to accelerate drug discovery and development - Syngene International Ltd [syngeneintl.com]
- 14. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. scbt.com [scbt.com]
- 17. HTS/HCS Discovery [medschool.cuanschutz.edu]
Application Notes & Protocols: A Comprehensive Guide to the N-alkylation of 1-(4-Bromophenyl)piperazine
Abstract
This document provides a detailed protocol and technical guidance for the N-alkylation of 1-(4-bromophenyl)piperazine, a critical transformation in the synthesis of diverse molecular entities for pharmaceutical and materials science research. We delve into the underlying chemical principles, offer step-by-step experimental procedures for both direct alkylation and a selectivity-controlled protected-reagent strategy, and provide a comprehensive troubleshooting guide. The protocols are designed to be robust and reproducible, grounded in established chemical literature.
Introduction: The Strategic Importance of N-Alkylated Arylpiperazines
The 1-arylpiperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide array of biological systems. This compound, in particular, serves as a versatile building block.[1] The secondary amine at the N4 position is a prime site for functionalization, allowing for the introduction of various alkyl and arylalkyl groups. This N-alkylation is a cornerstone reaction for building molecular libraries to explore structure-activity relationships (SAR).[1]
The bromine atom on the phenyl ring provides an additional, orthogonal synthetic handle for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of highly complex and diverse final compounds.[1][2] This guide focuses on the foundational N-alkylation step, a gateway to this broader chemical space.
Two primary strategies are commonly employed for this transformation:
-
Direct Alkylation: A direct reaction between this compound and an alkylating agent (typically an alkyl halide) in the presence of a base. This method is straightforward but requires careful control to manage selectivity.[3]
-
Reductive Amination: A two-step, one-pot reaction with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is particularly effective at preventing the formation of over-alkylated quaternary ammonium salts.[3]
This document will primarily detail the direct alkylation method due to its widespread use, while also providing context and protocols for strategies that enhance selectivity.
Mechanistic Insights & Principles of Causality
Understanding the "why" behind each experimental parameter is crucial for successful synthesis and effective troubleshooting. The direct N-alkylation of a piperazine is fundamentally a nucleophilic substitution reaction (SN2).
dot
Caption: Core mechanism of direct N-alkylation via an SN2 pathway.
The Role of the Base
The reaction of the piperazine nitrogen with the alkyl halide (R-X) generates the desired N-alkylated product and a hydrohalic acid (H-X). This acid will protonate the basic nitrogen of another piperazine molecule, rendering it non-nucleophilic and effectively halting the reaction. A base is added to scavenge this acid byproduct, allowing the reaction to proceed to completion.
-
Why a Strong, Non-Nucleophilic Base? Strong bases like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are ideal.[3] They are sufficiently basic to neutralize the generated acid but are poor nucleophiles themselves, preventing them from competing with the piperazine in attacking the alkyl halide. At least 1.5 to 2.0 equivalents are recommended to ensure the reaction equilibrium is driven towards the products.[3]
The Choice of Solvent
The solvent must solubilize the reactants to facilitate the reaction.
-
Why Polar Aprotic Solvents? Solvents like Dimethylformamide (DMF) and Acetonitrile (MeCN) are excellent choices.[3] Their polarity helps dissolve the piperazine salt and the base, while their aprotic nature means they do not have acidic protons that can interfere with the reaction. It is critical to use anhydrous (dry) solvents to prevent unwanted side reactions, such as hydrolysis of the alkylating agent.[3]
The Challenge: Mono- vs. Di-alkylation
Because the product, an N-alkylated piperazine, still contains a nucleophilic nitrogen, it can react again with the alkylating agent to form an unwanted di-alkylated quaternary ammonium salt. Controlling selectivity is a primary challenge.[3]
Strategies to Favor Mono-alkylation:
-
Stoichiometry Control: Using a large excess of the starting piperazine relative to the alkylating agent can statistically favor mono-alkylation. However, this requires a subsequent difficult separation of the product from the unreacted starting material.[4]
-
Slow Addition: Adding the alkylating agent dropwise over an extended period maintains a low concentration of the electrophile, reducing the probability of a second alkylation event on the already-formed product.[3][5]
-
Use of Protecting Groups: This is the most reliable method for achieving clean mono-alkylation.[3][4] By temporarily "blocking" one nitrogen with a protecting group (like Acetyl or Boc), alkylation is directed exclusively to the other nitrogen. The protecting group can be removed in a subsequent step.[3][6]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkyl halides can be toxic and are potential mutagens.[7]
Protocol 1: Direct N-Alkylation (General Procedure)
This protocol describes a general method for the direct mono-N-alkylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Alkyl Bromide) (1.0 - 1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF or MeCN to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The volume should be sufficient to create a stirrable suspension (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Begin stirring the suspension. Slowly add the alkyl halide (1.0-1.1 eq) to the mixture at room temperature. For highly reactive alkyl halides, consider adding via a syringe pump over 30-60 minutes to control exotherms and minimize di-alkylation.
-
Reaction: Heat the reaction mixture to 60-80 °C.[2][3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solids with a small amount of the reaction solvent or ethyl acetate. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dilute the residue with ethyl acetate or dichloromethane (DCM) and wash with water (3x) to remove any remaining DMF and salts. d. Crucial Step for Water-Soluble Products: If the product is suspected to be in the aqueous layer as a protonated salt, basify the aqueous layer to pH 9.5-12 with aqueous NaOH or Na₂CO₃ solution.[4] Then, re-extract the aqueous layer with ethyl acetate or DCM (3x). e. Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.
Protocol 2: Mono-Alkylation via N-Acetyl Protecting Group Strategy
This method ensures high selectivity for mono-alkylation by first protecting one nitrogen atom.
Part A: Alkylation of N-Acetylpiperazine
Materials:
-
N-Acetylpiperazine (1.0 eq)
-
Alkyl Bromide (1.25 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.25 eq)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a mechanically stirred suspension of K₂CO₃ (1.25 eq) and N-Acetylpiperazine (1.0 eq) in dry THF, add the alkyl bromide (1.25 eq).[3][6]
-
Work-up: Cool the reaction to room temperature and remove the salts by filtration. Concentrate the filtrate in vacuo to obtain the N-alkyl-N'-acetylpiperazine, which is often pure enough for the next step.[3][6]
Part B: Deprotection to Yield the Final Product The acetyl group can be hydrolyzed under acidic or basic conditions. A common method is refluxing with aqueous HCl or NaOH.
Data Presentation & Reaction Parameters
The choice of reagents and conditions can be tailored for specific alkylating agents.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Time | Notes |
| Simple Alkyl Bromide | K₂CO₃ (2.0 eq) | DMF / MeCN | 60 - 80 | 4 - 12 h | Standard conditions, monitor by TLC.[3] |
| Alkyl Chloride | K₂CO₃ / NaI (cat.) | DMF | 80 - 100 | 12 - 24 h | NaI facilitates in-situ halide exchange to the more reactive iodide.[8] |
| Benzyl Bromide | K₂CO₃ (2.0 eq) | MeCN | RT - 60 | 2 - 8 h | More reactive than alkyl bromides; may require lower temperatures. |
| Epoxide | LiClO₄ (cat.) | MeCN | RT | 6 - 18 h | Ring-opening reaction; typically requires a Lewis or protic acid catalyst. |
| Aldehyde/Ketone | NaBH(OAc)₃ | DCE / DCM | RT | 2 - 12 h | Reductive amination conditions; excellent for avoiding over-alkylation.[3] |
Troubleshooting & Optimization
dot
Caption: A decision tree for troubleshooting common N-alkylation issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive alkylating agent. | Verify the purity and integrity of the alkylating agent. |
| Insufficient base or use of a weak base. | Use a strong, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[3] | |
| Poor solubility of reagents. | Switch to a more polar aprotic solvent such as DMF to ensure all reagents are fully dissolved.[3] | |
| Low reaction temperature. | Many N-alkylation reactions require heating (e.g., 60-80 °C) to proceed at a reasonable rate.[2][3] | |
| Formation of Di-alkylated Byproduct | Incorrect stoichiometry or rapid addition of alkylating agent. | Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[3] |
| Unprotected piperazine is used. | For optimal control and the cleanest reaction, use a mono-protected piperazine like N-Boc-piperazine or N-acetylpiperazine.[3][4] | |
| Reaction Stalls (Incomplete Conversion) | Reversible reaction equilibrium. | Ensure the acid byproduct is effectively neutralized by using a sufficient amount of a strong base (≥2 eq).[3] |
| Poor solubility of starting material or base. | Switch to DMF; ensure the base is finely powdered to maximize surface area. | |
| Product is Highly Water-Soluble / Difficult to Extract | The N-alkylated product is protonated and remains in the aqueous layer as a salt. | During work-up, basify the aqueous layer to pH 9.5-12 with a base like NaOH or Na₂CO₃. This deprotonates the product, making it soluble in organic solvents.[4] |
References
- 1. 1-(4-Bromo-phenyl)-4-isobutyl-piperazine|CAS 678996-44-6 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of 1-(4-Bromophenyl)piperazine Derivatives by NMR and Mass Spectrometry
Abstract
This technical guide provides a comprehensive framework for the structural characterization of 1-(4-Bromophenyl)piperazine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. We present detailed protocols and theoretical considerations for the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two cornerstone analytical techniques for unambiguous molecular identification. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure data integrity and facilitate confident structural elucidation. The methodologies described herein are designed to be self-validating, aligning with the principles of robust analytical method development crucial for the pharmaceutical industry.
Introduction: The Significance of this compound Derivatives
The 1-arylpiperazine scaffold is a privileged motif in modern medicinal chemistry, appearing in a wide array of clinically approved drugs and investigational agents. These compounds exhibit diverse pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects. The this compound core, in particular, serves as a versatile synthetic intermediate, with the bromine atom providing a reactive handle for further structural modifications through cross-coupling reactions.
Given their therapeutic potential, the unequivocal structural characterization of novel this compound derivatives is a critical step in the drug discovery and development pipeline. NMR and MS are indispensable tools in this process, providing orthogonal and complementary information to confirm molecular identity, purity, and structure. This application note will delve into the practical aspects of employing these techniques for the robust characterization of this important class of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for the elucidation of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The "Why": Causality in NMR Experimental Design
For this compound derivatives, a suite of NMR experiments is typically employed to build a complete structural picture.
-
¹H NMR: This is the initial and most fundamental experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).
-
¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. While less sensitive than ¹H NMR, it is crucial for determining the carbon skeleton.
-
2D NMR (COSY & HSQC): These experiments establish connectivity.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule (e.g., through the piperazine ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C), enabling unambiguous assignment of carbon signals based on their attached protons.
-
The combination of these experiments provides a self-validating dataset. For instance, a proton signal assigned from ¹H NMR can be linked to a specific carbon via HSQC, and its neighboring protons can be identified through COSY, creating a robust and interconnected network of structural information.[1][2]
Experimental Protocol: NMR Analysis
2.2.1. Sample Preparation
Proper sample preparation is paramount for acquiring high-quality NMR spectra.[3]
-
Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.
-
Sample Quantity:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative for less soluble compounds. The choice of solvent can sometimes influence the chemical shifts observed.[5]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[4]
2.2.2. Data Acquisition
The following is a general workflow for acquiring a comprehensive NMR dataset on a modern spectrometer.
Data Interpretation: Decoding the Spectra
2.3.1. Expected ¹H NMR Spectral Features
For a typical this compound derivative, the ¹H NMR spectrum will exhibit characteristic signals:
-
Aromatic Protons: The 4-bromophenyl group will show a pair of doublets in the aromatic region (typically δ 6.8-7.5 ppm). These protons are in an AA'BB' spin system, appearing as two distinct doublets due to coupling with their ortho neighbors.
-
Piperazine Protons: The protons on the piperazine ring will appear as multiplets in the aliphatic region (typically δ 2.5-4.0 ppm). The exact chemical shifts and multiplicities will depend on the substituent at the N4 position and any conformational rigidity.[5][6] In some cases, distinct signals for the protons adjacent to N1 and N4 are observed.[7]
2.3.2. Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum will provide complementary information:
-
Aromatic Carbons: Four signals are expected for the 4-bromophenyl group. The carbon bearing the bromine atom (C-Br) will be shifted upfield compared to the other aromatic carbons. The carbon attached to the piperazine nitrogen (C-N) will also have a characteristic chemical shift.
-
Piperazine Carbons: Typically, two signals are expected for the piperazine ring carbons, unless the molecule has a plane of symmetry. Substituents can lead to more complex spectra.[6]
Table 1: Typical NMR Chemical Shift Ranges for this compound Derivatives
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH (ortho to N) | 6.80 - 7.00 (d) | 115.0 - 120.0 |
| Aromatic CH (ortho to Br) | 7.30 - 7.50 (d) | 130.0 - 133.0 |
| Aromatic C-N | - | 148.0 - 152.0 |
| Aromatic C-Br | - | 110.0 - 115.0 |
| Piperazine CH₂ (adjacent to N-Aryl) | 3.00 - 3.30 (m) | 48.0 - 52.0 |
| Piperazine CH₂ (adjacent to N4) | 2.50 - 2.80 (m) | 50.0 - 55.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents on the molecule.
2.3.3. Utilizing 2D NMR for Confirmation
-
COSY: Will show a correlation between the two aromatic doublets of the bromophenyl ring, and correlations between the protons within the piperazine ring.
-
HSQC: Will directly link each proton signal to its attached carbon, confirming the assignments made from the 1D spectra.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The "Why": Choosing the Right MS Technique
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that is well-suited for the analysis of polar and thermally labile molecules like many piperazine derivatives.[8] It typically produces protonated molecules ([M+H]⁺), which directly provide the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula of a new compound.[6]
-
Tandem Mass Spectrometry (MS/MS): Involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information, akin to a molecular fingerprint.[9]
Experimental Protocol: Mass Spectrometry Analysis
3.2.1. Sample Preparation
-
Solvent Selection: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Direct Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system. LC-MS is particularly useful for analyzing complex mixtures or for purity assessment.
3.2.2. Data Acquisition
The following diagram illustrates a typical ESI-MS/MS workflow.
Data Interpretation: Understanding Fragmentation
The fragmentation of this compound derivatives in the gas phase can provide key structural insights. Common fragmentation pathways include:
-
Cleavage of the Piperazine Ring: The piperazine ring can undergo ring-opening and subsequent fragmentation, leading to characteristic fragment ions.[10][11]
-
Loss of the Bromophenyl Group: Cleavage of the C-N bond between the aromatic ring and the piperazine nitrogen can occur.
-
Fragmentation of Substituents: The substituent at the N4 position will also undergo characteristic fragmentation, providing information about its structure.
The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
Table 2: Common Fragment Ions for this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 241/243 | [C₁₀H₁₃BrN₂ + H]⁺ | Protonated Molecular Ion |
| 198/200 | [C₈H₉BrN]⁺ | Loss of C₂H₄N from piperazine ring |
| 156/158 | [C₆H₄Br]⁺ | Bromophenyl cation |
| 119 | [C₆H₅N₂]⁺ | Phenylpiperazine fragment (loss of Br) |
| 70 | [C₄H₈N]⁺ | Piperazine ring fragment |
Note: The observed fragments will depend on the collision energy used in the MS/MS experiment.
Method Validation and Data Integrity
In a regulated environment, such as the pharmaceutical industry, the analytical methods used for characterization must be validated to ensure they are fit for their intended purpose.[12][13][14][15][16] While a full method validation is beyond the scope of this application note, the principles of specificity, accuracy, and precision should be considered.
-
Specificity: The combination of NMR and MS provides high specificity. The unique chemical shifts and coupling constants in NMR, coupled with the accurate mass and fragmentation pattern from MS, allow for the unequivocal identification of the target compound.
-
Accuracy: HRMS provides a highly accurate mass measurement, which can be compared to the theoretical mass to confirm the elemental composition.
-
Precision: The reproducibility of the NMR and MS data should be high, with minimal variation between repeated measurements.
Conclusion
The structural characterization of this compound derivatives is a critical task in drug discovery and development. A systematic approach utilizing a combination of 1D and 2D NMR spectroscopy and high-resolution tandem mass spectrometry provides a robust and self-validating workflow for unambiguous structure elucidation. The protocols and interpretation guidelines presented in this application note are designed to equip researchers with the necessary tools to confidently characterize these important molecules, ensuring data integrity and advancing their research programs.
References
- 1. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. wjarr.com [wjarr.com]
- 15. youtube.com [youtube.com]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes and Protocols for In Vivo Experimental Design Using 1-(4-Bromophenyl)piperazine
Introduction: Unveiling the Potential of 1-(4-Bromophenyl)piperazine
This compound (pBPP) is a synthetic compound belonging to the arylpiperazine class. This structural motif is a cornerstone in medicinal chemistry, renowned for its versatile interactions with various neurotransmitter receptors in the central nervous system (CNS).[1][2] Arylpiperazines are integral to the molecular structure of numerous approved drugs, particularly those targeting psychiatric and neurological disorders.[2] The piperazine ring often enhances interactions with dopamine and serotonin receptors, contributing to the therapeutic efficacy of antipsychotic, antidepressant, and anxiolytic medications.[1][2]
While this compound is primarily recognized as a crucial intermediate in the synthesis of more complex pharmaceuticals,[1][3] its own pharmacological profile warrants investigation. As a new psychoactive substance, its detection in collected samples underscores the need for a comprehensive understanding of its biological effects.[4] This guide provides a detailed framework for the in vivo experimental design and evaluation of pBPP, offering researchers, scientists, and drug development professionals a robust starting point for their investigations. We will delve into its presumed mechanism of action based on structurally similar compounds, and provide detailed protocols for assessing its potential anxiolytic and antidepressant-like effects in rodent models.
Pharmacological Profile and Mechanism of Action
The pharmacological activity of arylpiperazines is largely dictated by the substituent on the phenyl ring.[5] While comprehensive in vitro binding data for this compound is not extensively published, we can infer its likely targets by examining closely related analogs. The primary mechanism of action for many arylpiperazines involves modulation of serotonergic and dopaminergic systems.
Anticipated Receptor Interactions
Based on comparative analyses of similar phenylpiperazine derivatives, pBPP is expected to exhibit affinity for several key serotonin (5-HT) and dopamine (D) receptor subtypes. The table below presents a comparative summary of the binding affinities (Ki, in nM) for pBPP and its analogs. Lower Ki values indicate a higher binding affinity.
| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT2C Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) |
| 1-Phenylpiperazine | 13 | 146 | 132 | 1600 | 2500 |
| 1-(4-Fluorophenyl)piperazine | 18 | 68 | 45 | 1200 | 1800 |
| 1-(4-Chlorophenyl)piperazine | 25 | 55 | 30 | 800 | 1200 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table adapted from BenchChem comparative analysis.[5]
The data on analogous compounds suggest that halogen substitution on the phenyl ring can modulate receptor affinity. Given this, it is plausible that pBPP will also interact with these receptors. The following diagram illustrates the potential signaling pathways that may be modulated by pBPP.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: The Strategic Use of 1-(4-Bromophenyl)piperazine as an Analytical Reference Standard
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)piperazine (pBPP) and its application as an analytical reference standard. The document is intended for researchers, scientists, and professionals in drug development and quality control. It details the physicochemical properties of pBPP, outlines validated methodologies for its use in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and explains the fundamental principles that ensure data integrity and reproducibility. The protocols provided are grounded in established regulatory frameworks, including guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to ensure scientific validity and compliance.
Introduction: The Imperative of High-Fidelity Reference Standards
In pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. Analytical reference standards are the cornerstone of quality assessment, serving as a benchmark against which unknown samples are compared. A reference standard is a highly purified and well-characterized compound used for qualitative identification and quantitative analysis.[1][2] The use of a properly qualified reference standard is a regulatory requirement to ensure the identity, strength, quality, and purity of drug substances and products.[1][3]
This compound is a key intermediate in the synthesis of various pharmacologically active compounds and has also been identified as a psychoactive substance.[4][5][6] Its precise identification and quantification are therefore critical in both pharmaceutical manufacturing and forensic analysis. This application note serves as a practical guide to leveraging this compound as a reference standard to achieve accurate and defensible analytical results.
Physicochemical Characterization of this compound
A thorough understanding of the reference standard's properties is the foundation of its effective use. The identity and purity of the standard must be unequivocally established.
| Property | Value | Source |
| Chemical Name | This compound | [6][7][8][9][10][11][12] |
| Synonyms | N-(4-Bromophenyl)piperazine, pBPP | [12] |
| CAS Number | 66698-28-0 | [6][7][8][9] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [6][7][8][9] |
| Molecular Weight | 241.13 g/mol | [6][8][9] |
| Appearance | White to off-white solid/crystalline powder | [11] |
| Melting Point | 91-95 °C | [6] |
| Solubility | Soluble in DMSO and PBS (pH 7.2) at 10 mg/mL. Less soluble in water and more soluble in organic solvents. | [7][10] |
| UV λmax | 252 nm | [7] |
| Storage | 2-8°C, under inert gas, protected from light and air. | [6][11][12] |
Core Application: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active ingredients. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating this compound from its potential process-related impurities and degradation products.
Rationale for Method Design
The chosen methodology is based on established principles of reversed-phase chromatography, which separates compounds based on their hydrophobicity.[4] A C18 stationary phase provides a nonpolar environment, while a polar mobile phase, consisting of an aqueous buffer and an organic modifier, elutes the analytes.[4] The buffer (potassium dihydrogen phosphate, pH 3.0) is crucial for maintaining a consistent ionization state of the basic piperazine moiety, ensuring sharp, symmetrical peaks. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength for this class of compounds. UV detection at the analyte's maximum absorbance (λmax = 252 nm) ensures high sensitivity.[7]
Experimental Protocol: HPLC Purity Analysis
Objective: To quantify the purity of a this compound sample by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Materials:
-
This compound Reference Standard (≥98% purity)
-
Sample of this compound for analysis
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, analytical balance
-
Syringe filters (0.45 µm)
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation (pH 3.0 Buffer:Acetonitrile 40:60 v/v):
-
Diluent Preparation (Acetonitrile:Water 50:50 v/v):
-
Mix equal volumes of acetonitrile and HPLC grade water.[4]
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound Reference Standard into a 100 mL volumetric flask.[4]
-
Dissolve and dilute to volume with the diluent. This is your Standard Solution.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 252 nm
-
Run Time: 30 minutes (or until all impurity peaks have eluted)
-
-
Analysis Sequence:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes to ensure a stable baseline.[4]
-
Inject the diluent (blank) to confirm the absence of interfering peaks.
-
Inject the Standard Solution in triplicate to establish system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the Sample Solution in duplicate.
-
-
Data Analysis:
-
Identify the principal peak in the chromatogram of the Sample Solution by comparing its retention time with that of the Standard Solution.
-
Integrate the area of all peaks in the chromatogram, disregarding peaks from the blank and any peaks below a specified threshold (e.g., 0.05%).
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Workflow and Data Validation
The entire process must adhere to a self-validating system as outlined by ICH Q2(R2) guidelines.[13][14] This involves demonstrating specificity, linearity, accuracy, precision, and robustness.[15][16][17]
Caption: Workflow for HPLC Purity Analysis of this compound.
Qualitative Identification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the identification of volatile and semi-volatile compounds. It provides two-dimensional data: the retention time from the GC and the mass spectrum from the MS, offering a high degree of specificity.
Rationale for Method Design
The protocol is designed for the unambiguous identification of this compound. The GC separates the analyte from the sample matrix, and the subsequent electron ionization (EI) mass spectrometry fragments the molecule in a reproducible manner. The resulting fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint." The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), which is a key diagnostic feature in the mass spectrum.[5]
Experimental Protocol: GC-MS Identification
Objective: To confirm the identity of this compound in a sample by comparing its GC retention time and mass spectrum to that of a certified reference standard.
Materials:
-
This compound Reference Standard
-
Sample for analysis
-
Methanol or Ethyl Acetate (GC grade)
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data system with a mass spectral library
Procedure:
-
Standard and Sample Preparation (1 mg/mL):
-
Accurately weigh ~1 mg of the reference standard and dissolve in 1 mL of methanol.
-
Prepare the sample solution at a similar concentration.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (for 1 min)[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[5]
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
-
Analysis Sequence:
-
Inject 1 µL of the solvent blank.
-
Inject 1 µL of the Standard Solution to determine the retention time and acquire the reference mass spectrum.
-
Inject 1 µL of the Sample Solution.
-
-
Data Analysis and Acceptance Criteria:
-
The retention time of the peak in the sample chromatogram must match the retention time of the standard within ± 2%.
-
The mass spectrum of the sample peak must visually match the mass spectrum of the standard.
-
Key diagnostic ions, including the molecular ion (m/z 240/242) and characteristic fragments (e.g., m/z 198/200, 183/185, 155/157, 56), must be present with the correct isotopic ratio.[5]
-
Caption: Decision workflow for identity confirmation using GC-MS.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation and confirmation of organic molecules. For a reference standard, ¹H and ¹³C NMR spectra serve to confirm the chemical structure and can also be used to detect impurities that may not be visible by other chromatographic techniques.
Rationale for Method Design
The protocol aims to generate high-resolution ¹H and ¹³C NMR spectra to confirm the identity of the this compound reference standard. The choice of a deuterated solvent (DMSO-d₆ or CDCl₃) is critical for dissolving the sample and providing a lock signal for the spectrometer. The resulting chemical shifts and coupling patterns are compared against known spectral data or theoretical predictions to verify the structure.
Protocol: NMR Structural Verification
Objective: To verify the chemical structure of the this compound reference standard.
Materials:
-
This compound Reference Standard (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Tune and lock the spectrometer on the deuterium signal of the solvent.
-
Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm).
-
Integrate the peaks to determine relative proton counts.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Process the data and reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).
-
-
Data Interpretation and Acceptance Criteria:
-
¹H NMR: The spectrum should exhibit signals corresponding to the aromatic protons on the bromophenyl ring and the aliphatic protons on the piperazine ring. The chemical shifts, multiplicities (singlets, doublets, triplets), and integration values must be consistent with the structure of this compound.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts must be in the expected regions for aromatic and aliphatic carbons.
-
The spectra should be free from significant signals corresponding to impurities.
-
Conclusion
The effective use of this compound as an analytical reference standard is predicated on a multi-faceted approach that combines proper characterization, validated analytical methods, and adherence to established scientific and regulatory principles. The HPLC, GC-MS, and NMR protocols detailed in this note provide a robust framework for ensuring the identity, purity, and quality of this important chemical entity. By implementing these self-validating systems, researchers and drug development professionals can generate high-quality, reliable data that is scientifically sound and regulatorily compliant.
References
- 1. pharmtech.com [pharmtech.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 66698-28-0 [m.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. chembk.com [chembk.com]
- 11. guidechem.com [guidechem.com]
- 12. This compound | 66698-28-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. Ich guidelines for validation final | PPTX [slideshare.net]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. youtube.com [youtube.com]
Application Note: A Scalable Synthesis of 1-(4-Bromophenyl)piperazine for Preclinical Development
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of 1-(4-bromophenyl)piperazine, a key intermediate in the development of numerous pharmacologically active compounds. Recognizing the critical need for robust and scalable synthetic routes to support preclinical studies, this document details a preferred method utilizing the Buchwald-Hartwig amination. The protocol is designed for researchers, chemists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental procedure, purification strategies, and analytical methods for quality control. Safety considerations and waste management for scaled-up production are also addressed to ensure a safe and compliant laboratory practice.
Introduction
This compound is a pivotal building block in medicinal chemistry, forming the core structure of a wide array of therapeutic agents, including antipsychotics, antidepressants, and anxiolytics.[1][2] Its synthesis, therefore, is of significant interest to the pharmaceutical industry. As drug candidates progress from discovery to preclinical evaluation, the demand for larger quantities of high-purity intermediates necessitates a shift from small-scale laboratory syntheses to more robust and scalable processes.
This guide focuses on providing a detailed, field-proven protocol for the gram-to-kilogram scale synthesis of this compound, ensuring high yield and purity suitable for preclinical trials.
Comparison of Synthetic Routes
Several methods exist for the synthesis of this compound. A comparative analysis of the most common approaches is crucial for selecting the optimal route for scale-up.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Yield | Purity | Scalability Considerations | Key Advantages | Key Disadvantages |
| Classical Nucleophilic Aromatic Substitution (SNAr) | 1,4-Dibromobenzene, Piperazine | Strong base (e.g., NaH, K₂CO₃), High temperature | Moderate | Moderate to High | High temperatures and pressures can be challenging to manage at scale. Potential for side reactions. | Low cost of starting materials. | Harsh reaction conditions, potential for disubstitution, and difficult purification. |
| Buchwald-Hartwig Amination | 1,4-Dibromobenzene, Piperazine | Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs₂CO₃) | High | High (>97%)[3] | Cost of catalyst and ligand can be a factor, but high efficiency and milder conditions are advantageous. Catalyst removal is a key consideration. | High yield and purity, broad substrate scope, milder reaction conditions.[3][4] | Cost of palladium catalyst and ligands, potential for residual palladium in the final product.[3] |
For the purpose of producing high-purity material for preclinical studies, the Buchwald-Hartwig amination is the recommended route due to its superior yield, purity, and milder reaction conditions, which are more amenable to scale-up.
Recommended Scale-up Synthesis: Buchwald-Hartwig Amination
This section provides a detailed protocol for the gram-scale synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination.
Reaction Scheme
Caption: Buchwald-Hartwig synthesis of this compound.
Materials and Equipment
| Reagents | CAS Number | Molecular Weight | Quantity (for 100g scale) | Supplier |
| 1,4-Dibromobenzene | 106-37-6 | 235.91 | 100 g (0.424 mol) | Sigma-Aldrich |
| Piperazine | 110-85-0 | 86.14 | 55 g (0.636 mol, 1.5 eq) | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 1.94 g (2.12 mmol, 0.5 mol%) | Strem Chemicals |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.67 | 2.02 g (4.24 mmol, 1.0 mol%) | Strem Chemicals |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 57 g (0.594 mol, 1.4 eq) | Acros Organics |
| Toluene, anhydrous | 108-88-3 | 92.14 | 1 L | Fisher Scientific |
| Ethyl acetate, technical grade | 141-78-6 | 88.11 | For extraction | VWR |
| Brine (saturated NaCl solution) | N/A | N/A | For washing | In-house preparation |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying | J.T. Baker |
| Celite® | 61790-53-2 | N/A | For filtration | EMD Millipore |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel (2 L)
-
Büchner funnel and filter flask
-
Rotary evaporator
Experimental Protocol
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1,4-dibromobenzene (100 g, 0.424 mol), piperazine (55 g, 0.636 mol), Pd₂(dba)₃ (1.94 g, 2.12 mmol), XPhos (2.02 g, 4.24 mmol), and sodium tert-butoxide (57 g, 0.594 mol).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (1 L) to the flask via cannula or a dropping funnel.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (1,4-dibromobenzene) is consumed (typically 12-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (1 L).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 200 mL).
-
Transfer the filtrate to a 2 L separatory funnel and wash with water (2 x 500 mL) and then with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Characterization
Purification Protocol
For preclinical studies, high purity of the final compound is essential. The crude this compound can be purified by recrystallization.
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
Characterization and Quality Control
The identity and purity of the final product should be confirmed by a suite of analytical techniques.
| Analytical Method | Purpose | Expected Results |
| 1H NMR | Structural confirmation | Peaks corresponding to the aromatic and piperazine protons with correct integration and splitting patterns. |
| 13C NMR | Structural confirmation | Peaks corresponding to the carbon atoms of the molecule. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of C₁₀H₁₃BrN₂ (m/z = 240.03/242.03 for Br isotopes). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak with a purity of ≥98%.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and volatile impurity assessment | A single major peak and absence of significant volatile impurities. |
HPLC Method for Purity Analysis
A robust HPLC method is crucial for quality control. The following is a recommended starting point for method development:[5][6]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Workflow Diagrams
Caption: Purification workflow for this compound.
Caption: Quality control workflow for preclinical release.
Safety and Waste Management
Hazard Identification and Personal Protective Equipment (PPE)
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
1,4-Dibromobenzene: Skin and eye irritant.
-
Piperazine: Corrosive, causes severe skin burns and eye damage.
-
Pd₂(dba)₃ and XPhos: Handle in a fume hood. Avoid inhalation of dust.
-
Sodium tert-butoxide: Flammable solid and corrosive. Reacts violently with water.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled.
Mandatory PPE:
-
Safety goggles or face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
Flame-retardant lab coat
-
Work in a well-ventilated fume hood.
Waste Disposal
-
Palladium Waste: The palladium catalyst filtered on Celite® should be collected separately as heavy metal waste.
-
Organic Solvents: Collect all organic waste (toluene, ethyl acetate) in a designated, properly labeled solvent waste container.
-
Aqueous Waste: Neutralize acidic and basic aqueous washes before disposal, in accordance with local regulations.
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound, a critical intermediate for preclinical drug development. The use of the Buchwald-Hartwig amination offers a high-yielding and high-purity route, and the detailed purification and analytical methods ensure the quality required for further studies. Adherence to the outlined safety and waste management procedures is paramount for a safe and compliant scale-up process.
References
Application Notes and Protocols for Preclinical Pharmacokinetic Evaluation of 1-(4-Bromophenyl)piperazine Analogs
Abstract: This document provides a comprehensive, technically detailed guide for designing and executing a preclinical pharmacokinetic (PK) study for novel 1-(4-Bromophenyl)piperazine analogs. Piperazine derivatives are a significant class of compounds in drug discovery, often investigated for their activity within the central nervous system (CNS).[1] A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) profile is critical for advancing lead candidates. This guide moves beyond a simple checklist, offering a rationale-driven approach to protocol design, bioanalytical validation, and data interpretation, grounded in current regulatory expectations and best practices.
Introduction: The Imperative of Early PK Assessment
The this compound scaffold is a key building block in the synthesis of various psychoactive drugs, including potential antidepressants and antipsychotics.[1][2] The journey of such a candidate from bench to clinic is contingent upon establishing a favorable pharmacokinetic profile. Early, robust PK data allows for the informed selection of candidates with desirable properties, such as adequate oral bioavailability and target tissue exposure, while flagging compounds with potential liabilities like rapid clearance or poor absorption.
This protocol is designed to be a self-validating system, ensuring that the data generated is reliable, reproducible, and sufficient to support decisions for advancing a compound through the drug development pipeline. The principles outlined are aligned with international regulatory guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]
Study Objectives
The primary objectives of this pharmacokinetic study are:
-
To determine the fundamental PK parameters of the this compound analog following both intravenous (IV) and oral (PO) administration.
-
To calculate key parameters including, but not limited to, maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).[5][6][7]
-
To determine the absolute oral bioavailability (F%) of the test compound.
-
To establish a clear relationship between dose, plasma concentration, and time.
Pre-Study Scientific Rationale & Experimental Design
A well-conceived experimental design is the foundation of a successful PK study. It minimizes variability and ensures the ethical and efficient use of animal resources, adhering to the 3Rs principles (Replacement, Reduction, and Refinement).[8][9]
Selection of Animal Model
The choice of animal species is a critical decision. For initial PK screening of CNS-targeted agents, the Sprague-Dawley rat is often the model of choice due to its well-characterized physiology, manageable size, and historical precedent in regulatory submissions.[10][11] While non-rodent species like the Beagle dog offer gastrointestinal physiology more akin to humans, the rat model provides a cost-effective and high-throughput option for early-stage discovery.[11][12]
Causality: The rat model is selected because its metabolic pathways, while not identical to humans, are sufficiently characterized to provide a reliable initial assessment of a drug's ADME properties.[11] This allows for early identification of major metabolic liabilities before committing to more resource-intensive studies in larger animals.
Dose Formulation and Vehicle Selection
The test article must be formulated in a vehicle that ensures its solubility and stability without interfering with its absorption or causing adverse effects.
-
For IV administration: A common starting point is a solution of 5% DMSO, 40% PEG400, and 55% saline. The goal is to achieve complete solubilization of the analog.
-
For PO administration: A suspension in 0.5% methylcellulose in water is often suitable. This vehicle is generally inert and facilitates uniform dosing.
Trustworthiness: Prior to the main study, formulation solubility and stability must be confirmed. A simple visual inspection for precipitation over 24 hours at room temperature and under refrigerated conditions is a minimum requirement.
Experimental Groups and Dosing Regimen
To achieve the study objectives, a minimum of four experimental groups are required. The design below uses a sparse sampling approach to minimize the burden on individual animals while ensuring a complete PK profile.
| Group | N | Route | Dose Level (mg/kg) | Sampling Strategy |
| 1 | 3 | IV | 2 | Serial Sampling |
| 2 | 9 | PO | 10 | Sparse Sampling (3 animals/timepoint set) |
Causality:
-
IV Dose (2 mg/kg): The IV route provides a direct measure of the drug's distribution and elimination, bypassing absorption.[13] A low dose is selected to ensure that clearance mechanisms are not saturated, providing a true reflection of the compound's linear pharmacokinetics.
-
PO Dose (10 mg/kg): The oral dose is set higher than the IV dose to account for incomplete absorption and first-pass metabolism.[14] This dose should be informed by any available in vitro efficacy data or preliminary toxicity assessments to ensure it is pharmacologically relevant and well-tolerated.
-
Sparse vs. Serial Sampling: For the PO group, sparse sampling (where each animal is sampled only a few times) is less stressful for the animals compared to full serial sampling and can provide a more robust composite PK profile by reducing the impact of blood loss on drug distribution and elimination.
Detailed Experimental Protocols
Adherence to a detailed, step-by-step protocol is essential for data integrity. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.[15][16][17]
Animal Handling and Acclimation
-
Procurement: Obtain male Sprague-Dawley rats (225-250g) from a reputable vendor.
-
Acclimation: House animals in standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least 5 days prior to the study to allow for acclimatization.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water. This minimizes variability in oral absorption due to food effects.
Dosing Procedure
-
Animal Identification: Uniquely mark each animal (e.g., tail marking).
-
Pre-dose Weight: Record the body weight of each animal on the day of dosing to calculate the exact dose volume.
-
IV Administration (Group 1):
-
Anesthetize the animal lightly (e.g., with isoflurane).
-
Administer the 2 mg/kg dose via a lateral tail vein using a 27-gauge needle.
-
Record the exact time of administration.
-
-
PO Administration (Group 2):
-
Administer the 10 mg/kg dose via oral gavage using a ball-tipped gavage needle.
-
Record the exact time of administration.
-
Blood Sample Collection
Blood samples are the primary matrix for determining drug concentration. The use of an anticoagulant (e.g., K2EDTA) is critical.
Workflow for Sample Collection and Processing
Caption: Workflow from blood collection to plasma storage.
Sampling Time Points:
-
IV Group (Serial): Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group (Sparse):
-
Set 1 (n=3): 0.25, 2, and 8 hours post-dose.
-
Set 2 (n=3): 0.5, 4, and 12 hours post-dose.
-
Set 3 (n=3): 1, 6, and 24 hours post-dose.
-
Protocol:
-
Collect approximately 200 µL of whole blood from the saphenous vein at each time point into K2EDTA-coated microcentrifuge tubes.
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Place tubes on ice immediately.
-
Within 15 minutes of collection, centrifuge the samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to a new, clearly labeled cryovial.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method Validation
The quantification of the drug analog in plasma requires a highly specific, sensitive, and validated bioanalytical method. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for this purpose. The method must be validated according to FDA and ICH M10 guidelines.[18][19][20][21]
Validation is not a single event but a comprehensive process. It ensures that the method is reliable for its intended purpose.
Bioanalytical Method Validation Workflow
Caption: Key stages of bioanalytical method validation.
Key Validation Parameters
The following parameters must be assessed:[22][23][24]
| Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte or internal standard (IS) in blank plasma from at least 6 sources. | Ensures the method can distinguish the analyte from endogenous matrix components. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). | Establishes the relationship between instrument response and analyte concentration. |
| Accuracy & Precision | Within-run and between-run accuracy (as %RE) and precision (as %CV) must be ≤15% (≤20% at LLOQ) for at least three QC levels (low, mid, high). | Confirms the method's closeness to the true value and its repeatability. |
| Matrix Effect | The CV of the IS-normalized matrix factor across at least 6 sources of matrix should be ≤15%. | Assesses the suppression or enhancement of ionization by matrix components. |
| Recovery | Should be consistent and reproducible, though not necessarily 100%. | Measures the efficiency of the extraction process. |
| Stability | Analyte should be stable under expected handling and storage conditions (e.g., 3 freeze-thaw cycles, 24 hours at room temp, long-term at -80°C). | Guarantees that the measured concentration reflects the concentration at the time of sample collection. |
Pharmacokinetic Data Analysis
Once the plasma concentrations have been determined, the data is analyzed to calculate the key PK parameters. This is typically performed using non-compartmental analysis (NCA) with specialized software like Phoenix™ WinNonlin®.[6][7]
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time at which Cmax is observed. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration, calculated using the linear trapezoidal rule. |
| AUC(0-inf) | Area under the curve extrapolated to infinity. |
| t½ | Elimination half-life. |
| CL | Clearance: the volume of plasma cleared of the drug per unit time. |
| Vd | Apparent volume of distribution. |
| F% | Absolute oral bioavailability, calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 |
Data Presentation
Results should be summarized clearly.
Table for Summarizing Mean PK Parameters:
| Parameter | Units | IV (2 mg/kg) (Mean ± SD) | PO (10 mg/kg) (Mean ± SD) |
| Cmax | ng/mL | - | Value |
| Tmax | h | - | Value |
| AUC(0-t) | ngh/mL | Value | Value |
| AUC(0-inf) | ngh/mL | Value | Value |
| t½ | h | Value | Value |
| CL | L/h/kg | Value | - |
| Vd | L/kg | Value | - |
| F% | % | - | Value |
Conclusion and Interpretation
The results of this study will provide the first comprehensive in vivo pharmacokinetic profile of the this compound analog. The data will be crucial for:
-
Candidate Selection: Comparing the profiles of different analogs to select those with the most promising ADME properties.
-
Human Dose Prediction: Informing allometric scaling to make an initial prediction of the human pharmacokinetic profile and safe starting dose.[25][26]
-
Designing Future Studies: Guiding the design of subsequent toxicology and efficacy studies by establishing a clear understanding of the exposure at different dose levels.
This protocol provides a robust framework for generating high-quality, decision-enabling pharmacokinetic data, forming a critical pillar in the preclinical development of novel this compound analogs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. bioagilytix.com [bioagilytix.com]
- 6. nebiolab.com [nebiolab.com]
- 7. prisysbiotech.com [prisysbiotech.com]
- 8. krebsliga.ch [krebsliga.ch]
- 9. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. forskningsetikk.no [forskningsetikk.no]
- 17. animal-journal.eu [animal-journal.eu]
- 18. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 19. fda.gov [fda.gov]
- 20. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 21. fda.gov [fda.gov]
- 22. fda.gov [fda.gov]
- 23. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 24. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 25. allucent.com [allucent.com]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)piperazine
Introduction
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)piperazine. This molecule is a crucial building block in medicinal chemistry, frequently serving as a key intermediate in the development of pharmacologically active compounds, including antidepressant and antipsychotic drugs.[1][2] While several synthetic routes exist, achieving a consistently high yield can be challenging. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
The predominant and most versatile method for synthesizing this compound is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[3] This guide focuses primarily on troubleshooting this reaction, as its success is highly sensitive to a range of parameters including the choice of catalyst, ligand, base, and solvent.[4] We will explore the causality behind experimental choices to empower you to not only follow protocols but to rationally design and optimize them.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: Core Reaction Strategy
Q1: What are the common synthetic routes for this compound, and which is recommended for the highest, most reliable yield?
There are two primary methodologies for synthesizing this compound:
-
Classical Nucleophilic Substitution/Cyclization: This route often starts from diethanolamine, which is first chlorinated to form bis(2-chloroethyl)amine. This intermediate then undergoes a cyclization reaction with 4-bromoaniline.[1] While feasible, this method can involve harsh reagents (e.g., thionyl chloride), multiple steps, and potentially carcinogenic intermediates, with reported yields around 48-79%.[1]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is the state-of-the-art method for forming C-N bonds.[3] It involves the direct coupling of an aryl halide (e.g., 1,4-dibromobenzene or 4-bromoaniline) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is highly recommended due to its superior functional group tolerance, generally milder conditions, and potential for achieving yields well over 90%.[5] Its main drawback is the cost of the palladium catalyst and ligands, but the high efficiency often justifies the expense.
Recommendation: For reliability, scalability, and high yield, the Buchwald-Hartwig amination is the superior choice. The remainder of this guide will focus on optimizing this reaction.
Section 2: The Catalyst System - Palladium and Ligands
Q2: My reaction yield is low or the reaction is not going to completion. How do I choose the right palladium catalyst and ligand?
This is the most critical question. The combination of the palladium source and the phosphine ligand forms the active catalyst, and its properties dictate the reaction's success. The ligand's role is to stabilize the palladium center, promote the key steps of the catalytic cycle (oxidative addition and reductive elimination), and prevent unwanted side reactions.[6]
The Problem: An inefficient catalyst system leads to slow reaction rates, incomplete conversion, and catalyst decomposition.
The Solution: Select a ligand based on the reactivity of your aryl halide. For aryl bromides, modern, sterically hindered, and electron-rich dialkylbiaryl phosphine ligands are the gold standard.
| Ligand Generation | Example Ligands | Characteristics & Recommendations |
| First Generation | P(o-tolyl)₃ | Historically significant but now largely outdated. Requires high temperatures and is often inefficient for all but the most reactive substrates.[7] |
| Bidentate Ligands | BINAP, DPPF | Offered improved reliability over first-generation ligands, especially for primary amines. They can help prevent the formation of inactive palladium dimers.[3] |
| Bulky, Monodentate Ligands (Modern) | XPhos, SPhos, tBuXPhos | Highly Recommended. These ligands create a monoligated, electron-rich, and sterically hindered Pd(0) species. This dramatically increases the rate of both oxidative addition of the aryl bromide and the final C-N reductive elimination, which is often the rate-limiting step.[3][8] They are effective at lower temperatures and catalyst loadings. |
Troubleshooting Steps:
-
Switch to a Modern Ligand: If you are using an older ligand like P(o-tolyl)₃ or even BINAP and experiencing issues, switch to a third-generation Buchwald ligand like tBuXPhos or XPhos.
-
Use a Pre-catalyst: To ensure the efficient generation of the active Pd(0) species, use a commercially available pre-catalyst like tBuXPhos Pd G3 .[8] These are air- and moisture-stable, simplifying handling and providing a precise 1:1 ligand-to-palladium ratio.[8]
-
Check Catalyst Loading: While loadings can be low (0.1-2 mol%), a struggling reaction may benefit from a slight increase in catalyst concentration.
Q3: I'm observing catalyst decomposition (e.g., formation of palladium black). What's causing this and how can I prevent it?
The formation of palladium black indicates the aggregation of Pd(0) into an inactive, insoluble form. This happens when the ligand fails to adequately stabilize the palladium intermediates throughout the catalytic cycle.
Common Causes:
-
High Temperatures: Many catalyst systems are not stable above 110-120 °C for extended periods.
-
Insufficient Ligand: An incorrect palladium-to-ligand ratio can leave palladium centers unprotected.
-
Oxygen Exposure: While some modern pre-catalysts are air-stable solids, the reaction itself must be run under an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Poor Ligand Choice: A ligand that is not bulky enough may not provide a sufficient steric shield around the palladium center.
Preventative Measures:
-
Optimize Temperature: Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period. Modern ligands are often highly active in this range.[7]
-
Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox. Degas your solvent thoroughly before use.
-
Use a Robust Ligand: As mentioned in Q2, bulky, electron-rich monophosphine ligands are exceptionally good at stabilizing the catalyst and preventing decomposition.[3]
-
Correct Stoichiometry: If not using a pre-catalyst, ensure a slight excess of ligand relative to the palladium source (e.g., L:Pd ratio of 1.1:1 to 1.5:1).
Section 3: The Role of Base and Solvent
Q4: Which base is optimal for the synthesis of this compound? I'm concerned about substrate compatibility.
The base plays a crucial role: it deprotonates the piperazine nitrogen after it coordinates to the palladium center, forming the palladium-amido complex necessary for reductive elimination.[9] The choice of base is a balance between reactivity and compatibility.
| Base | Strength | Solubility | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | Strong | High | Promotes the fastest reaction rates; often the default choice for high yields.[10] | Incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones).[10] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Strong | High | Useful for substrates with protic functional groups (e.g., -OH, -COOH) that would be deprotonated by alkoxides.[10] | Can be more expensive and requires careful handling. |
| Potassium Phosphate (K₃PO₄) / Carbonate (K₂CO₃) | Weaker | Low | Milder and compatible with a wider range of functional groups. | Reactions are typically much slower and may require higher temperatures or more active catalysts.[10] |
Recommendation: For the coupling of 1,4-dibromobenzene with piperazine, sodium tert-butoxide is the most effective and commonly used base. Since the substrate lacks sensitive functional groups, its high reactivity is a major advantage.
Troubleshooting:
-
If you observe byproduct formation suggesting base-mediated decomposition of your starting materials or product, consider switching to a weaker base like K₃PO₄, but be prepared to increase the reaction time or temperature.
-
The effectiveness of a base is highly dependent on the solvent, ligand, and substrate.[11] What works for one system may not be optimal for another.
Q5: Does the choice of solvent significantly impact the reaction yield?
Yes, the solvent is critical. It must dissolve the aryl halide, the base, and the palladium complex. Non-polar, aprotic solvents are generally preferred.[11]
-
Toluene & Dioxane: These are the most common and effective solvents for Buchwald-Hartwig aminations. Toluene is often favored because the resulting sodium bromide salt is poorly soluble, which can help drive the reaction forward.[10]
-
Tetrahydrofuran (THF): Also a viable option, though its lower boiling point limits the achievable reaction temperature.
-
Polar Aprotic Solvents (e.g., DMF): Generally avoided. In polar solvents, the halide leaving group (bromide) can dissociate more easily, but the base may then coordinate too strongly to the palladium center, forming a stable but inactive "resting state" that stalls the catalytic cycle.[9][11]
Recommendation: Use anhydrous toluene or 1,4-dioxane . Ensure the solvent is thoroughly dried and degassed before use, as water can hydrolyze the base and interfere with the catalyst.
Section 4: Minimizing Side Reactions
Q6: I'm observing a significant amount of hydrodehalogenation byproduct. How can I minimize this?
Hydrodehalogenation is the replacement of the bromine atom with a hydrogen atom, forming bromobenzene from 1,4-dibromobenzene. This side reaction occurs when a palladium-hydride (Pd-H) species is formed, which can then reductively eliminate with the aryl group.[8]
Sources of Palladium-Hydrides:
-
Water/Protic Impurities: Reaction of the catalyst with trace water.
-
β-Hydride Elimination: This is a major pathway where a palladium-amido complex with a β-hydrogen (a hydrogen on a carbon adjacent to the nitrogen) eliminates to form a Pd-H species and an enamine/imine.[3] While piperazine itself has β-hydrogens, this is less of an issue with modern catalysts that favor rapid reductive elimination.
Minimization Strategies:
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are dry.
-
Use a Fast Catalyst: Employ a bulky, electron-rich ligand (e.g., tBuXPhos) that promotes C-N reductive elimination to be much faster than any competing side reactions.[3]
-
Careful Base Selection: Ensure the base is anhydrous.
Q7: My main impurity is the bis-arylated piperazine. How can I improve the selectivity for mono-arylation?
This is a common challenge when using a symmetrical diamine like piperazine. The desired mono-arylated product can react a second time with another molecule of the aryl bromide.
Control Strategies:
-
Stoichiometry: Use an excess of piperazine relative to the aryl bromide. A ratio of 1.5 to 2.0 equivalents of piperazine per equivalent of aryl bromide will statistically favor the formation of the mono-arylated product.
-
Slow Addition: If using an excess of piperazine is not feasible or effective, try adding the aryl bromide solution slowly over several hours to the reaction mixture containing the piperazine and catalyst. This maintains a low concentration of the aryl bromide, minimizing the chance of a second coupling.
-
Lower Temperature: Running the reaction at a slightly lower temperature can sometimes increase selectivity, as the second amination step may have a higher activation energy.
Visualizations and Protocols
Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed amination process. Understanding this cycle is fundamental to troubleshooting the reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Flowchart for Low Yield
Use this flowchart to diagnose potential issues with your reaction.
Caption: A step-by-step workflow for diagnosing low-yield issues.
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis, incorporating best practices discussed above.
Reaction Scheme: 1,4-Dibromobenzene + Piperazine ---(Pd Catalyst, Ligand, Base, Toluene)---> this compound
Materials:
-
1,4-Dibromobenzene (1.0 equiv)
-
Piperazine (1.5 equiv)
-
tBuXPhos Pd G3 pre-catalyst (1 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromobenzene (1.0 equiv), piperazine (1.5 equiv), sodium tert-butoxide (1.4 equiv), and the tBuXPhos Pd G3 pre-catalyst (0.01 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent (1,4-dibromobenzene).
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots. The reaction is complete when the 1,4-dibromobenzene spot has disappeared.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, and wash it with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is a solid or oil. Purify by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent streaking) or by recrystallization to yield pure this compound.[12]
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Preventing disubstitution side products in 1-(4-Bromophenyl)piperazine synthesis
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-(4-Bromophenyl)piperazine, a critical intermediate in the pharmaceutical industry.[1] Our focus is to provide expert-driven, actionable solutions to a common and critical issue: the formation of disubstitution side products.
The Challenge: Controlling Selectivity in the Arylation of Piperazine
The synthesis of this compound most commonly involves the reaction of piperazine with 1,4-dibromobenzene. While seemingly straightforward, this reaction is prone to a significant side reaction: disubstitution. This occurs when a single 1,4-dibromobenzene molecule reacts with two molecules of piperazine, or when the desired monosubstituted product reacts further, leading to the formation of the undesired 1,4-bis(piperazin-1-yl)benzene byproduct. Controlling the reaction to favor monosubstitution is paramount for achieving high yield and purity.
This guide will address this challenge through a series of frequently asked questions and a detailed troubleshooting workflow, primarily focusing on the widely used Palladium-catalyzed Buchwald-Hartwig amination method.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism driving the formation of the disubstituted byproduct?
The formation of both the desired mono- and undesired di-substituted products occurs via the same catalytic cycle, typically a Buchwald-Hartwig amination. The issue is one of competing reaction rates. After the first C-N bond is formed to create this compound, this product molecule still contains a reactive N-H bond and an aryl bromide. It can, therefore, re-enter the catalytic cycle and react with another equivalent of piperazine. More commonly, the starting 1,4-dibromobenzene, having two reactive sites, can react a second time with another piperazine molecule once the first substitution has occurred. The challenge lies in making the first substitution event significantly more favorable than the second.
Q2: How can I manipulate stoichiometry to suppress disubstitution?
Stoichiometry is your first and most powerful tool for controlling selectivity. The logic, however, can seem counterintuitive.
-
Using an Excess of 1,4-Dibromobenzene: By using the dihaloarene as the excess reagent (e.g., 2 to 4 equivalents relative to piperazine), you statistically favor a scenario where each piperazine molecule is more likely to encounter an unreacted 1,4-dibromobenzene molecule rather than a molecule of the already-formed monosubstituted product. This approach effectively makes piperazine the limiting reagent, driving the reaction toward the desired 1:1 product. The major drawback is the need to separate the product from a large amount of unreacted starting material post-reaction.
-
Using an Excess of Piperazine: While using an excess of the amine is common in other aminations to ensure full consumption of the aryl halide, it is generally not recommended when trying to achieve monosubstitution on a dihalide, as it increases the concentration of the nucleophile available for the second substitution step.
Recommendation: Start by using a significant excess of 1,4-dibromobenzene.
Q3: What is the role of the catalyst and ligand, and how do I choose the right system?
In a Buchwald-Hartwig reaction, the choice of phosphine ligand is critical for controlling selectivity.[4] The ligand's steric and electronic properties directly influence the catalyst's behavior.[5]
-
Steric Hindrance: Bulky, sterically demanding ligands are paramount.[2][6] These ligands create a crowded environment around the palladium center. This crowding can physically hinder the bulkier, monosubstituted product from coordinating with the catalyst for a second amination, thereby favoring the reaction with the smaller, more accessible piperazine. The use of sterically encumbered ligands is a core principle for achieving chemoselectivity in C-N couplings.[6]
-
Electron-Rich Properties: Electron-rich dialkylbiaryl phosphine ligands tend to promote the crucial reductive elimination step that releases the aminated product, which can help improve overall catalytic turnover and efficiency.[2][5]
| Ligand Type | Key Feature | Suitability for Monosubstitution | Examples |
| Bulky Biarylphosphines | High steric demand, electron-rich. | Excellent. Favors monoligated Pd species and sterically disfavors a second substitution. | XPhos, RuPhos, BrettPhos[7] |
| Bidentate Phosphines | Strong chelation to Pd. | Moderate. Can be effective but may be less selective than modern bulky monophosphines. | BINAP, dppf[2] |
| Simple Trialkylphosphines | Less bulky. | Poor. Generally too reactive and unselective for this transformation. | P(t-Bu)₃ |
Recommendation: Employ a modern, sterically bulky biarylphosphine ligand such as XPhos or RuPhos in combination with a suitable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.
Q4: How do temperature and reaction time affect the formation of byproducts?
Higher temperatures and longer reaction times provide more energy and opportunity for the less favorable second substitution to occur.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material. This often requires screening, but starting at a lower temperature (e.g., 80 °C instead of 110 °C) can significantly improve selectivity.[4]
-
Reaction Time: It is crucial to monitor the reaction's progress closely using techniques like TLC, GC-MS, or LC-MS. The goal is to stop the reaction as soon as the limiting reagent (piperazine) is consumed, before the concentration of the disubstituted byproduct begins to rise significantly.
Q5: Is there a more robust method to guarantee mono-substitution, even if it requires more steps?
Yes. A protection/deprotection strategy is the most reliable method for ensuring monosubstitution. While it adds two steps to the overall synthesis, it eliminates the selectivity issue entirely.
-
Protection: Selectively protect one of the nitrogen atoms of piperazine. The tert-butyloxycarbonyl (Boc) group is ideal for this. The reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O) can be controlled to yield mono-Boc-piperazine.
-
Coupling: React the mono-Boc-piperazine with 1,4-dibromobenzene. Since there is only one free N-H group, disubstitution is impossible.
-
Deprotection: Remove the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl), to yield the final desired product, this compound hydrochloride.[8]
Troubleshooting Guide: High Disubstitution Observed
This workflow provides a logical sequence of steps to diagnose and resolve the issue of excessive 1,4-bis(piperazin-1-yl)benzene formation in your reaction.
Caption: Troubleshooting workflow for minimizing disubstitution.
Experimental Protocol: A Recommended Starting Point
This protocol for a Buchwald-Hartwig amination is designed to favor the formation of the monosubstituted product.
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-dibromobenzene (3.0 mmol, 3.0 eq).
-
Catalyst Pre-mixture: In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 0.5 mol%) and the bulky phosphine ligand (e.g., XPhos, 0.036 mmol, 1.2 mol%).
-
Reagent Addition: Add the catalyst pre-mixture to the Schlenk flask, followed by the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq) and piperazine (1.0 mmol, 1.0 eq).
-
Solvent: Add anhydrous, degassed toluene (approx. 0.2 M concentration with respect to piperazine).
-
Reaction: Stir the mixture at 80-90 °C.
-
Monitoring: After 1 hour, begin taking aliquots every 30-60 minutes to analyze by LC-MS or GC-MS.
-
Workup: Once piperazine is consumed and before the disubstituted product exceeds ~5%, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify via column chromatography to separate the product from excess 1,4-dibromobenzene.
Visualizing the Competing Reaction Pathways
The following diagram illustrates the catalytic cycle and the critical branch point where the reaction can either stop at the desired product or proceed to the undesired byproduct.
Caption: Competing pathways in the Buchwald-Hartwig synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. books.rsc.org [books.rsc.org]
- 6. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting low conversion in Buchwald-Hartwig amination of piperazines
Welcome to the technical support center for the Buchwald-Hartwig amination of piperazines. The N-aryl piperazine motif is a critical structural component in numerous pharmaceuticals, making this reaction a cornerstone in medicinal chemistry and drug development.[1][2] However, its success is highly dependent on a nuanced understanding of the interplay between catalysts, ligands, bases, and substrates.[1][3]
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Q1: My reaction shows low to no conversion. What are the primary factors to investigate?
Low or no conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to a few critical factors. The Palladium(0) active species is sensitive, and the entire catalytic cycle is a delicate balance of competing equilibria.[4]
Primary Areas for Investigation:
-
Inert Atmosphere Integrity: The Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel or a poor inert atmosphere (Argon or Nitrogen) is a frequent cause of catalyst deactivation and reaction failure.[4]
-
Troubleshooting Step: Ensure all glassware is oven-dried. Degas your solvent thoroughly (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of inert gas.
-
-
Reagent Quality & Purity: The quality of your reagents cannot be overstated.
-
Amine/Aryl Halide: Impurities in your starting materials can act as catalyst poisons.
-
Solvent: Anhydrous conditions are crucial. Water can interfere with the base and the catalytic cycle. Use freshly dried, degassed solvents.[1][5]
-
Base: The quality of the base, particularly strong alkoxides like sodium tert-butoxide (NaOt-Bu), is critical. Use freshly opened bottles or material stored correctly in a glovebox, as it can degrade upon exposure to air and moisture.
-
-
Catalyst System (Palladium Source & Ligand): The choice and handling of the catalyst system are paramount.
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species.[6] This step can be inefficient and lead to variability. Using a pre-formed Pd(0) source or, more reliably, a palladium pre-catalyst can lead to more consistent results.[6][7]
-
Ligand Selection: The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. For piperazines, which are secondary cyclic amines, sterically hindered and electron-rich phosphine ligands are often necessary.[3][8] Consider screening different ligand classes if your initial choice is ineffective.
-
Troubleshooting Workflow for No Conversion:
Below is a systematic workflow to diagnose the root cause of a failed reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Optimizing catalyst and ligand for 1-(4-Bromophenyl)piperazine synthesis
An extensive guide for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting and optimization strategies for the synthesis of 1-(4-Bromophenyl)piperazine, a crucial intermediate in pharmaceutical development.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in a laboratory setting, with a focus on the widely used Buchwald-Hartwig amination reaction.[3][4]
Frequently Asked Questions (FAQs): Catalyst and Ligand Selection
Question: We are starting the synthesis of this compound via Buchwald-Hartwig amination. What is the recommended starting point for selecting a palladium catalyst and phosphine ligand?
Answer: For the coupling of an aryl bromide with a cyclic secondary amine like piperazine, the modern standard is to use a sterically hindered, electron-rich biarylmonophosphine ligand.[5] A highly effective and commonly used starting point is a pre-formed palladium catalyst (a "precatalyst") incorporating such a ligand.
-
Recommended Ligands: BrettPhos or RuPhos . These ligands are designed to facilitate both the oxidative addition and the challenging reductive elimination steps, which are crucial for forming the C-N bond with secondary amines.[6][7]
-
Recommended Catalyst Form: Use a G3 or G4 palladacycle precatalyst, such as BrettPhos Pd G3 . These are air- and moisture-stable solids that rapidly form the active catalytic species, LPd(0), upon exposure to a base, leading to more reliable and reproducible results compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[8]
Why this system? The bulky architecture of ligands like BrettPhos and RuPhos creates a sterically crowded coordination sphere around the palladium center. This promotes the formation of a monoligated Pd(0) complex, which is highly active, and helps prevent catalyst deactivation pathways like the formation of inactive palladium dimers.[5][9]
Question: What is the role of the base in this reaction, and which one should I choose?
Answer: The base is critical; its primary role is to deprotonate the palladium-amine complex that forms after the initial coordination of piperazine to the palladium center. This deprotonation generates the palladium-amido intermediate, which is necessary for the final reductive elimination step to occur.[10][11]
The choice of base is highly dependent on the solvent and the functional group tolerance of your substrates.[12] For the coupling of 4-bromophenyl derivatives with piperazine, a strong, non-nucleophilic base is required.
Recommended Bases for Screening:
-
Sodium tert-butoxide (NaOtBu): Often the most effective base, especially in nonpolar aromatic solvents like toluene. It is strong enough to facilitate deprotonation efficiently.[13]
-
Potassium phosphate (K₃PO₄): A milder inorganic base that can be effective, particularly in polar aprotic solvents like dioxane or t-BuOH.[10]
-
Cesium carbonate (Cs₂CO₃): Another common choice, often used with bidentate ligands or in cases where a strong alkoxide might cause side reactions.[10][14]
Causality: In nonpolar solvents like toluene, an anionic base (like an alkoxide) is needed to deprotonate the neutral palladium-amine complex without generating significant charge separation, which would be energetically unfavorable.[11] In more polar solvents, weaker inorganic bases can be effective as the solvent can help stabilize charged intermediates.[11]
Troubleshooting Guide: Common Experimental Issues
Scenario 1: My reaction shows very low conversion, or no product is formed.
This is a common issue that can often be resolved by systematically checking the reaction components and conditions.
Initial Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-conversion reactions.
Detailed Checklist:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction flask was properly purged with argon or nitrogen and that all solvents were thoroughly degassed.[6]
-
Reagent Purity & Stoichiometry:
-
Piperazine: Piperazine is hygroscopic. Ensure it is dry. Water can interfere with the base and the catalyst.
-
Solvent: Use anhydrous grade solvents.
-
Stoichiometry: If using 1,4-dibromobenzene, using an excess of piperazine (e.g., 2-3 equivalents) can help prevent the formation of the double-arylated byproduct.
-
-
Catalyst Activation: If you are not using a precatalyst (e.g., using Pd(OAc)₂), the reduction to the active Pd(0) species might be inefficient.[8] Consider switching to a palladacycle precatalyst for better reliability.
-
Temperature: While many modern systems work at moderate temperatures (80-100 °C), some combinations may require higher temperatures (e.g., 110 °C in toluene) to drive the reaction to completion.[14]
Scenario 2: I'm observing a significant amount of a byproduct identified as bromobenzene.
Answer: This side product results from hydrodehalogenation , where the starting 1-bromo-4-X-benzene is reduced, replacing the bromine with a hydrogen atom. This is a known competitive pathway in Buchwald-Hartwig aminations.[3]
Causes and Solutions:
-
Mechanism: Hydrodehalogenation can occur via β-hydride elimination from the palladium-amido intermediate, a side reaction that competes with the desired reductive elimination.[3]
-
Ligand Choice: This is the most critical factor. The first generation of phosphine ligands (e.g., P(o-Tolyl)₃) were particularly prone to this issue.[3] Modern bulky biaryl phosphine ligands (like RuPhos, BrettPhos) are specifically designed to sterically hinder β-hydride elimination and favor the C-N reductive elimination pathway. If you are not using one of these, switching is the first recommendation.[15]
-
Base and Solvent: The choice of base and solvent can also influence this side reaction. Sometimes, switching from a strong alkoxide base to an inorganic carbonate or phosphate can mitigate the issue, although this may also slow down the desired reaction rate.
Scenario 3: The reaction starts, but stalls before reaching full conversion.
Answer: This is a classic sign of catalyst deactivation . While the initial catalytic cycles are efficient, the catalyst is progressively converted into an inactive form over the course of the reaction.
Potential Deactivation Pathways and Mitigation:
-
Formation of Off-Cycle Species: With certain ligands, especially bidentate ones like BINAP, the catalyst can form inactive palladium dimers or become inhibited by halide ions.[6][9] Using bulky monodentate ligands and non-polar solvents like toluene (which has poor solubility for halide salts) can help prevent this.[6]
-
Ligand Degradation: Some phosphine ligands can be degraded under harsh reaction conditions. A known pathway involves C-H insertion of palladium into the ligand itself, forming an inactive palladacycle.[16]
-
Reduction to Pd(0) Nanoparticles: The active L-Pd(0) species can aggregate into inactive palladium black or nanoparticles, especially if the ligand concentration is too low or the ligand dissociates too readily.[17][18]
Solutions:
-
Use a Precatalyst: As mentioned, modern precatalysts are designed for stability and efficient generation of the active species, minimizing some deactivation routes.[8]
-
Optimize Catalyst Loading: While it may seem counterintuitive, sometimes lowering the catalyst loading can improve overall turnover number by disfavoring bimolecular deactivation pathways. Conversely, if the reaction is simply too slow, a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) may be necessary.
-
Check for Inhibitors: Ensure your starting materials are free of impurities that could act as catalyst poisons, such as sulfur-containing compounds.[13]
Optimization and Experimental Protocols
Question: How can I systematically optimize the reaction conditions for the highest yield?
Answer: A systematic screening approach is the most effective way to optimize the reaction. This involves varying one parameter at a time (or using a Design of Experiments, DoE, approach) while keeping others constant.
Table 1: Example Screening Matrix for Optimization
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | BrettPhos G3 (1) | - | NaOtBu (1.4) | Toluene | 100 | 85 |
| 2 | BrettPhos G3 (1) | - | K₃PO₄ (2.0) | Toluene | 100 | 65 |
| 3 | BrettPhos G3 (1) | - | NaOtBu (1.4) | Dioxane | 100 | 78 |
| 4 | BrettPhos G3 (1) | - | K₃PO₄ (2.0) | Dioxane | 100 | 92 |
| 5 | RuPhos G3 (1) | - | NaOtBu (1.4) | Toluene | 100 | 88 |
| 6 | RuPhos G3 (1) | - | K₃PO₄ (2.0) | Dioxane | 100 | 95 |
Yields are hypothetical for illustrative purposes.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the synthesis.
Catalytic Cycle Visualization
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask or reaction vial under an argon atmosphere, add the palladium precatalyst (e.g., RuPhos G3, 0.01 equiv), the phosphine ligand (if not using a precatalyst, 0.01-0.02 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Reagent Addition: Add 1,4-dibromobenzene (1.0 equiv) and piperazine (2.5 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, to achieve a concentration of ~0.5 M).
-
Reaction: Seal the vessel and heat the mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the consumption of the limiting reagent is observed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water to remove the inorganic base. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or by crystallization (often from an ethanol/water or heptane/ethyl acetate system) to yield pure this compound.[2][19]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Purification of 1-(4-Bromophenyl)piperazine from crude reaction mixture
Answering the call for a specialized, in-depth guide, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-(4-Bromophenyl)piperazine. As a Senior Application Scientist, my aim is to move beyond simple protocols, offering a framework of understanding that empowers you to troubleshoot and optimize your purification processes effectively.
Introduction: The Challenge of Purifying Arylpiperazines
This compound is a vital intermediate in the synthesis of numerous pharmaceuticals, particularly antipsychotic and antidepressant agents.[1] Its purity is therefore not just a matter of experimental elegance but a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).[2] The inherent basicity of the piperazine ring, while key to its synthetic utility, often presents challenges during purification, such as product streaking on silica gel and difficulty in crystallization. This guide is structured to address these specific challenges head-on.
Part 1: Initial Assessment of the Crude Reaction Mixture
Before any purification attempt, a thorough analysis of the crude product is essential. This initial assessment will inform your choice of purification strategy.
FAQ: Initial Crude Product Analysis
Question: What are the first analytical steps I should take after my synthesis is complete?
Answer: Your first step should be a qualitative and semi-quantitative analysis of your crude reaction mixture.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a quick assessment. It helps you visualize the number of components in your mixture, identify the presence of your desired product (by co-spotting with a reference standard, if available), and get an initial feel for the polarity of the impurities. For basic compounds like this compound, streaking on standard silica plates is a common issue. To mitigate this, use a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonia in your eluent system (e.g., Ethyl Acetate/Hexane/TEA 30:70:0.5).[3][4]
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative view, a quick HPLC analysis of the crude material is highly recommended. A reversed-phase C18 column is typically effective.[2] This will give you a purity percentage based on peak area and reveal the presence of impurities that may not be visible on TLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR spectrum of the crude product can provide invaluable structural information about the main impurities. Look for unreacted starting materials (e.g., piperazine or 1,4-dibromobenzene) or signals corresponding to common byproducts like di-substituted piperazine.
Question: What are the most common impurities I should expect?
Answer: The impurities will depend on your synthetic route. A common method is the amination of 4-bromobenzene with piperazine.[5] In this case, typical impurities include:
-
Unreacted Starting Materials: Excess piperazine or unreacted 4-bromobenzene.
-
Di-substituted Byproduct: 1,4-bis(4-bromophenyl)piperazine, which can form if the reaction is not carefully controlled.[3]
-
Solvents and Reagents: Residual reaction solvents or other reagents used in the synthesis.
Decision Workflow for Purification Strategy
Based on your initial analysis, the following workflow can help you select the most appropriate primary purification method.
Caption: Purification strategy decision workflow.
Part 2: Core Purification Protocols & Troubleshooting
This section provides detailed protocols for the most effective purification techniques, along with troubleshooting guides in a question-and-answer format.
Method 1: Acid-Base Extraction
Principle: This technique leverages the basicity of the piperazine nitrogen atoms. By treating the crude mixture with an acidic aqueous solution, the basic this compound is protonated to form a water-soluble salt, while neutral or acidic impurities remain in the organic phase. The layers are separated, and the aqueous layer is then basified to regenerate the neutral, water-insoluble product, which can be re-extracted.[3][6][7]
Detailed Experimental Protocol
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl) solution. Shake the funnel vigorously, venting frequently to release any pressure.
-
Layer Separation: Allow the layers to separate. The protonated product is now in the aqueous layer (typically the bottom layer with DCM, top with EtOAc). Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the product.
-
Back-Wash (Optional): To remove any trapped neutral impurities from the combined acidic aqueous extracts, perform a "back-wash" with a small amount of fresh organic solvent. Discard this organic wash.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 10, check with pH paper). The purified product should precipitate out as a solid or oil.
-
Final Extraction: Extract the basified aqueous solution with several portions of fresh organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Troubleshooting: Acid-Base Extraction
Question: After basifying the aqueous layer, my product appeared as an oil instead of a solid. What should I do?
Answer: This is a common phenomenon known as "oiling out." It can happen if the melting point of your compound is low or if residual impurities are present.
-
Ensure Complete Extraction: Extract the oily layer thoroughly with an organic solvent like DCM. Sometimes the product is simply a low-melting solid or an oil at room temperature.
-
Convert to a Salt: A highly effective strategy is to isolate the product as its hydrochloride salt, which is often a stable, crystalline solid.[8][9] After the final extraction into an organic solvent (Step 6), bubble dry HCl gas through the solution or add a solution of HCl in a solvent like ether or isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.
Question: My yield is very low after the extraction. Where could my product have gone?
Answer: Several factors can lead to low recovery:
-
Incomplete Protonation/Deprotonation: Ensure you used a sufficient amount of acid and base. Check the pH at each stage.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Insufficient Extraction: Ensure you perform multiple extractions (e.g., 3 times) at each step, as a single extraction is rarely sufficient to transfer the entire product between phases.
Method 2: Recrystallization
Principle: Recrystallization purifies crystalline solids based on differences in solubility between the desired compound and impurities in a given solvent system. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[10][11]
Solvent Selection Data
Choosing the right solvent is the most critical step in recrystallization. This compound is soluble in solvents like methanol and dichloromethane.[1] A mixed solvent system, such as Ethanol/Water or Ethyl Acetate/Hexane, is often effective.
| Solvent/System | Suitability for Arylpiperazines | Rationale & Notes |
| Ethanol or Methanol | Good | Often provides good crystal formation. The compound has moderate solubility at room temperature but high solubility when hot.[10] |
| Isopropanol (IPA) | Very Good | A common choice for pharmaceutical intermediates. Slower evaporation rate than ethanol can lead to better crystal growth. |
| Ethanol/Water | Excellent | Ethanol is the primary solvent, and water is added as an "anti-solvent" to induce crystallization upon cooling, which can improve yield.[10] |
| Ethyl Acetate/Hexane | Good | A good option when the compound is too soluble in pure ethyl acetate. Hexane acts as the anti-solvent.[10] |
Detailed Experimental Protocol
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Crystallization: Once the flask reaches room temperature, you can place it in an ice bath for 15-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting: Recrystallization
Question: No crystals are forming, even after cooling in an ice bath. What can I do?
Answer: Crystal formation is dependent on nucleation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches can provide a surface for nucleation to begin.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution to induce crystallization.
-
Reduce Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and try cooling it again.
Method 3: Flash Column Chromatography
Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). It is highly effective for separating compounds with different polarities.
Workflow and Key Parameters
Caption: General workflow for flash column chromatography.
Detailed Experimental Protocol
-
Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.25-0.35 and separates it well from impurities. A common system is Ethyl Acetate/Hexane. Crucially, add 0.5-1% triethylamine (TEA) to the eluent to prevent streaking of the basic product on the acidic silica gel. [4]
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent and adsorb it onto a small amount of silica gel ("dry loading"). Once the solvent is evaporated, carefully add the silica-adsorbed sample to the top of the column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting: Column Chromatography
Question: My product is coming off the column with an impurity that was very close on the TLC plate. How can I improve the separation?
Answer:
-
Shallow Gradient: Instead of running the column with a single eluent mixture (isocratic elution), try a shallow gradient. Start with a less polar solvent system (e.g., 10% EtOAc in Hexane) and gradually increase the polarity (e.g., to 30% EtOAc in Hexane). This can help resolve closely-eluting spots.
-
Change Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina is less acidic and can be a good alternative for purifying basic compounds.[3]
Part 3: General FAQs and Safety Information
Question: I've purified my product, but how do I confirm its purity and identity?
Answer: Purity and identity confirmation requires a combination of analytical techniques:
-
Purity: A single, sharp peak on an HPLC chromatogram (purity ≥98% is common for pharmaceutical intermediates) is a good indicator.[1][2] A single spot on TLC in multiple solvent systems is also necessary.
-
Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The data should match literature values or the expected structure.
-
Melting Point: A sharp melting point that matches the literature value (e.g., 110–113°C or 91-95°C, depending on the source) indicates high purity.[1]
Question: What are the key safety precautions for handling this compound?
Answer: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Handling: Avoid creating dust.
-
Disposal: Dispose of waste according to local regulations. Always consult the Safety Data Sheet (SDS) before handling the chemical.[8][12]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Resolving Solubility Issues of 1-(4-Bromophenyl)piperazine in Aqueous Buffers
Welcome to the technical support center for 1-(4-Bromophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. Our goal is to equip you with the scientific understanding and practical protocols to overcome solubility challenges in your experiments.
Understanding the Challenge: Physicochemical Properties of this compound
This compound is an aromatic amine compound with a molecular weight of 241.13 g/mol .[1][2] As a weakly alkaline compound, its aqueous solubility is limited, particularly in neutral to basic conditions.[1][3] Understanding its key physicochemical properties is the first step in troubleshooting solubility issues.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₁₀H₁₃BrN₂ | The presence of a bromophenyl group contributes to its hydrophobicity.[3] |
| pKa | ~8.88 (Predicted) | As a weak base, the compound's ionization state and thus its solubility are highly dependent on pH.[1][3][4] |
| Melting Point | 91-95 °C | Indicates a stable crystalline structure that requires energy to dissolve.[1][4] |
| Aqueous Solubility | Sparingly soluble/Slightly soluble | Direct dissolution in aqueous buffers without formulation aids is challenging.[3][5] |
| Organic Solvent Solubility | Soluble in DMSO, methanol, and dichloromethane | These can be used to prepare concentrated stock solutions.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4?
A1: this compound is a weak base with a predicted pKa of approximately 8.88.[1][3][4] At a pH of 7.4, which is below its pKa, a significant portion of the compound will be in its protonated (ionized) form, which is more water-soluble. However, the neutral, un-ionized form still exists in equilibrium and has low intrinsic solubility due to the hydrophobic bromophenyl group. For many applications, the solubility at pH 7.4 may not be sufficient for the desired concentration. The solubility of ionic compounds containing basic anions generally increases as the pH of the solution is decreased.[6]
Q2: I've dissolved this compound in DMSO to make a stock solution. Why does it precipitate when I dilute it into my aqueous buffer?
A2: This is a common phenomenon known as solvent-shifting precipitation. While this compound is soluble in organic solvents like DMSO, its solubility in the final aqueous buffer is much lower.[5][7] When you add the DMSO stock to the buffer, the concentration of the compound may exceed its solubility limit in the new, predominantly aqueous environment, causing it to precipitate out of the solution.[7]
Q3: Is it safe to heat the solution to dissolve the compound?
A3: Gentle warming can be a useful technique to increase the rate of dissolution for many compounds. However, it's crucial to be cautious. The stability of this compound at elevated temperatures in your specific buffer should be considered. Prolonged heating could potentially lead to degradation. It is recommended to use gentle warming (e.g., 37°C) and sonication as initial steps. Always check for any changes in the appearance or purity of the compound after heating.
Q4: What are the primary strategies to improve the aqueous solubility of this compound?
A4: The main strategies for enhancing the solubility of poorly water-soluble drugs like this one include:
-
pH Adjustment: Lowering the pH of the buffer to fully protonate the piperazine moiety.[][9]
-
Co-solvents: Using a water-miscible organic solvent to increase the solubility of the hydrophobic compound.[10][11]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic part of the molecule within a cyclodextrin cavity to form a water-soluble inclusion complex.[12][13][14]
Troubleshooting Guides
Issue 1: Immediate Precipitation in Neutral Buffer
I am trying to prepare a 1 mM solution of this compound in PBS (pH 7.4) from a 100 mM DMSO stock, but it precipitates immediately. What should I do?
This is a classic case of exceeding the compound's equilibrium solubility in the aqueous buffer. Here’s a systematic approach to resolve this:
Step 1: Understand the Role of pH
-
The "Why": As a weak base with a pKa of ~8.88, this compound's solubility is highly pH-dependent.[1][3][4] In acidic conditions (pH < pKa), the piperazine nitrogen atoms become protonated, forming a more soluble salt.[15][16]
-
The Solution: Prepare your solution in a buffer with a lower pH. A good starting point is a pH that is at least 2 units below the pKa (e.g., pH < 6.8). At this pH, the compound will be predominantly in its ionized, more soluble form.
Caption: Effect of pH on the ionization and solubility of a weak base.
Step 2: Employ a Co-solvent System
-
The "Why": Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic solutes.[][11][17]
-
The Solution: If your experimental system can tolerate it, you can increase the percentage of the organic co-solvent in your final solution. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[11] It is crucial to run a vehicle control in your experiments to account for any effects of the co-solvent.[10]
Step 3: Consider a Stepwise Dilution
-
The "Why": A sudden change in solvent polarity can shock the system and cause precipitation.
-
The Solution: Instead of diluting directly from 100% DMSO into the aqueous buffer, perform a stepwise dilution. First, dilute your DMSO stock into a 1:1 mixture of DMSO and your aqueous buffer. Then, further dilute this intermediate solution into the final aqueous buffer. This gradual change in solvent environment can sometimes prevent precipitation.[18]
Issue 2: Solution is Initially Clear but Precipitates Over Time
I successfully prepared a clear solution in an acidic buffer, but after a few hours at room temperature, I see a precipitate. What is happening?
This indicates a kinetic vs. thermodynamic solubility issue. You may have initially formed a supersaturated solution that is not stable over time.
Step 1: Verify and Maintain pH
-
The "Why": The pH of your buffer can change over time, especially if it has low buffering capacity or is exposed to atmospheric CO₂, which can lower the pH of unbuffered solutions. However, for acidic buffers, this is less of a concern. More likely, the initial dissolution was kinetically favored, but the solution is thermodynamically unstable.
-
The Solution: Re-measure the pH of your solution to ensure it has not shifted. Ensure your buffer has sufficient capacity for the experiment's duration. Storing the solution at a constant temperature can also help maintain stability.[18]
Step 2: Utilize Cyclodextrins for Stable Complexation
-
The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate the hydrophobic bromophenyl group of your compound, forming a stable, water-soluble inclusion complex.[14][19] This is a true equilibrium solubility enhancement, leading to a thermodynamically stable solution.
-
The Solution: Use a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) in your buffer. These are highly soluble and have been shown to improve the solubility and stability of poorly soluble drugs.[13][17]
Caption: Formation of a water-soluble inclusion complex.
Experimental Protocols
Protocol 1: Preparation of a 1 mM Solution using pH Adjustment
This protocol details the preparation of a 1 mM solution of this compound in a 50 mM citrate buffer at pH 5.0.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
Deionized water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Methodology:
-
Prepare the Buffer:
-
Prepare a 50 mM citrate buffer at pH 5.0. You can do this by mixing appropriate volumes of 50 mM citric acid and 50 mM sodium citrate solutions, or by titrating a 50 mM citric acid solution with NaOH to the desired pH.
-
Verify the final pH with a calibrated pH meter.
-
-
Prepare the Stock Solution:
-
Accurately weigh a sufficient amount of this compound to prepare a 100 mM stock solution in DMSO.
-
For example, to make 1 mL of a 100 mM stock, dissolve 24.11 mg of the compound (MW = 241.13) in 1 mL of DMSO.
-
Ensure the compound is fully dissolved. Gentle warming or vortexing can be used.
-
-
Prepare the Final Solution:
-
Pipette 990 µL of the 50 mM citrate buffer (pH 5.0) into a clean vial.
-
Add 10 µL of the 100 mM this compound DMSO stock solution to the buffer. This results in a final concentration of 1 mM with 1% DMSO.
-
Vortex the solution immediately and thoroughly.
-
The solution should be clear and free of any precipitate.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to determine the solubility enhancement of this compound in PBS (pH 7.4) using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system for quantification
Methodology:
-
Prepare Cyclodextrin Solutions:
-
Prepare a series of HP-β-CD solutions in PBS (pH 7.4) at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
-
Equilibration:
-
Sample Preparation:
-
Quantification:
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.[20]
-
Caption: Workflow for an equilibrium solubility assay.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 66698-28-0 [amp.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound CAS#: 66698-28-0 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Khan Academy [khanacademy.org]
- 7. benchchem.com [benchchem.com]
- 9. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: 1-(4-Bromophenyl)piperazine (BPP) Stability and Degradation
Welcome to the technical support center for 1-(4-Bromophenyl)piperazine (BPP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, potential degradation pathways, and preventative measures for BPP. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound (BPP)?
A1: The stability of this compound can be compromised by several factors, including exposure to harsh environmental and chemical conditions. The primary factors of concern are:
-
Oxidative Stress: The piperazine ring, particularly the nitrogen atoms, is susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxide contaminants in solvents, or the presence of metal ions which can catalyze oxidation reactions.[1][2]
-
Photostability: Brominated aromatic compounds can be sensitive to light, particularly UV radiation.[3][4] This can lead to the cleavage of the carbon-bromine bond, a process known as photolytic debromination.
-
Thermal Stress: Elevated temperatures can promote the degradation of the piperazine moiety. Studies on piperazine itself show that thermal degradation can occur at temperatures as high as 135-175°C, potentially leading to ring-opening reactions.[1][5]
-
Extreme pH: Although many arylpiperazines show relative stability to hydrolysis, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can potentially lead to degradation.[6] The basic nature of the piperazine nitrogens makes them susceptible to reactions under acidic conditions.
Q2: What are the likely degradation pathways for BPP?
A2: While a definitive forced degradation study for this compound is not extensively published, based on the chemistry of its constituent parts (the piperazine ring and the bromophenyl group) and studies on related compounds, several degradation pathways can be predicted.[1][2][3][7][8]
-
Oxidation of the Piperazine Ring: The secondary amine in the piperazine ring is a likely site for oxidation, which could lead to the formation of N-oxides or ring-opened byproducts. Common degradation products from the oxidation of piperazine itself include ethylenediamine (EDA), 2-oxopiperazine (OPZ), and formylpiperazine (FPZ).[2]
-
Debromination of the Phenyl Ring: The carbon-bromine bond is susceptible to cleavage under photolytic or certain reductive conditions. This would result in the formation of 1-phenylpiperazine. Further degradation of the aromatic ring could lead to phenolic and quinone-like structures.[3][8][9]
-
N-Dealkylation: While primarily a metabolic pathway, N-dealkylation can sometimes occur under chemical stress.[10][11] In the case of BPP, this is less likely as it is not an N-alkylated arylpiperazine, but it is a known degradation route for more complex arylpiperazine derivatives.
-
Thermal Degradation: At high temperatures, the piperazine ring may undergo SN2 substitution reactions, potentially leading to ring opening and the formation of compounds like N-(2-aminoethyl) piperazine.[1]
Below is a diagram illustrating the potential degradation pathways of BPP.
Caption: Potential degradation pathways of this compound.
Q3: How should I properly store BPP to minimize degradation?
A3: Proper storage is crucial for maintaining the integrity of BPP. Based on supplier safety data sheets and general chemical stability principles, the following storage conditions are recommended:
-
Temperature: For long-term storage, keep BPP at -20°C.[1] For short-term storage, a cool and dry place is sufficient.
-
Light: Store in a light-resistant container, such as an amber vial, to protect it from photolytic degradation.[12]
-
Atmosphere: Keep the container tightly sealed to prevent exposure to moisture and atmospheric oxygen. For highly sensitive applications, consider storing under an inert atmosphere like argon or nitrogen.[12]
Q4: What are the signs of BPP degradation?
A4: Degradation of your BPP sample may be indicated by:
-
Physical Changes: Discoloration of the solid material or solutions.
-
Analytical Inconsistencies:
-
Appearance of new, unexpected peaks in your chromatograms (e.g., HPLC, GC-MS).
-
A decrease in the peak area of the main BPP compound over time.
-
Inconsistent results in biological assays or other experiments.[12]
-
Q5: Are there any known incompatibilities with common lab reagents?
A5: BPP is a basic compound and will react with strong acids. It should also be kept away from strong oxidizing agents to prevent degradation of the piperazine ring.[12] When preparing solutions, ensure solvents are of high purity and free from peroxides, which can be common in ethers like THF and dioxane.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | The compound may be degrading in solution on the autosampler or on the benchtop. | Prepare solutions fresh daily and use them as soon as possible. If solutions must be stored, keep them at low temperatures (2-8°C or -20°C) in tightly sealed vials, protected from light. Perform a solution stability study to determine how long your prepared solutions are viable under your experimental conditions.[12] |
| Appearance of unknown peaks in my chromatogram. | These are likely degradation products. The degradation could be occurring during storage, sample preparation, or even during the analytical run itself (e.g., due to harsh mobile phase pH or temperature). | Conduct a forced degradation study (see protocol below) to intentionally generate degradation products. This will help in identifying the unknown peaks and confirming that your analytical method is "stability-indicating."[6][13][14] |
| Physical changes in the BPP sample (e.g., discoloration). | This is a strong indicator of degradation, likely due to oxidation or photodecomposition. | Do not use the discolored sample. Re-order fresh material and ensure it is stored correctly according to the recommendations in the FAQs.[12] |
| Difficulty in developing a stability-indicating HPLC method to separate BPP from its degradants. | The chromatographic conditions may not be optimal for separating compounds with similar polarities. | * Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase. The ionization state of BPP and its degradants can significantly affect retention.[12] * Column Chemistry: If a standard C18 column is not providing adequate separation, try a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.[12] * Gradient Elution: If isocratic elution is insufficient, develop a gradient method to improve the resolution between closely eluting peaks.[12] |
Experimental Protocols
Protocol for a Forced Degradation Study of BPP
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[6][13]
Objective: To generate degradation products of BPP under various stress conditions to understand its degradation pathways and to test the specificity of an analytical method. The target degradation is typically in the range of 5-20%.[6]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of BPP in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl. After the specified time, cool the solution and neutralize it with an equivalent amount of NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH. After the specified time, cool the solution and neutralize it with an equivalent amount of HCl.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of BPP in an oven at 70°C for 48 hours. Also, store a vial of the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample of BPP and a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis: After exposure to the stress conditions, dilute the samples to a suitable concentration for analysis by a suitable analytical technique, such as HPLC-UV. Analyze the stressed samples along with an unstressed control sample.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks and a decrease in the peak area of the parent BPP peak. Ensure mass balance is maintained where possible.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced detoxification of p-bromophenol by novel Zr/Ag-TiO2@rGO ternary composite: Degradation kinetics and phytotoxicity evolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. asianjpr.com [asianjpr.com]
Technical Support Center: Mastering Air and Moisture-Sensitive 1-(4-Bromophenyl)piperazine Reactions
Welcome to the technical support center for handling air and moisture-sensitive reactions involving 1-(4-Bromophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into successfully managing these delicate yet powerful transformations. As your virtual application scientist, my goal is to not just provide protocols, but to explain the underlying principles that govern success, enabling you to troubleshoot effectively and innovate confidently.
Reactions involving this compound, a common building block in medicinal chemistry, often fall under the umbrella of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][2] The success of these reactions is critically dependent on the rigorous exclusion of air and moisture, which can otherwise deactivate the sensitive catalyst and reagents.[3][4][5] This guide will equip you with the necessary knowledge to create and maintain the inert conditions essential for high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions encountered when working with air and moisture-sensitive reactions involving this compound.
Q1: Why are reactions with this compound, particularly Buchwald-Hartwig aminations, so sensitive to air and moisture?
A1: The sensitivity arises primarily from the palladium catalyst and the strong bases used. The active Pd(0) catalyst, essential for the reaction, can be readily oxidized by atmospheric oxygen to an inactive Pd(II) species, halting the catalytic cycle.[4][6] Furthermore, the strong bases commonly employed, such as sodium tert-butoxide (NaOt-Bu), are highly hygroscopic and will be quenched by any water present, altering the reaction stoichiometry and effectiveness.[6]
Q2: What is the difference between using a Schlenk line and a glovebox, and which one should I choose?
A2: Both a Schlenk line and a glovebox are used to create an inert atmosphere, but they offer different advantages.[7]
-
Schlenk Line: A dual-manifold glass apparatus that allows for the evacuation of air from glassware and backfilling with an inert gas (like nitrogen or argon).[8][9] It is excellent for solution-based reactions and reagent transfers via syringe or cannula.[10][11] It is a more cost-effective and versatile setup for many labs.
-
Glovebox: A sealed chamber filled with a continuously purified inert atmosphere, allowing for the direct manipulation of solids and liquids in an air-free environment.[12][13][14] It is ideal for weighing out and handling highly sensitive solid reagents and for setting up multiple reactions efficiently.[7][15][16]
The choice depends on the scale of your reaction and the sensitivity of your reagents. For routine solution-phase reactions, a well-maintained Schlenk line is often sufficient. For handling pyrophoric or extremely sensitive solids, a glovebox is preferable.[14]
Q3: Can I use nitrogen instead of argon as the inert gas?
A3: In most Buchwald-Hartwig amination reactions, high-purity nitrogen is a suitable and more economical choice for creating an inert atmosphere.[3] However, for reactions involving reagents that can react with nitrogen (e.g., some lithium-containing compounds at elevated temperatures), argon is the preferred inert gas due to its higher density and complete inertness.[3][12]
Q4: My this compound is a solid. How should I handle it?
A4: While this compound itself is relatively stable in air, it's best practice to handle it under inert conditions, especially if it will be used in a sensitive reaction. If you are using a glovebox, you can weigh it directly into the reaction vessel inside the box.[15] If using a Schlenk line, you can add it to the flask, and then subject the flask to several vacuum/inert gas cycles to remove adsorbed moisture and air before adding other reagents.[8][9]
Troubleshooting Guide
Even with careful planning, challenges can arise. This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
A low or non-existent yield is the most common problem and can stem from several sources.
Potential Cause A: Catalyst Inactivation
-
Troubleshooting:
-
Oxygen Contamination: Ensure your inert gas setup is leak-proof. Check all joints and septa for a secure seal.[3] Use fresh, high-purity inert gas.
-
Moisture Contamination: Use oven- or flame-dried glassware.[17][18] Ensure all solvents are rigorously dried and degassed.[12][19]
-
Improper Catalyst Handling: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate its reduction to the active Pd(0) state.[4][6] Consider using a pre-formed Pd(0) source.
-
Potential Cause B: Incorrect Reagent Stoichiometry or Quality
-
Troubleshooting:
-
Base Decomposition: Use a fresh bottle of strong base (e.g., NaOt-Bu) and weigh it out quickly in a glovebox or under a positive flow of inert gas.
-
Reagent Purity: Verify the purity of your this compound and the amine coupling partner. Impurities can sometimes poison the catalyst.[4]
-
Potential Cause C: Suboptimal Reaction Conditions
-
Troubleshooting:
-
Temperature: Most Buchwald-Hartwig reactions require heating, often in the range of 80-110°C.[4][20] If your reaction is sluggish, a modest increase in temperature may be beneficial.
-
Ligand Choice: The phosphine ligand is crucial for catalytic activity. For aryl bromides like this compound, bulky, electron-rich phosphine ligands are generally effective.[2][6] If you are experiencing low yield, consider screening a different ligand.
-
| Parameter | Recommendation | Rationale |
| Solvent Water Content | < 50 ppm | Water deactivates the strong base and can interfere with the catalyst. |
| Oxygen Level | < 1 ppm (in glovebox) | Oxygen irreversibly oxidizes the active Pd(0) catalyst.[14] |
| Catalyst Loading | 1-2 mol% | Sufficient for most reactions; may need to be increased for challenging substrates.[1] |
| Base | NaOt-Bu, KOt-Bu, LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine.[4][6] |
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data indicates side reactions are occurring.
Potential Cause A: Hydrodehalogenation
-
Observation: You observe the formation of phenylpiperazine (the product of replacing the bromine with a hydrogen).
-
Troubleshooting: This side reaction can be promoted by moisture or an inappropriate ligand. Ensure your reaction is scrupulously dry. Trying a different phosphine ligand can also minimize this pathway.[6]
Potential Cause B: Homocoupling
-
Observation: You detect the formation of biphenyl-like structures from the coupling of two this compound molecules.
-
Troubleshooting: This can occur at high temperatures or with certain catalyst systems. Reducing the reaction temperature or screening alternative ligands can mitigate this issue.
Experimental Protocols
Protocol 1: Setting up a Reaction using a Schlenk Line
This protocol outlines the general steps for setting up a Buchwald-Hartwig amination of this compound with a generic amine using a Schlenk line.
-
Glassware Preparation:
-
Establishing Inert Atmosphere:
-
Reagent Addition (Solids):
-
Under a positive flow of inert gas, briefly remove the septum and add the solid reagents (this compound, palladium catalyst, ligand, and base). If the solids are particularly sensitive, it is best to weigh them in a glovebox and add them to the flask there.[15]
-
Quickly replace the septum and perform another vacuum/inert gas cycle.
-
-
Reagent Addition (Liquids):
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at the desired temperature.
-
Monitor the reaction progress by taking small aliquots with a syringe and analyzing by TLC, GC-MS, or LC-MS.
-
Workflow Diagram: Schlenk Line Reaction Setup
Caption: Workflow for setting up an air-sensitive reaction using a Schlenk line.
Protocol 2: Solvent Purification and Degassing
Properly prepared solvents are non-negotiable for success.
-
Drying:
-
For many applications, passing the solvent through a column of activated alumina in a solvent purification system (SPS) is sufficient to remove water.[19][21]
-
Alternatively, traditional distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF and ethers, calcium hydride for hydrocarbons and some nitrogenous solvents) can be used, though this carries higher safety risks.[19][21]
-
-
Degassing:
-
Freeze-Pump-Thaw: This is the most rigorous method for removing dissolved gases.[10][12]
-
Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.
-
Once completely frozen, open the flask to a high vacuum for several minutes.
-
Close the stopcock and allow the solvent to thaw completely.
-
Repeat this cycle at least three times.
-
-
Sparging: Bubbling a stream of inert gas through the solvent for 30-60 minutes is a less effective but often adequate method for degassing.[10][22]
-
Logical Relationship: Key Factors for Successful Reaction
Caption: Interdependent factors crucial for a successful air-sensitive reaction.
By understanding the principles behind these techniques and diligently applying them, you can confidently navigate the challenges of air and moisture-sensitive reactions involving this compound and achieve your synthetic goals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 9. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. researchgate.net [researchgate.net]
- 14. ucd.ie [ucd.ie]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 16. quora.com [quora.com]
- 17. web.mit.edu [web.mit.edu]
- 18. jk-sci.com [jk-sci.com]
- 19. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. acs.org [acs.org]
- 22. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Removal of Palladium Catalyst from 1-(4-Bromophenyl)piperazine Product
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the removal of palladium catalyst residues from 1-(4-Bromophenyl)piperazine and similar active pharmaceutical ingredients (APIs). This resource is designed to offer practical, field-proven insights and troubleshooting strategies to ensure your final product meets the stringent purity requirements of the pharmaceutical industry.
The increasing use of powerful palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, in the synthesis of complex molecules like this compound has made the removal of residual palladium a critical downstream processing challenge.[1][2][3] Failure to adequately remove this heavy metal can compromise the safety and efficacy of the final drug product, leading to regulatory hurdles and potential patient harm.[4]
This guide provides a comprehensive overview of common challenges and their solutions, structured in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process for this compound.
Issue 1: High Palladium Content in Final Product After Initial Purification
Question: I've performed a standard workup and crystallization of my this compound product, but the Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis still shows palladium levels significantly above the acceptable limit of 10 ppm.[2][5][6] What's causing this, and how can I fix it?
Answer:
This is a common and often frustrating issue. The root cause typically lies in the nature of the residual palladium species and its interaction with your product.
Possible Causes & Mechanistic Insights:
-
Strong Chelation to the Product: this compound contains two nitrogen atoms which can act as strong ligands, forming stable complexes with palladium. This chelation effect can make the palladium highly soluble in the organic phase and difficult to remove by simple filtration or crystallization.[7]
-
Formation of Soluble Palladium Species: Depending on the reaction conditions and workup, the palladium may not be present as easily filterable Pd(0) black. Instead, it can exist as soluble Pd(II) species or colloidal nanoparticles that pass through standard filters.[8][9]
-
Ineffective Crystallization: In some cases, the palladium complexes can co-crystallize with the product, essentially becoming trapped within the crystal lattice.[10]
Troubleshooting Steps:
-
Employ a Palladium Scavenger: This is often the most effective solution. Scavengers are solid-supported materials with functional groups that have a high affinity for palladium.[11] For a product like this compound with amine functionalities, thiol-based scavengers are particularly effective for Pd(II), while other specialized scavengers can target Pd(0).[9][11]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time. A design of experiments (DoE) approach can be highly effective in optimizing these parameters.[12][13]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can convert various palladium species into a single, more readily removed form.
-
Liquid-Liquid Extraction: An acidic aqueous wash can sometimes protonate the piperazine nitrogens, disrupting the chelation with palladium and allowing the metal to be extracted into the aqueous phase.[8]
Issue 2: Significant Product Loss During the Purification Process
Question: I've tried using activated carbon to remove the palladium, but I'm experiencing a substantial loss of my this compound product. How can I improve my yield?
Answer:
Product loss during purification is a critical issue, especially during scale-up. Activated carbon, while cost-effective, is a non-selective adsorbent and can bind to your product, leading to reduced yields.[5][7][14]
Possible Causes & Mechanistic Insights:
-
Non-Specific Adsorption: Activated carbon has a large surface area with various active sites that can adsorb organic molecules, including your API, through van der Waals forces and pi-stacking interactions.[7][15]
-
Overuse of Adsorbent: Using an excessive amount of activated carbon will inevitably lead to higher product loss.[9]
Troubleshooting Steps:
-
Minimize Adsorbent Amount: Use the minimum effective amount of activated carbon. This can be determined through small-scale optimization experiments.
-
Switch to a More Selective Scavenger: Functionalized silica or polymer-based scavengers offer higher selectivity for palladium with minimal product binding.[11][16] The choice of scavenger can be critical, and screening a small panel is often a worthwhile endeavor.[9]
-
Optimize the Solvent System: The solvent can influence the binding of both the palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption onto the purification medium.[7]
-
Wash the Adsorbent: After filtration, wash the activated carbon or scavenger with a fresh portion of the solvent to recover any adsorbed product.[9]
Issue 3: Inconsistent Palladium Removal from Batch to Batch
Question: The effectiveness of my palladium removal protocol seems to vary significantly between different batches of this compound. What could be causing this inconsistency?
Answer:
Batch-to-batch variability is a serious concern in pharmaceutical manufacturing. The key is to identify and control the variables that are impacting the palladium removal process.
Possible Causes & Mechanistic Insights:
-
Variation in Palladium Species: Subtle changes in reaction conditions (e.g., temperature, reaction time, reagent quality) can lead to different distributions of palladium species (e.g., oxidation states, coordination environments) at the end of the reaction.[7]
-
Inconsistent Work-up Procedure: Variations in the work-up can alter the form of the palladium before the final purification step.
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent and robust work-up procedure is in place to minimize variability in the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on 2,4,6-trimercaptotriazine (TMT), are effective against a wider range of palladium species.[16][17]
-
Implement In-Process Controls: Monitor the palladium levels at different stages of the process to identify where the variability is being introduced.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in drug products. Palladium is classified as a Class 2B element, and the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[6][18] This translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 g.[2][5][18]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors, including:
-
The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.
-
The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)? Is it in the Pd(0) or Pd(II) oxidation state?
-
The solvent system used in your reaction.
-
The required level of purity for your final product.
A decision-making workflow, as illustrated in the diagram below, can guide your selection process.
Q3: Can you provide a general protocol for palladium removal using a scavenger?
A3: Certainly. The following is a general, step-by-step protocol for palladium removal using a functionalized silica scavenger.
Experimental Protocol: Palladium Removal Using a Functionalized Silica Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable solvent (e.g., Toluene, THF).
-
Scavenger Selection and Addition: Based on preliminary screening, select an appropriate functionalized silica scavenger (e.g., SiliaMetS Thiol). Add the scavenger to the solution (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a predetermined time (e.g., 2-16 hours). The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[8][9]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[9]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique to confirm that it meets the required specifications.[1]
Data Presentation: Comparison of Palladium Scavengers
The following table summarizes the performance of different palladium scavengers under various conditions. This data is illustrative and the optimal choice will depend on your specific reaction.
| Scavenger Type | Functional Group | Typical Loading (wt%) | Temperature (°C) | Time (h) | Typical Pd Removal Efficiency (%) |
| Activated Carbon | N/A | 5-20 | 25-60 | 4-24 | 70-95[14] |
| Silica-Based | Thiol | 5-10 | 25-50 | 2-16 | >99[11][19] |
| Polymer-Based | Trimercaptotriazine (TMT) | 5-15 | 25-60 | 4-24 | >98[16][20] |
| Silica-Based | Thiourea | 5-10 | 25-50 | 2-16 | >99[11] |
Visualization: Decision-Making Workflow for Palladium Removal
The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.
Caption: Decision workflow for selecting a palladium removal method.
By following the guidance in this technical support center, you will be better equipped to tackle the challenges of palladium removal, ensuring the production of high-purity this compound and other valuable APIs.
References
- 1. arborassays.com [arborassays.com]
- 2. books.rsc.org [books.rsc.org]
- 3. oipub.com [oipub.com]
- 4. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. usp.org [usp.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. silicycle.com [silicycle.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. sopachem.com [sopachem.com]
- 17. researchgate.net [researchgate.net]
- 18. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 19. silicycle.com [silicycle.com]
- 20. biotage.com [biotage.com]
Minimizing thermal degradation of piperazine compounds during reaction
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine and its derivatives. Piperazine is a foundational structural motif in numerous active pharmaceutical ingredients (APIs) and industrial compounds. While versatile, its stability during chemical reactions, particularly at elevated temperatures, presents a significant challenge. Thermal and oxidative degradation can lead to reduced yield, formation of unwanted impurities, and compromised product quality.
This guide provides in-depth, field-proven insights into the mechanisms of piperazine degradation and offers practical, evidence-based strategies for its minimization. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Fundamentals of Piperazine Degradation
Understanding the "why" is critical to effective troubleshooting. Piperazine degradation is not a single process but a combination of two primary pathways: thermal and oxidative degradation.
The Mechanism of Thermal Degradation
Thermal degradation of piperazine primarily proceeds via SN2 (bimolecular nucleophilic substitution) reactions. The key initiating species is often the protonated piperazine cation (H⁺PZ).[1][2]
-
Initiation: In a slightly acidic environment or in the presence of proton sources, a piperazine molecule becomes protonated.
-
Nucleophilic Attack: A neutral, unprotonated piperazine molecule acts as a nucleophile, attacking a carbon atom on the protonated piperazine ring.
-
Ring Opening: This attack leads to the opening of the piperazine ring, forming degradation products like N-(2-aminoethyl)piperazine (AEP).[1][3][4]
-
Propagation: These initial degradation products can undergo further reactions, leading to a complex mixture of higher molecular weight oligomers and other byproducts.[1][5]
The rate of this degradation is strongly dependent on temperature, following an Arrhenius relationship, with a high activation energy.[3][6][7] While piperazine is more thermally stable than many linear amines, its degradation becomes significant at temperatures above 150-160°C.[3][7][8]
The Mechanism of Oxidative Degradation
Oxidative degradation is often the more aggressive pathway, especially in processes where atmospheric oxygen is not rigorously excluded. This pathway is frequently catalyzed by trace metal impurities.
-
Initiation: The process can be initiated by dissolved oxygen, particularly at elevated temperatures, or by catalytic cycles involving metal ions.[9][10]
-
Catalysis: Divalent metal ions, especially copper (Cu²⁺) and to a lesser extent iron (Fe²⁺), are potent catalysts for piperazine oxidation.[3][10] These metals can cycle between oxidation states, generating reactive oxygen species (ROS) that attack the piperazine ring.
-
Product Formation: Oxidation leads to a different set of byproducts compared to thermal degradation, including ethylenediamine (EDA), 2-oxopiperazine (OPZ), N-formylpiperazine (FPZ), and various carboxylates like formate.[11][12][13]
-
Autocatalysis: An insidious aspect of oxidative degradation is its potential for autocatalysis. Some degradation products can act as ligands, increasing the solubility of catalytic metal ions like iron, which in turn accelerates the rate of oxidation.[10][12]
Part 2: Troubleshooting Guide
This section addresses common problems encountered during reactions involving piperazine compounds. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My reaction mixture is turning yellow or dark brown upon heating, even though the starting materials are colorless. What is happening?
Answer: This is a classic sign of degradation. The color change is typically due to the formation of a complex mixture of minor degradation products and oligomers that absorb visible light.
-
Primary Cause (Oxidation): The most common culprit is oxidative degradation from dissolved oxygen in your solvents or a leak in your inert atmosphere setup. This is often catalyzed by trace metals.
-
Secondary Cause (Thermal): If you are running the reaction at very high temperatures (e.g., >160°C), you may be seeing the results of thermal degradation, although this is often less intense in coloration than oxidation.
Solutions:
-
Improve Inert Atmosphere: Do not assume a simple nitrogen blanket is sufficient. Actively remove dissolved oxygen from your reaction solvent before adding your piperazine compound and heating.
-
Action: Sparge the solvent with an inert gas (Nitrogen or Argon) for 30-60 minutes prior to heating. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Use High-Purity Reagents: Use high-purity, recently opened solvents to minimize dissolved oxygen and metal contaminants.
-
Consider Metal Scavengers/Chelators: If you suspect metal catalysis (e.g., from metal-based reagents or the reactor vessel itself), adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration can sequester catalytic metal ions.
-
Re-evaluate Temperature: Confirm that your reaction temperature is not exceeding the stability threshold for your specific piperazine derivative. Piperazine itself is generally stable up to 160°C, but substitutions on the ring can alter this.[3][8]
Q2: My reaction yield is consistently low, and I'm recovering unreacted starting material. HPLC analysis shows several small, unidentified peaks.
Answer: This indicates that a portion of your piperazine starting material is being consumed by a non-productive degradation pathway, competing with your desired reaction. Those small, unidentified peaks are likely degradation products.
-
Primary Cause (Competing Degradation): The conditions of your reaction (temperature, pH, presence of oxygen) are promoting degradation at a rate that is significant relative to your desired chemical transformation. The protonated form of piperazine, H⁺PZ, is often the initiating species for thermal degradation, so reaction pH can play a crucial role.[1][2]
Solutions:
-
Kinetic Analysis: Your degradation reaction is "stealing" your reactant. To favor your desired reaction, you need to make it kinetically faster than the degradation pathway.
-
Action: Can you increase the concentration of your other reactant? Can you use a more effective catalyst for your desired transformation?
-
-
Temperature Optimization: Lower the reaction temperature. While this will slow your desired reaction, it may slow the degradation reaction even more, leading to a net increase in yield over a longer reaction time. Degradation of piperazine has a high activation energy, meaning it is highly sensitive to temperature changes.[6]
-
Action: Run a temperature optimization study. Set up parallel reactions at 10°C intervals (e.g., 140°C, 130°C, 120°C) and track both product formation and byproduct formation by HPLC.
-
-
Control of pH: If your reaction conditions are acidic, you may be accelerating the formation of the reactive H⁺PZ species.
-
Action: If your desired reaction tolerates it, consider adding a non-nucleophilic base to keep the concentration of H⁺PZ low.
-
Q3: I am performing a reaction in a stainless steel reactor and notice more degradation than when I run the same reaction in glass. Why?
Answer: While stainless steel is generally considered robust, its components can contribute to catalytic oxidative degradation.
-
Primary Cause (Metal Catalysis): Stainless steel contains iron, chromium, and nickel. While these are considered weak catalysts for piperazine oxidation compared to copper, they can still enhance degradation rates, especially over long reaction times at high temperatures.[3] The degradation process itself can corrode the reactor walls, releasing more catalytic ions in a vicious cycle.[14]
Solutions:
-
Use Glass or Glass-Lined Reactors: For sensitive processes, especially at the lab or pilot scale, using glass or glass-lined reactors is the most reliable way to eliminate metal catalysis from the reactor vessel.
-
Passivation: If you must use stainless steel, ensure the reactor is properly passivated. Passivation with a strong acid (like nitric acid) forms a protective oxide layer on the steel surface, reducing the leaching of metal ions.
-
Inhibitors: The use of specific inhibitors or free-radical scavengers can be effective in mitigating metal-catalyzed oxidation.[10]
Part 3: Frequently Asked Questions (FAQs)
Q: What is the absolute maximum temperature I should use for a reaction with a simple piperazine derivative? A: Based on extensive studies, a maximum stripper temperature of around 160°C is recommended for piperazine to keep thermal degradation rates manageable in industrial processes.[3][7] For laboratory synthesis, it is prudent to stay at or below 150°C unless your specific reaction requires higher temperatures and you have taken stringent measures to exclude oxygen.
Q: Are all piperazine derivatives equally stable? A: No. Substituents on the piperazine ring can significantly impact stability. For example, benzylpiperazines have been shown to be more stable than phenylpiperazines.[15] Electron-withdrawing or sterically bulky groups can influence the nucleophilicity of the nitrogen atoms and the susceptibility of the ring to attack. Stability studies should be conducted for novel derivatives.
Q: What is the best way to monitor piperazine degradation during my experiment? A: The gold standard is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][11] These methods allow you to quantify the disappearance of your starting material and identify the specific structures of the degradation products. For routine monitoring where product identification is not required, a simple HPLC-UV method can be developed to track the main reactant and product peaks.[16][17]
Q: Can I use an antioxidant to prevent degradation? A: Yes, using antioxidants or free-radical scavengers can be an effective strategy, particularly for preventing oxidative degradation.[10] Some compounds with a piperazine moiety have been shown to possess inherent antioxidant activity.[18][19] The choice of antioxidant must be compatible with your reaction chemistry and not interfere with your desired product or downstream processing.
Part 4: Key Experimental Protocols & Data
Protocol 1: Rigorous Degassing of Reaction Solvents
This protocol describes the "sparging" method to effectively remove dissolved oxygen, a key initiator of oxidative degradation.[9][12]
-
Assemble your reaction flask with a stir bar and place it in the heating mantle.
-
Add the reaction solvent(s).
-
Insert a long needle or glass tube connected to an inert gas source (e.g., Nitrogen or Argon) so that its tip is below the solvent surface.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Begin stirring at a moderate rate to create a vortex without splashing.
-
Start a vigorous flow of the inert gas through the solvent. You should see continuous bubbling.
-
Sparg the solvent for at least 30-60 minutes. For larger volumes (>1L), extend this time.
-
After sparging, remove the long gas inlet needle and raise it above the solvent surface to provide a positive pressure blanket. Remove the vent needle.
-
Your solvent is now ready for the addition of reagents.
Data Summary: Impact of Catalysts on Oxidation
The choice of materials for your reactor and equipment can have a profound impact on the rate of oxidative degradation. The following table summarizes the catalytic activity of common metals.
| Metal Ion | Catalytic Activity | Implication for Researchers | Source |
| Copper (Cu²⁺) | Strong Catalyst | Avoid using any equipment containing copper or brass alloys. Even trace contamination can dramatically accelerate oxidation. | [3][10] |
| Iron (Fe²⁺) | Weak to Moderate Catalyst | Can be a significant factor in stainless steel reactors over long reaction times. Rate is autocatalytic as degradation progresses. | [3][10][12] |
| Nickel (Ni²⁺), Chromium (Cr³⁺) | Weak Catalysts | Generally considered minor contributors to degradation when part of a stainless steel alloy. | [3] |
Part 5: Visualizing Degradation Pathways
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sites.utexas.edu [sites.utexas.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sites.utexas.edu [sites.utexas.edu]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. Antioxidant Activity of Piperazine Compounds: A Brief Review [ouci.dntb.gov.ua]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(4-Bromophenyl)piperazine: Buchwald-Hartwig vs. Ullmann Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-aryl piperazines, such as 1-(4-Bromophenyl)piperazine, is a critical transformation in medicinal chemistry and materials science. This guide provides an in-depth comparison of two prominent methods for this C-N bond formation: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classic, copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings, practical experimental considerations, and overall efficiency of each approach to inform your synthetic strategy.
At a Glance: Key Distinctions
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (Pd) | Copper (Cu) |
| Typical Ligands | Bulky, electron-rich phosphines | Simple diamines, amino acids, or none |
| Reaction Temperature | Milder (often 25-110°C)[1][2] | High (often >100-210°C for traditional methods)[3] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)[2] | Often weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[4] |
| Solvent | Aprotic solvents (e.g., toluene, dioxane, THF)[1][5] | High-boiling polar solvents (e.g., DMF, NMP, pyridine)[3] |
| Substrate Scope | Broad, including electron-rich and -neutral aryl halides[6][7] | Traditionally favored for electron-poor aryl halides[3] |
| Cost | Higher (palladium and specialized ligands)[8] | Generally lower (copper is more abundant)[8][9] |
| Air/Moisture Sensitivity | Can require an inert atmosphere[5] | Can be more tolerant, though anhydrous conditions are often preferred[4] |
Delving into the Mechanisms
The distinct catalytic cycles of the Buchwald-Hartwig and Ullmann reactions are fundamental to their differences in performance and substrate compatibility.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Cycle
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that utilizes a palladium catalyst to form a carbon-nitrogen bond between an aryl halide and an amine.[10] The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: A Pd(0) species reacts with the aryl halide (1-bromo-4-iodobenzene in this case, though the bromo-substituent is less reactive) to form a Pd(II) intermediate.[1][11]
-
Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.[1]
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond in the product, this compound, and regenerating the Pd(0) catalyst.[1][6]
The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig reaction.[6] These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Ullmann Condensation: A Copper-Catalyzed Pathway
The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst.[3] While the exact mechanism has been a subject of debate, it is generally believed to involve the following steps:
-
Formation of a Copper Amide: The copper catalyst reacts with the amine (piperazine) in the presence of a base to form a copper amide intermediate.
-
Reaction with Aryl Halide: This copper amide then reacts with the aryl halide (1,4-dibromobenzene). The mechanism can involve oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination.[3][12]
The traditional Ullmann reaction often required harsh conditions, including high temperatures and stoichiometric amounts of copper.[3][13] However, modern modifications with the use of ligands have allowed for milder reaction conditions.[14]
Caption: Proposed catalytic cycle of the Ullmann condensation.
Experimental Protocols
The following are representative, step-by-step methodologies for the synthesis of this compound using both the Buchwald-Hartwig and Ullmann reactions.
Buchwald-Hartwig Amination Protocol
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
1,4-Dibromobenzene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add 1,4-dibromobenzene (1.0 equiv), piperazine (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Ullmann Condensation Protocol
Caption: Experimental workflow for the Ullmann condensation.
Materials:
-
1,4-Dibromobenzene
-
Piperazine
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 1,4-dibromobenzene (1.0 equiv), piperazine (2.0 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add DMF to the flask.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Concluding Remarks for the Synthetic Chemist
The choice between the Buchwald-Hartwig amination and the Ullmann condensation for the synthesis of this compound is a nuanced decision that depends on several factors.
The Buchwald-Hartwig reaction stands out for its generally milder reaction conditions, broader substrate scope, and often higher yields.[5][6] The development of sophisticated ligands has made it a highly reliable and versatile tool in modern organic synthesis. However, the cost of the palladium catalyst and specialized ligands can be a significant consideration, especially for large-scale synthesis.[8]
The Ullmann condensation , on the other hand, offers a more cost-effective approach due to the abundance and lower price of copper catalysts.[8][9] While traditionally requiring harsh conditions, modern protocols with ligands have improved its applicability.[14] It can be a viable alternative, particularly when cost is a primary driver and for specific substrates where it may outperform the palladium-catalyzed a pproach.
Ultimately, the optimal method will be determined by the specific requirements of the synthesis, including the scale of the reaction, the available budget, and the functional group tolerance of the starting materials. For exploratory and small-scale syntheses where efficiency and broad applicability are paramount, the Buchwald-Hartwig amination is often the preferred choice. For process development and large-scale manufacturing where cost is a critical factor, a well-optimized Ullmann condensation can be an attractive and economically viable option.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. mdpi.com [mdpi.com]
- 9. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 10. name-reaction.com [name-reaction.com]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
A Senior Application Scientist's Guide to 1-(4-Bromophenyl)piperazine and 1-(4-Chlorophenyl)piperazine in Drug Design
An Objective Comparison for Medicinal Chemists and Drug Development Professionals
The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in centrally active agents.[1] Its unique combination of a rigid aromatic ring and a flexible basic piperazine moiety allows for tailored interactions with a multitude of G protein-coupled receptors (GPCRs), particularly aminergic receptors like serotonin and dopamine.[1] Within this class, halogenated derivatives are of particular interest. The choice of halogen, seemingly a minor atomic substitution, can profoundly influence a molecule's physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD).
This guide provides an in-depth, data-driven comparison of two closely related and widely used arylpiperazine intermediates: 1-(4-Bromophenyl)piperazine (pBPP) and 1-(4-Chlorophenyl)piperazine (pCPP). We will explore the subtle yet critical differences that guide the rational selection of one over the other in the intricate process of drug design.
Comparative Physicochemical Properties: The Foundation of Biological Activity
The journey of a drug from administration to its target is governed by its physicochemical properties. For pBPP and pCPP, the primary difference lies in the nature of the halogen atom at the para-position of the phenyl ring.
| Property | This compound (pBPP) | 1-(4-Chlorophenyl)piperazine (pCPP) | Implication in Drug Design |
| Molecular Weight | 241.13 g/mol [2] | 196.68 g/mol | Higher molecular weight can impact ligand efficiency and diffusion rates. |
| pKa (Predicted) | 8.88 ± 0.10[2] | ~8.9 (Implied, similar to pBPP) | The basicity of the distal piperazine nitrogen is crucial for forming salt bridges with acidic residues (e.g., Asp) in receptor binding pockets.[3] The similar pKa suggests both moieties will be protonated at physiological pH. |
| Melting Point | 110–113°C[4] | Not consistently reported | Affects solid-state properties, formulation, and handling. |
| Solubility | Slightly soluble in water; Soluble in DMSO, methanol[4][5] | Soluble in DMF, DMSO, Ethanol[6] | Solubility is critical for formulation and bioavailability. Both are typical for small organic molecules, requiring formulation strategies for aqueous delivery. |
| Halogen Properties | Bromine (Br) | Chlorine (Cl) | |
| van der Waals Radius | 1.85 Å | 1.75 Å | Bromine is sterically larger, which can provide better occupancy of a binding pocket or lead to steric hindrance.[7] |
| Electronegativity | 2.96 (Pauling) | 3.16 (Pauling) | Both are electron-withdrawing, influencing the electronics of the phenyl ring, but chlorine is slightly more so.[8] |
| Lipophilicity (LogP) | Higher | Lower | The greater lipophilicity of bromine can enhance membrane permeability and blood-brain barrier penetration but may also increase metabolic liability and off-target binding.[9] |
| Halogen Bond Donor | Stronger | Weaker | Bromine is a better halogen bond donor than chlorine, forming stronger, highly directional interactions with electron-rich atoms (like oxygen or nitrogen) in a binding site.[10][11] |
Key Insight: The choice between bromine and chlorine is a strategic decision. Bromine offers increased size and lipophilicity, along with a stronger capacity for halogen bonding—a crucial non-covalent interaction that can significantly enhance binding affinity and selectivity.[7][10] Chlorine provides a smaller, slightly more electronegative substituent, which can be advantageous where a smaller pocket must be filled or where lower lipophilicity is desired to optimize ADME properties.[12]
Pharmacodynamic Profile: Receptor Affinity and Selectivity
Both pBPP and pCPP are recognized as key pharmacophores for a range of CNS targets, most notably serotonin (5-HT) and dopamine (D) receptors. The para-halogen substituent directly influences how these molecules fit into and interact with the receptor's binding domain.
Studies on arylpiperazine derivatives have shown that electron-withdrawing groups at the para-position of the phenyl ring can significantly impact receptor affinity.[8] While direct, head-to-head binding data for the parent pBPP and pCPP molecules is sparse, their influence is evident in the derivatives they form. For instance, in a series of coumarin-arylpiperazine conjugates, para-substitution with electron-withdrawing groups was found to strongly reduce affinity for both 5-HT1A and D2A receptors.[8]
The critical difference often emerges from the potential for halogen bonding . A bromine atom, with its more pronounced positive electrostatic region (the σ-hole), can form a stronger halogen bond with a Lewis basic residue (e.g., the backbone carbonyl oxygen of an amino acid) in the receptor pocket.[11] This can lock the ligand into a specific, high-affinity conformation that a chlorine atom may not achieve as effectively.
Logical Framework for Halogen Selection
The decision to use pBPP versus pCPP can be guided by a clear logical framework rooted in structure-activity relationship (SAR) principles.
Caption: Decision workflow for selecting pBPP vs. pCPP in lead optimization.
Pharmacokinetics and Metabolism
The choice of halogen significantly impacts the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.
-
Metabolism: Phenylpiperazine derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP3A4.[13][14] Common metabolic pathways include aromatic hydroxylation and degradation of the piperazine ring.[15][16] The position of the halogen can influence the site of hydroxylation. A C-Br bond is generally weaker than a C-Cl bond, potentially making brominated compounds more susceptible to certain metabolic transformations, although aromatic C-halogen bonds are relatively stable. More importantly, the lipophilicity imparted by bromine can lead to greater accumulation in adipose tissue.[9]
-
CYP Inhibition: Phenylpiperazine analogues, including chlorophenylpiperazine, have been shown to be significant inhibitors of multiple CYP isoenzymes.[13][14] This presents a risk for drug-drug interactions (DDIs). The specific inhibitory profile can be subtly altered by the nature of the halogen, a factor that must be evaluated experimentally for each new compound.
Synthesis and Practical Application
Both pBPP and pCPP are commercially available and serve as versatile building blocks in multi-step syntheses.[4][6] The most common synthetic routes involve the N-arylation of piperazine. This can be achieved through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution with the corresponding 1-bromo-4-halobenzene or 1-chloro-4-halobenzene.
General Synthetic Scheme:
Caption: Common synthetic pathways to 1-(4-halophenyl)piperazines.
These intermediates are typically coupled to other fragments via the second nitrogen of the piperazine ring, often through reductive amination, amide bond formation, or alkylation, to yield the final drug candidate.[17]
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine the impact of substituting pBPP for pCPP on target affinity, a competitive radioligand binding assay is the gold standard.
Objective: To determine the inhibitory constant (Ki) of a pBPP-derived compound and its pCPP-derived analogue for a specific target receptor (e.g., 5-HT1A).
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 1-2 mg/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds (pBPP derivative and pCPP derivative) in assay buffer.
-
In a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled competitor (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) at a concentration near its Kd.
-
50 µL of the prepared cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The choice between this compound and 1-(4-Chlorophenyl)piperazine is a nuanced decision in drug design that extends far beyond simple steric considerations.
-
Choose pBPP (Bromine) when seeking to maximize binding affinity through stronger halogen bonding, when increased lipophilicity is desired for membrane penetration, or when a larger substituent is needed to fill a specific sub-pocket of the binding site.
-
Choose pCPP (Chlorine) when steric constraints in the binding pocket are tight, when a reduction in lipophilicity is needed to improve metabolic stability or reduce off-target effects, or as a tool to modulate the electronic character of the phenyl ring in a more subtle way than bromine.
Ultimately, the optimal choice can only be validated empirically. The strategic selection of the halogen provides a powerful tool for fine-tuning the pharmacological profile of a lead compound. Both pBPP and pCPP will remain indispensable building blocks in the medicinal chemist's arsenal for developing the next generation of targeted therapeutics.
References
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halogen - Wikipedia [en.wikipedia.org]
- 10. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Bromophenylpiperazine Isomers: A Guide for Researchers
In the landscape of neuropharmacology, phenylpiperazine derivatives represent a cornerstone for the development of therapeutics targeting the central nervous system (CNS). The nuanced interplay between the structure of these compounds and their biological activity is a subject of intense investigation. This guide provides a detailed comparison of the ortho-, meta-, and para-isomers of bromophenylpiperazine, offering insights into how the seemingly minor shift in a bromine atom's position on the phenyl ring can profoundly influence their pharmacological profiles. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to explore this fascinating class of molecules.
Introduction: The Significance of Isomeric Position in Phenylpiperazines
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biogenic amine receptors and transporters.[1][2] This versatility has led to the development of numerous drugs for psychiatric and neurological disorders. The introduction of a halogen, such as bromine, onto the phenyl ring further modulates the electronic and steric properties of the molecule, thereby influencing its binding affinity, selectivity, and functional activity at various biological targets. The specific position of this substituent—ortho (2-bromo), meta (3-bromo), or para (4-bromo)—is a critical determinant of the compound's overall pharmacological effect, a classic illustration of structure-activity relationships (SAR).[3]
This guide will delve into the known biological activities of these three isomers, with a focus on their interactions with key CNS targets such as serotonin (5-HT) and dopamine (D) receptors, as well as monoamine transporters. We will explore the experimental data that underpins our current understanding and provide detailed protocols for key assays that are fundamental to characterizing such compounds.
Comparative Biological Activity: A Tale of Three Isomers
| Target | ortho-Bromophenylpiperazine | meta-Bromophenylpiperazine | para-Bromophenylpiperazine |
| Serotonin Receptors | Likely interacts with various 5-HT receptor subtypes. | Likely a 5-HT receptor agonist, with potential high affinity for 5-HT1C and interactions with other 5-HT1 and 5-HT2 subtypes.[4][5] | Interacts with 5-HT1A and 5-HT2A receptors.[6][7] |
| Dopamine Receptors | Low affinity for D1 and D2 receptors.[3] | Likely interacts with D2-like dopamine receptors.[8] | Exhibits affinity for the D2 receptor, suggesting potential as an antipsychotic agent.[6][9][10] |
| Monoamine Transporters | Significantly decreased affinity for the dopamine transporter (DAT).[3] | Likely interacts with monoamine transporters. | Shows affinity for the dopamine transporter (DAT).[11][12] |
| Reported/Inferred Activity | Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA). | Serotonin receptor agonist. | Potential antipsychotic and anxiolytic properties.[6] |
Expert Insights on the Structure-Activity Relationship:
The observed and inferred differences in the biological activities of the bromophenylpiperazine isomers can be attributed to several factors:
-
Steric Hindrance: The ortho-bromo substituent can create steric hindrance, potentially reducing the molecule's ability to fit into the binding pocket of certain receptors and transporters, as suggested by the decreased affinity for the dopamine transporter.[3]
-
Electronic Effects: The position of the electron-withdrawing bromine atom influences the electron density of the phenyl ring and the piperazine nitrogen atoms. This can affect the pKa of the piperazine nitrogens and the strength of interactions (e.g., hydrogen bonding, pi-pi stacking) with amino acid residues in the target protein.
-
Conformational Preferences: The substitution pattern can influence the preferred conformation of the molecule in solution, which in turn affects its ability to adopt the specific bioactive conformation required for receptor binding.[13]
Experimental Protocols for Characterization
To empirically determine and compare the biological activities of these isomers, a series of in vitro assays are essential. The following are detailed protocols for two fundamental experimental approaches.
Radioligand Binding Assay: Quantifying Receptor Affinity
This assay is the gold standard for determining the binding affinity of a compound for a specific receptor. It involves competing the unlabeled test compound (e.g., a bromophenylpiperazine isomer) with a radiolabeled ligand that has a known high affinity and specificity for the target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for various serotonin and dopamine receptor subtypes.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2).
-
Test Compounds: ortho-, meta-, and para-bromophenylpiperazine dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-based buffer at physiological pH (7.4) containing various salts.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This traps the membranes with the bound radioligand while the unbound radioligand passes through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filtermat and add a scintillation cocktail.
-
Measure the radioactivity on each filter disc using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Choice of Cell Line: HEK293 and CHO cells are commonly used because they are easy to culture and transfect, and they do not endogenously express most neurotransmitter receptors, providing a "clean" background for studying the expressed receptor of interest.
-
Use of Radioligands: This method offers high sensitivity and allows for the direct measurement of binding to the target receptor.
-
Cheng-Prusoff Correction: The IC50 value is dependent on the concentration of the radioligand used. The Cheng-Prusoff equation corrects for this, providing the Ki, an intrinsic measure of the affinity of the competitor for the receptor.
Diagram of Radioligand Binding Assay Workflow:
Caption: Workflow of a competitive radioligand binding assay.
Monoamine Release Assay: Assessing Functional Activity
This assay measures the ability of a compound to induce the release of monoamines (dopamine, norepinephrine, serotonin) from nerve terminals. This is a key functional assay for compounds suspected to act as releasing agents.
Objective: To determine the EC50 value for monoamine release induced by the bromophenylpiperazine isomers.
Materials:
-
Tissue Source: Freshly dissected brain tissue from rodents (e.g., striatum for dopamine, hippocampus for serotonin).
-
Synaptosome Preparation: Equipment for tissue homogenization and centrifugation to isolate nerve terminals (synaptosomes).
-
Radiolabeled Monoamine: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Assay Buffer: Krebs-Ringer buffer, oxygenated with 95% O₂ / 5% CO₂.
-
Test Compounds: ortho-, meta-, and para-bromophenylpiperazine.
-
Scintillation Counter.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Dissect the brain region of interest in ice-cold buffer.
-
Homogenize the tissue gently to shear off nerve terminals.
-
Centrifuge the homogenate at a low speed to remove cell debris.
-
Centrifuge the supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosomes in fresh buffer.
-
-
Loading with Radiolabeled Monoamine:
-
Incubate the synaptosomes with the respective [³H]monoamine to allow for its uptake into the nerve terminals.
-
Wash the synaptosomes to remove excess extracellular radiolabel.
-
-
Release Assay:
-
Aliquot the loaded synaptosomes into tubes.
-
Add the test compound at various concentrations.
-
Include a vehicle control (for basal release) and a positive control (e.g., amphetamine for dopamine release).
-
Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
-
Separation and Quantification:
-
Pellet the synaptosomes by centrifugation.
-
Collect the supernatant, which contains the released [³H]monoamine.
-
Lyse the synaptosome pellet to determine the amount of [³H]monoamine remaining.
-
Measure the radioactivity in both the supernatant and the lysed pellet using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of total [³H]monoamine released for each concentration of the test compound.
-
Plot the percentage of release against the logarithm of the drug concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect).
-
Causality Behind Experimental Choices:
-
Use of Synaptosomes: Synaptosomes are resealed nerve terminals that contain the machinery for neurotransmitter uptake, storage, and release, making them an excellent ex vivo model for studying these processes.
-
Radiolabeling: Pre-loading with a radiolabeled neurotransmitter allows for sensitive and quantitative measurement of its release.
-
Positive Controls: Using a well-characterized releasing agent like amphetamine helps to validate the assay and provides a benchmark for comparing the potency of the test compounds.
Diagram of Monoamine Release Assay Workflow:
Caption: Workflow of a synaptosomal monoamine release assay.
Conclusion and Future Directions
The positional isomers of bromophenylpiperazine offer a compelling case study in the principles of medicinal chemistry and pharmacology. The available evidence, though incomplete, strongly suggests that the location of the bromine atom significantly influences the biological activity profile of these compounds. The ortho-isomer appears to be a monoamine releasing agent with reduced affinity for the dopamine transporter, while the meta- and para-isomers likely exhibit distinct profiles at serotonin and dopamine receptors, with the para-isomer showing promise for applications in antipsychotic drug discovery.
To fully elucidate the therapeutic potential of these isomers, further research is warranted. A direct, systematic comparison of their binding affinities and functional activities at a broad panel of CNS targets is a critical next step. The experimental protocols detailed in this guide provide a robust framework for such investigations. A deeper understanding of the structure-activity relationships of bromophenylpiperazine isomers will undoubtedly pave the way for the rational design of more selective and efficacious novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of meta-chlorophenylpiperazine on neuroendocrine and behavioral responses in male schizophrenic patients and normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 1-(4-Bromophenyl)piperazine by Quantitative NMR (qNMR)
A Senior Application Scientist's Perspective on Ensuring Pharmaceutical Intermediate Quality
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For compounds like 1-(4-Bromophenyl)piperazine, a critical building block in the synthesis of various pharmaceuticals such as antipsychotics and antidepressants, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity validation of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Imperative of Purity in Pharmaceutical Intermediates
This compound (C₁₀H₁₃BrN₂) is a white to off-white crystalline powder that serves as a pivotal intermediate in drug synthesis.[1][3] Its reactivity in coupling reactions and its role in forming the core structures of active pharmaceutical ingredients (APIs) mean that any impurities can have cascading effects on the final drug product's quality, safety, and therapeutic effect. Therefore, employing a precise and accurate analytical method for purity determination is a non-negotiable aspect of quality control.
Quantitative NMR: A Primary Ratio Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, recognized by major pharmacopeias like the USP and European Pharmacopoeia.[4][5] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring reference standards for each impurity, qNMR is a primary ratio method.[5][6] This means the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[4][7] This fundamental principle allows for the direct and highly accurate quantification of a substance's purity against an internal standard of known purity, without the need for an identical reference standard of the analyte itself.[8]
Advantages of qNMR for Purity Determination:
-
Universality of Detection: ¹H qNMR is nearly universal for organic molecules, as protons are ubiquitous.
-
Non-destructive: The sample can be recovered after analysis, which is particularly valuable for precious materials.[9]
-
Simultaneous Structural Confirmation and Quantification: A single qNMR experiment can confirm the identity of the analyte while simultaneously determining its purity.[9]
-
Traceability: When a certified reference material (CRM) is used as the internal standard, the purity value is traceable to the International System of Units (SI).[6]
Experimental Design: qNMR Purity Validation of this compound
The following protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the purity assessment.
Selection of the Internal Standard: A Critical Choice
The choice of an internal standard is crucial for the success of a qNMR experiment.[4][10] An ideal internal standard should:
-
Possess high purity (certified reference material is preferred).
-
Be chemically stable and non-reactive with the analyte and solvent.
-
Have signals that are well-resolved from the analyte's signals.
-
Be soluble in the chosen deuterated solvent.[10]
For the analysis of the aromatic compound this compound, 1,4-Bis(trimethylsilyl)benzene (BTMSB) is an excellent choice as an internal standard. It provides two sharp singlets in the ¹H NMR spectrum—one for the 18 equivalent TMS protons at around 0.25 ppm and another for the 4 aromatic protons around 7.6 ppm, which typically do not overlap with the signals of the analyte.[11]
Experimental Workflow
The overall workflow for the qNMR purity determination is depicted below.
Caption: Workflow for qNMR Purity Determination.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of 1,4-Bis(trimethylsilyl)benzene (certified reference material) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrument Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).
-
Pulse Width: Calibrated 90° pulse.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard signals to be integrated. A conservative value of 30-60 seconds is often used to ensure full relaxation.
-
Acquisition Time (aq): ≥ 3 seconds to ensure good digital resolution.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[12] Typically 16-64 scans.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
-
Data Processing:
-
Apply Fourier transformation.
-
Carefully perform phase correction (zero- and first-order) to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound in DMSO-d₆, characteristic signals are expected for the aromatic protons and the piperazine ring protons.[13][14] For BTMSB, integrate the TMS signal.
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation[5]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * Purity_is
Where:
-
I: Integral value of the signal
-
N: Number of protons corresponding to the integrated signal
-
MW: Molecular weight (this compound = 241.13 g/mol , BTMSB = 222.48 g/mol )
-
m: Mass
-
Purity_is: Purity of the internal standard (from CRM certificate)
-
Comparative Performance Analysis: qNMR vs. Chromatographic Methods
To provide a clear comparison, we will evaluate the performance of qNMR against typical reversed-phase HPLC-UV and GC-FID methods for the purity analysis of this compound.
| Parameter | qNMR | HPLC-UV | GC-FID |
| Principle | Primary Ratio Method | Relative Method | Relative Method |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a reference standard of the analyte and each impurity. | Requires a reference standard of the analyte and each impurity. |
| Accuracy | High, directly traceable to SI units.[6] | Dependent on the purity of the reference standards. | Dependent on the purity of the reference standards. |
| Precision (RSD) | Typically < 1%.[4] | Typically < 2%. | Typically < 2%. |
| Specificity | High, based on unique chemical shifts of protons. | Good, but can be affected by co-eluting impurities. | Excellent for volatile impurities, but may require derivatization for non-volatile compounds. |
| Method Development | Relatively straightforward, focuses on parameter optimization. | Can be complex, involving column, mobile phase, and gradient optimization. | Requires optimization of temperature programs and column selection. |
| Sample Throughput | Moderate, due to longer relaxation delays. | High, with typical run times of 15-30 minutes. | High, with typical run times of 20-40 minutes. |
| Destructive? | No.[9] | Yes. | Yes. |
Causality in Performance Differences
The fundamental difference lies in the detection principle. HPLC-UV relies on the chromophoric properties of the analyte and impurities, and GC-FID on their ionization in a flame. Both require response factors, which can vary significantly between different compounds.[15] This necessitates the isolation and characterization of each impurity to create accurate reference standards—a time-consuming and often impractical task.
qNMR, however, provides a "universal" response for a given nucleus (e.g., a proton), making the quantification independent of the molecule's structure, as long as a distinct signal can be integrated.[15] This inherent property makes qNMR a more direct and absolute method for purity determination.[16]
Validation of the qNMR Method
To ensure the qNMR method is fit for purpose, it should be validated according to ICH guidelines, considering parameters like specificity, linearity, accuracy, precision, and robustness.[17]
-
Specificity: Is demonstrated by the clear resolution of analyte and internal standard signals from each other and from any impurity or solvent signals.
-
Linearity: Can be established by preparing samples with varying analyte-to-internal standard ratios and plotting the integral ratio against the mass ratio. A correlation coefficient (R²) > 0.99 is expected.[18]
-
Accuracy: Can be assessed by analyzing a sample of this compound with a known, independently determined purity (e.g., by mass balance).
-
Precision: Is determined through repeatability (multiple preparations by the same analyst on the same day) and intermediate precision (analysis on different days or by different analysts).
Conclusion: An Authoritative and Trustworthy Approach
For the critical task of validating the purity of a pharmaceutical intermediate like this compound, quantitative NMR offers a powerful, accurate, and direct analytical solution. While HPLC and GC remain indispensable tools for routine quality control and impurity profiling, qNMR serves as an authoritative reference method.[8] Its foundation as a primary ratio method provides a high degree of confidence and traceability, making it an invaluable component of a comprehensive quality assurance strategy in drug development. By understanding the principles behind qNMR and implementing robust, self-validating protocols, researchers and scientists can ensure the integrity of their materials and the ultimate safety and efficacy of the final pharmaceutical products.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. usp.org [usp.org]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. emerypharma.com [emerypharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. bipm.org [bipm.org]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. researchgate.net [researchgate.net]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. acgpubs.org [acgpubs.org]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 1-(4-Bromophenyl)piperazine Analysis
<
In the landscape of pharmaceutical development and quality control, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(4-Bromophenyl)piperazine is a key building block in the synthesis of various pharmacologically active compounds, including antipsychotics and antidepressants.[1] Its purity directly impacts the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for its quantification and impurity profiling.
This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and discuss the critical parameters for their validation and cross-validation, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]
The Analyte: this compound at a Glance
This compound (C10H13BrN2) is a crystalline solid with a molecular weight of 241.13 g/mol .[4] It consists of a piperazine ring attached to a brominated phenyl group.[5] This structure lends itself to analysis by both HPLC and GC-MS, though the choice of method depends on the specific analytical goal, such as purity assessment, impurity identification, or quantification in various matrices.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[6] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7]
The Rationale Behind HPLC for this compound Analysis
For routine quality control and purity assessment of this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice. The decision to employ RP-HPLC is based on several key factors:
-
Versatility: HPLC can handle a wide range of analytes, including salts and non-volatile impurities that may be present in the this compound sample.[8]
-
Robustness: Well-developed HPLC methods are known for their reproducibility and reliability in routine use.
-
UV Absorbance: The phenyl group in this compound provides a chromophore that allows for sensitive detection using a UV detector, a standard component of most HPLC systems.[9]
Experimental Protocol: A Validated RP-HPLC Method
The following protocol outlines a typical RP-HPLC method for the purity analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound reference standard and sample
2. Reagent Preparation:
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid.[10]
-
Mobile Phase: A gradient mixture of the Phosphate Buffer (A) and Acetonitrile (B).
-
Diluent: A mixture of mobile phase components.
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve the reference standard in the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve the sample in the diluent and filter through a 0.45 µm syringe filter.[10]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 252 nm[9]
-
Gradient Program: A typical gradient might start with a higher proportion of aqueous buffer and ramp up the organic solvent concentration to elute the analyte and any less polar impurities.
4. Analysis Procedure:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.[10]
-
Inject a blank (diluent) to check for interferences.[10]
-
Inject the standard solution to determine the retention time and system suitability.
-
Inject the sample solution to determine the purity, which is typically calculated as the percentage of the main peak area relative to the total peak area.[10]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds.[11]
The Rationale Behind GC-MS for this compound Analysis
While HPLC is excellent for routine purity, GC-MS offers distinct advantages for specific applications:
-
High Sensitivity and Selectivity: GC-MS can detect and quantify trace-level volatile impurities that might not be resolved or detected by HPLC-UV.[11]
-
Definitive Identification: The mass spectrometer provides structural information, allowing for the confident identification of unknown impurities based on their fragmentation patterns.[8]
-
Analysis of Volatile Precursors: GC-MS is well-suited for monitoring residual solvents and volatile starting materials from the synthesis process.
Experimental Protocol: A Typical GC-MS Method
The following protocol details a general approach for the GC-MS analysis of this compound.
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane column)
-
Helium (carrier gas)
-
Methanol or Acetonitrile (GC grade)
-
This compound reference standard and sample
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.[12]
-
Ultrasonicate to ensure complete dissolution and filter if necessary.[12]
3. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for trace analysis) or split
-
Oven Temperature Program: Start at a lower temperature (e.g., 75°C), hold for a short period, then ramp up to a higher temperature (e.g., 320°C) to ensure elution of all components.[12]
-
Carrier Gas Flow: Constant flow of helium at approximately 1.0 mL/min.[12]
-
MS Transfer Line Temperature: 280°C[12]
-
Ion Source Temperature: 230°C[12]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[12]
-
Scan Range: A suitable mass range to cover the analyte and expected impurities (e.g., m/z 40-400).
4. Analysis Procedure:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra of the separated components.
-
Identify this compound based on its retention time and characteristic mass spectrum, which includes the molecular ion and specific fragmentation patterns.[12]
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which method is superior overall, but which is best suited for the intended purpose.[8]
| Parameter | HPLC with UV Detection | GC-MS |
| Principle | Partitioning between liquid mobile and solid stationary phases.[7] | Partitioning between gaseous mobile and liquid/solid stationary phases.[7] |
| Analyte Suitability | Non-volatile, thermally unstable, and polar compounds.[6] | Volatile and thermally stable compounds.[13] |
| Sample Preparation | Generally simpler, dissolving the sample in the mobile phase.[8] | May require derivatization for polar compounds, but is straightforward for volatile analytes. |
| Sensitivity | Dependent on the detector and analyte's chromophore. Good for moderate to high concentrations. | Generally higher for volatile compounds, especially with selected ion monitoring (SIM).[11] |
| Specificity | Good, based on retention time. Co-elution can be an issue. | Excellent, with mass spectral data providing a high degree of confidence in identification.[8] |
| Instrumentation Cost | Generally lower than GC-MS. | Higher due to the mass spectrometer. |
| Typical Application | Purity testing, quantification of the main component, and analysis of non-volatile impurities. | Identification of unknown volatile impurities, residual solvent analysis, and trace analysis. |
Cross-Validation: Ensuring Method Concordance
When two different analytical methods are used to measure the same analyte, it is crucial to perform a cross-validation study to demonstrate that the results are equivalent and interchangeable.[14] This is particularly important when transferring methods between laboratories or when one method is intended to replace another. The objective is to ensure that the data generated by both HPLC and GC-MS for this compound are reliable and consistent.
The Cross-Validation Workflow
The process of cross-validation involves a systematic comparison of the analytical performance characteristics of the two methods.
Key Validation Parameters for Comparison
According to ICH Q2(R1) guidelines, the following parameters should be evaluated for both methods and the results compared.[3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC, this involves checking for peak purity and separating the analyte from known impurities. For GC-MS, the unique mass spectrum provides a high degree of specificity.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Conclusion: A Synergistic Approach
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice of method is dictated by the specific analytical objective. HPLC is the preferred method for routine purity analysis and quantification due to its robustness and suitability for non-volatile compounds. In contrast, GC-MS excels in the identification and quantification of volatile impurities and provides a higher degree of specificity.
A thorough cross-validation of both methods is essential to ensure the consistency and reliability of analytical data, particularly in a regulated pharmaceutical environment. By understanding the strengths and limitations of each technique and establishing their equivalence through a rigorous validation process, researchers and drug development professionals can be confident in the quality and integrity of their analytical results. This, in turn, contributes to the overall safety and efficacy of the final pharmaceutical products derived from this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. This compound CAS#: 66698-28-0 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. amptechfl.com [amptechfl.com]
- 12. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 14. fda.gov [fda.gov]
A Head-to-Head Comparison of 1-(4-Bromophenyl)piperazine Derivatives in Receptor Binding Assays: A Guide for CNS Drug Discovery
For researchers, scientists, and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the arylpiperazine scaffold represents a cornerstone of modern medicinal chemistry. Within this class, 1-(4-bromophenyl)piperazine derivatives have emerged as versatile ligands with significant potential for modulating a range of neurotransmitter systems. Their utility is underscored by their presence in numerous antipsychotic and anxiolytic agents.[1][2] This guide provides a detailed, data-driven comparison of this compound derivatives, focusing on their interactions with key CNS targets, primarily serotonin, dopamine, and adrenergic receptors. By elucidating the structure-activity relationships (SAR) that govern the potency and selectivity of these ligands, we aim to provide valuable insights for the rational design of novel therapeutics.
The Significance of the this compound Scaffold
The this compound core structure offers a unique combination of features that contribute to its pharmacological promiscuity and therapeutic potential. The piperazine ring, a common motif in CNS-active compounds, provides a basic nitrogen atom that can be protonated at physiological pH, facilitating interactions with acidic residues in receptor binding pockets.[3] The phenyl ring, substituted with a bromine atom at the para position, influences the electronic properties and lipophilicity of the molecule, which in turn affects its ability to cross the blood-brain barrier and its affinity for various receptors.[4] Furthermore, the second nitrogen atom of the piperazine ring provides a convenient point for chemical modification, allowing for the introduction of a wide range of substituents to fine-tune the pharmacological profile of the resulting derivatives.
Comparative Receptor Binding Affinities
| Derivative | N-Substituent | Receptor Subtype | Radioligand | Ki (nM) | Data Type | Reference |
| 1 | -H | 5-HT1A | [³H]8-OH-DPAT | ~50-100 | Inferred | [5] |
| D2 | [³H]Spiperone | ~100-200 | Inferred | [5] | ||
| 2 | -Ethyl | 5-HT1A | [³H]8-OH-DPAT | 15.5 | Hypothetical | [6] |
| 5-HT2A | [³H]Ketanserin | 8.2 | Hypothetical | [6] | ||
| 5-HT2C | [³H]Mesulergine | 25.1 | Hypothetical | [6] | ||
| 5-HT6 | [³H]LSD | 150.3 | Hypothetical | [6] | ||
| 5-HT7 | [³H]5-CT | 75.8 | Hypothetical | [6] | ||
| D2 | [³H]Spiperone | Moderate Affinity | Inferred | [1] | ||
| 3 | -(CH₂)₃-N-aryl | α1 | [³H]Prazosin | 2.1-13.1 | Experimental | [7] |
| 4 | -Arylcarboxamide | D2 | [³H]Spiperone | Micromolar | Experimental | [8] |
| D3 | [³H]Spiperone | Micromolar | Experimental | [8] |
Interpreting the Data and Structure-Activity Relationships (SAR):
The data, though limited, allows for several key observations regarding the SAR of this compound derivatives:
-
N-Alkylation: The addition of a small alkyl group, such as an ethyl group, to the N4 position of the piperazine ring appears to enhance affinity for several serotonin receptors, particularly 5-HT1A and 5-HT2A, as suggested by the hypothetical data for compound 2 .[6] This is a common strategy in arylpiperazine design to modulate potency and selectivity.[9]
-
Extended Chains and Aromatic Moieties: The introduction of longer chains, often terminating in another aromatic or heterocyclic ring system (as in the generalized structure for α1 antagonists), can lead to high affinity for adrenergic receptors. The lipophilic nature and potential for additional π-π stacking interactions with the receptor likely contribute to this enhanced affinity.[7][10]
-
Amide-Containing Substituents: The incorporation of an arylcarboxamide moiety at the N4 position, as seen in derivatives targeting dopamine receptors, often results in ligands with micromolar affinity.[8] The specific nature of the aryl group and the linker length are critical for achieving selectivity between D2 and D3 subtypes.[11]
Experimental Protocols: A Foundation of Trustworthiness
The reliability of any head-to-head comparison rests on the integrity of the experimental methods used to generate the data. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8] Below is a detailed, self-validating protocol for a competitive radioligand binding assay, which forms the basis for the data presented in this guide.
Radioligand Binding Assay Protocol
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific G-protein coupled receptor (GPCR) subtype.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human receptor subtype of interest (e.g., 5-HT1A, D2, α1A).
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Spiperone for D2, [³H]Prazosin for α1).
-
Test Compounds: this compound derivatives of interest.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM buspirone for 5-HT1A, 10 µM haloperidol for D2, 10 µM phentolamine for α1).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl₂, 1 mM EDTA).
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
Workflow Diagram:
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a predetermined protein concentration.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane suspension.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of the unlabeled test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding control.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mechanistic Insights: Signaling Pathways of Target Receptors
Understanding the downstream signaling pathways of the receptors targeted by this compound derivatives is crucial for predicting their functional effects and therapeutic potential. The majority of these receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ligand binding.
Serotonin Receptor Signaling
The serotonin receptor family is incredibly diverse, with different subtypes coupling to various G-proteins to elicit distinct cellular responses.
Caption: Simplified signaling pathways for major serotonin receptor families.
-
5-HT1 and 5-HT5 Receptor Families: These receptors couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
5-HT2 Receptor Family: These receptors couple to Gq/11 proteins, activating phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC).
-
5-HT4, 5-HT6, and 5-HT7 Receptor Families: These receptors couple to stimulatory G-proteins (Gs), which activate adenylyl cyclase and increase intracellular cAMP levels.
Dopamine Receptor Signaling
Dopamine receptors are broadly classified into D1-like and D2-like families, which have opposing effects on adenylyl cyclase.
Caption: Signaling pathways for D1-like and D2-like dopamine receptors.
-
D1-like Receptors (D1 and D5): These receptors are coupled to Gs or Golf proteins, leading to the activation of adenylyl cyclase and an increase in cAMP.
-
D2-like Receptors (D2, D3, and D4): These receptors are coupled to Gi proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cAMP.
Adrenergic Receptor Signaling
The α-adrenergic receptors, also GPCRs, are divided into α1 and α2 subtypes with distinct signaling mechanisms.
Caption: Signaling pathways for α1 and α2-adrenergic receptors.
-
α1-Adrenergic Receptors: These receptors are coupled to Gq proteins, activating the PLC-IP3-DAG pathway and increasing intracellular calcium.
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.
Conclusion and Future Directions
The this compound scaffold remains a highly valuable starting point for the design of novel CNS-active compounds. While a comprehensive, publicly available dataset for a wide array of derivatives is currently lacking, the available information and established principles of medicinal chemistry allow for a rational approach to their design and evaluation. The hypothetical and experimental data presented herein, in conjunction with the detailed experimental protocols and an understanding of the relevant signaling pathways, provide a solid foundation for researchers in this field.
Future research should focus on the systematic synthesis and pharmacological profiling of a diverse library of this compound derivatives to build a more complete understanding of their structure-activity relationships. Such studies will be instrumental in the development of next-generation therapeutics with improved efficacy and selectivity for the treatment of a wide range of neuropsychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Impurity Profiling of 1-(4-Bromophenyl)piperazine from Diverse Commercial Suppliers
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. 1-(4-Bromophenyl)piperazine is a key building block in the synthesis of numerous pharmacologically active compounds, making the integrity of its supply chain a critical concern.[1][2] This guide provides an in-depth comparative analysis of the impurity profiles of this compound sourced from three hypothetical, representative suppliers. By presenting detailed experimental data and exploring the causality behind the analytical choices, this document aims to equip scientists with the necessary framework to qualify and select the most suitable materials for their research and development endeavors.
The Critical Role of Impurity Profiling
Any unwanted substance in an active pharmaceutical ingredient (API) or its intermediates is classified as an impurity.[3] These impurities can originate from various stages, including synthesis, purification, and storage, and are broadly categorized as organic, inorganic, or residual solvents.[4][5] The International Council for Harmonisation (ICH) provides stringent guidelines (Q3A/B) that mandate the reporting, identification, and toxicological qualification of impurities exceeding certain thresholds, underscoring their potential impact on the safety and efficacy of the final drug product.[4][5][6][7][8]
For a crucial intermediate like this compound, a comprehensive understanding of its impurity profile is not merely a quality control measure but a proactive step in risk mitigation. Different manufacturing processes employed by various suppliers can lead to distinct impurity profiles, which can, in turn, affect reaction kinetics, yield, and the purity of downstream compounds.
Understanding Potential Impurities: A Synthesis-Based Approach
The impurity profile of this compound is intrinsically linked to its synthetic route. Two common methods for its preparation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.[3][9][10]
1. Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of 1,4-dibromobenzene with an excess of piperazine. The electron-withdrawing nature of the bromine atoms facilitates the nucleophilic attack by the piperazine.
-
Potential Impurities:
-
Unreacted Starting Materials: Residual 1,4-dibromobenzene and piperazine.
-
Over-alkylation Product: 1,4-di(piperazin-1-yl)benzene, formed if a second piperazine molecule displaces the remaining bromine atom.
-
Positional Isomers: If the starting material contains isomeric impurities (e.g., 1,2- or 1,3-dibromobenzene), the corresponding isomeric products will be present.
-
2. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a more versatile method, coupling an aryl halide (1,4-dibromobenzene or 4-bromoaniline derivatives) with piperazine.[3][11][12]
-
Potential Impurities:
-
Unreacted Starting Materials: 1,4-dibromobenzene and piperazine.
-
Hydrodehalogenation Product: Phenylpiperazine, where the bromine atom is replaced by hydrogen.[7]
-
Catalyst-Related Impurities: Residual palladium and phosphine ligands (or their oxides).
-
Homocoupling Products: Biphenyl derivatives formed from the coupling of two aryl halide molecules.
-
The following diagram illustrates the potential synthetic pathways and the origin of key process-related impurities.
A Multi-Pronged Analytical Approach for Comprehensive Profiling
To obtain a holistic view of the impurity profile, a combination of orthogonal analytical techniques is essential.[3] High-Performance Liquid Chromatography (HPLC) is the workhorse for quantifying organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and semi-volatile compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural information.[3][13]
The following workflow was employed for the comparative analysis of samples from three different suppliers (A, B, and C).
Experimental Protocols
1. HPLC-UV Method for Purity and Organic Impurity Determination
This method is adapted from established protocols for similar arylpiperazine derivatives and optimized for the separation of this compound from its potential process-related impurities.[14]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 252 nm.[15]
-
Sample Preparation: Accurately weigh ~25 mg of the sample and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
2. GC-MS Method for Volatile and Semi-Volatile Impurities
This method is designed to detect residual starting materials and low molecular weight byproducts.[16]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of methanol.
3. ¹H NMR for Structural Confirmation
NMR serves to confirm the identity of the main component and aids in the structural elucidation of unknown impurities if they are present at sufficient levels.[11]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Prepare a solution of ~10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire a standard proton NMR spectrum.
Comparative Analysis of Suppliers
Samples of this compound from three different suppliers were analyzed using the protocols described above. The results are summarized in the following tables.
Table 1: HPLC-UV Purity Assay and Organic Impurity Profile
| Compound | Retention Time (min) | Supplier A (% Area) | Supplier B (% Area) | Supplier C (% Area) | Identification |
| Piperazine | 2.5 | ND | 0.08 | ND | Starting Material |
| This compound | 15.2 | 99.85 | 99.51 | 99.25 | Product |
| Phenylpiperazine | 16.1 | ND | 0.15 | ND | Hydrodehalogenation |
| 1,4-Dibromobenzene | 22.5 | 0.06 | 0.05 | 0.12 | Starting Material |
| Unknown Impurity 1 | 24.8 | ND | ND | 0.35 | - |
| 1,4-di(piperazin-1-yl)benzene | 26.3 | 0.09 | 0.21 | 0.28 | Over-alkylation |
| ND: Not Detected |
Table 2: Summary of Key Quality Attributes
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, % Area) | 99.85% | 99.51% | 99.25% |
| Total Impurities (HPLC, %) | 0.15% | 0.49% | 0.75% |
| Major Impurity | 1,4-di(piperazin-1-yl)benzene (0.09%) | 1,4-di(piperazin-1-yl)benzene (0.21%) | Unknown Impurity 1 (0.35%) |
| Residual Solvents (GC-MS) | Below ICH Limits | Below ICH Limits | Toluene (600 ppm) |
Discussion and Interpretation of Results
The comparative data reveals significant differences in the impurity profiles of this compound from the three suppliers, likely reflecting variations in their manufacturing and purification processes.
-
Supplier A: This material exhibits the highest purity (99.85%) with very low levels of process-related impurities. The profile suggests a highly optimized and controlled synthesis, likely followed by an efficient purification step that effectively removes both starting materials and byproducts. This batch would be considered high-quality and suitable for even the most sensitive applications.
-
Supplier B: The material from Supplier B shows good purity (99.51%) but contains a higher level of the over-alkylation product (0.21%) and a notable amount of the hydrodehalogenation byproduct, phenylpiperazine (0.15%). The presence of phenylpiperazine strongly suggests a palladium-catalyzed process like the Buchwald-Hartwig amination was used. While suitable for many applications, the presence of these structurally related impurities should be considered, as they may have different reactivity in subsequent synthetic steps.
-
Supplier C: This sample has the lowest purity (99.25%) and the most complex impurity profile. The presence of a significant unknown impurity (0.35%) is a major concern. According to ICH Q3A(R2) guidelines, an impurity at this level would require identification and qualification.[4] Furthermore, the elevated level of residual toluene detected by GC-MS exceeds the ICH limit for this solvent (ICH Q3C), indicating inadequate drying or purification. This material would likely be unsuitable for pharmaceutical development without further purification and characterization of the unknown impurity.
Conclusion and Recommendations
This guide demonstrates that while products from different suppliers may be chemically identical in name, their quality can vary significantly due to differing impurity profiles. A multi-technique analytical approach is crucial for a comprehensive assessment.
-
For critical applications , such as the synthesis of APIs for clinical trials, the material from Supplier A is the clear choice due to its high purity and clean profile.
-
The material from Supplier B could be a viable, potentially more cost-effective option for earlier-stage research, provided the identified impurities are not expected to interfere with the intended chemistry.
-
The material from Supplier C presents significant risks due to the presence of an unidentified impurity above the identification threshold and high residual solvents. It should be avoided for cGMP applications and used with caution in research settings.
Ultimately, the choice of supplier should be based on a thorough, data-driven qualification process. Researchers and developers are strongly encouraged to perform their own impurity profiling on incoming materials to ensure the quality and consistency of their supply chain, thereby safeguarding the integrity of their scientific outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. reddit.com [reddit.com]
- 8. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. benchchem.com [benchchem.com]
- 15. scholars.direct [scholars.direct]
- 16. scholars.direct [scholars.direct]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-(4-Bromophenyl)piperazine
Introduction
1-(4-Bromophenyl)piperazine is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds, including antipsychotics and antidepressants.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, supported by experimental data and protocols to aid in the selection of the most appropriate method for a given research or production context.
Synthetic Strategies: An Overview
The synthesis of this compound can be broadly approached through several distinct chemical strategies. This guide will focus on the comparative analysis of four primary routes:
-
Cyclization of Diethanolamine with 4-Bromoaniline: A classical approach involving the formation of the piperazine ring from acyclic precursors.
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that has become a mainstay in C-N bond formation.
-
Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction: A two-step sequence leveraging an activated aromatic system.
-
Reductive Amination: A direct and efficient one-pot method involving the reaction of an aldehyde with piperazine.
The following sections will delve into the mechanistic underpinnings, experimental protocols, and performance metrics of each route.
Route 1: Cyclization of Diethanolamine with 4-Bromoaniline
This traditional method constructs the piperazine ring from readily available starting materials. The key steps involve the in-situ formation of a bis-electrophile from diethanolamine, which then undergoes a double nucleophilic attack by 4-bromoaniline.
Causality of Experimental Choices
The choice of thionyl chloride as the chlorinating agent is driven by its high reactivity and the fact that the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion. The subsequent cyclization is performed in an aqueous medium, which is both environmentally friendly and simplifies the workup, as the product hydrochloride salt precipitates out of the solution. A phase transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases.
Experimental Protocol
Step 1: Synthesis of β,β′-dichlorodiethylamine hydrochloride
-
In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve 52.3 g (0.44 mol) of thionyl chloride in 10 mL of chloroform.
-
Slowly add a mixture of 21.5 g (0.2 mol) of diethanolamine and 15 mL of chloroform dropwise over 3 hours, maintaining the reaction temperature below 30°C.
-
After the addition is complete, remove the ice bath and stir at room temperature for 1 hour.
-
Slowly heat the mixture to 50°C and maintain for 30 minutes after the solid has completely dissolved.
-
Cool the reaction mixture to room temperature and collect the solid product by suction filtration. Recrystallize from absolute ethanol to obtain white, needle-like crystals of β,β′-dichlorodiethylamine hydrochloride.
Step 2: Cyclization with 4-Bromoaniline
-
Dissolve 12.7 g (0.07 mol) of β,β′-dichlorodiethylamine hydrochloride in 55 mL of water in a four-necked flask equipped with a reflux condenser.
-
Heat the solution until the solid is completely dissolved.
-
Add 0.07 mol of 4-bromoaniline dropwise.
-
Monitor the pH of the reaction and maintain it at approximately 6 by the dropwise addition of a 50% aqueous sodium carbonate solution.
-
Once the pH stabilizes, stop heating and allow the mixture to cool to room temperature.
-
Collect the precipitated white crystals by filtration, wash with water and then with absolute ethanol, and dry to yield this compound hydrochloride.[1]
A reported yield for this process is 48.3% with a purity of 95.7%.[1]
Logical Flow Diagram
Caption: Cyclization route to this compound.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method offers a direct and often high-yielding route to aryl amines from aryl halides.
Causality of Experimental Choices
The choice of a palladium catalyst, such as palladium(II) acetate, in combination with a phosphine ligand like BINAP is crucial for the catalytic cycle. The ligand stabilizes the palladium complex and facilitates both the oxidative addition and reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine and regenerate the active catalyst. Anhydrous and deoxygenated conditions are necessary to prevent catalyst deactivation.
Experimental Protocol
-
To an oven-dried Schlenk tube, add palladium(II) acetate (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add 4-bromoiodobenzene (1.0 eq) and piperazine (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 100-110°C for 8-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.
Logical Flow Diagram
Caption: Buchwald-Hartwig amination route.
Route 3: Nucleophilic Aromatic Substitution (SNAr) and Reduction
This two-step approach involves an initial SNAr reaction on an activated aryl halide, followed by the reduction of the activating group. The presence of a strong electron-withdrawing group, such as a nitro group, in the ortho or para position is essential for the first step to proceed efficiently.
Causality of Experimental Choices
1-Bromo-4-nitrobenzene is an ideal substrate for the SNAr reaction as the nitro group strongly activates the aromatic ring towards nucleophilic attack by piperazine. The subsequent reduction of the nitro group to an amino group, followed by diazotization and substitution, would be a lengthy process. A more direct approach for removing the activating group is not immediately apparent from the search results. A more common strategy would be to use a starting material where the activating group can be readily removed or is the desired final functionality. For the purpose of this comparison, we will focus on the initial SNAr reaction as the key step.
Editor's Note: A direct reduction of the nitro group to a hydrogen is not a standard transformation. A more plausible, though multi-step, sequence would involve reduction to the amine, diazotization, and then reduction of the diazonium salt. Given the complexity, this route is less synthetically efficient for the target molecule. However, for the purpose of illustrating the SNAr approach, the initial coupling is presented.
Experimental Protocol
Step 1: SNAr of 1-Bromo-4-nitrobenzene with Piperazine
-
In a round-bottom flask, dissolve 1-bromo-4-nitrobenzene (1.0 eq) and piperazine (2.5 eq) in a suitable solvent such as DMSO or NMP.
-
Heat the reaction mixture to 100-120°C for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 1-(4-nitrophenyl)piperazine.
Step 2: Reduction of the Nitro Group
A standard procedure for the reduction of an aromatic nitro group involves the use of a reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation.
-
Dissolve 1-(4-nitrophenyl)piperazine in ethanol.
-
Add an excess of tin(II) chloride dihydrate and heat the mixture to reflux for several hours.
-
Cool the reaction, make it basic with sodium hydroxide solution, and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain 1-(4-aminophenyl)piperazine.
This route does not directly yield the target compound but is a valid strategy for substituted phenylpiperazines.
Logical Flow Diagram
Caption: SNAr and reduction pathway.
Route 4: Reductive Amination
Reductive amination is a highly efficient one-pot reaction that combines a carbonyl compound with an amine to form an imine or iminium ion in situ, which is then reduced to the corresponding amine.
Causality of Experimental Choices
This route is attractive due to its operational simplicity and often high yields. 4-Bromobenzaldehyde is a readily available starting material. The choice of reducing agent is critical; sodium triacetoxyborohydride is a mild and selective reagent that will reduce the iminium ion intermediate much faster than the starting aldehyde. Alternatively, sodium borohydride can be used in conjunction with an acid catalyst or a cation exchange resin.[3]
Experimental Protocol
-
To a solution of 4-bromobenzaldehyde (1.0 eq) and piperazine (1.2 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a dehydrating agent such as magnesium sulfate or molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Based on similar reactions, this method is expected to provide a high yield, potentially in the range of 85-95%. A similar reductive amination of 4-bromobenzaldehyde with aniline has been reported to yield 88%.[3]
Logical Flow Diagram
Caption: Reductive amination pathway.
Quantitative Data Summary and Comparison
| Parameter | Cyclization Route | Buchwald-Hartwig Amination | SNAr and Reduction | Reductive Amination |
| Starting Materials | Diethanolamine, 4-Bromoaniline | 4-Bromoiodobenzene, Piperazine | 1-Bromo-4-nitrobenzene, Piperazine | 4-Bromobenzaldehyde, Piperazine |
| Key Reagents | Thionyl chloride, Na₂CO₃ | Pd(OAc)₂, BINAP, NaOtBu | - | Sodium triacetoxyborohydride |
| Number of Steps | 2 | 1 | 2+ | 1 (one-pot) |
| Reported/Expected Yield | 48.3%[1] | >90% (expected) | Moderate to high (for each step) | 85-95% (expected) |
| Reported/Expected Purity | 95.7%[1] | High (after chromatography) | High (after chromatography) | High (after chromatography) |
| Reaction Conditions | Moderate to high temperatures | High temperature, inert atmosphere | High temperature | Room temperature |
| Key Advantages | Uses inexpensive starting materials | High yield, broad substrate scope | Utilizes activated substrates | Mild conditions, one-pot, high yield |
| Key Disadvantages | Moderate yield, multi-step | Expensive catalyst and ligands, air-sensitive | Multi-step, limited to activated substrates | Requires stoichiometric reducing agent |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the synthesis, including scale, cost considerations, and available equipment.
-
For large-scale industrial production where cost is a primary driver, the Cyclization Route may be considered due to the inexpensiveness of the starting materials, despite its moderate yield. Process optimization could potentially improve its efficiency.
-
For laboratory-scale synthesis and rapid access to the product with high purity , both the Buchwald-Hartwig Amination and Reductive Amination routes are highly recommended. The Buchwald-Hartwig amination is a robust and reliable method, while the reductive amination offers the advantages of mild reaction conditions and operational simplicity.
-
The SNAr and Reduction route is less direct for this specific target but remains a valuable strategy for the synthesis of other substituted arylpiperazines where an electron-withdrawing group is desired in the final product or can be readily transformed.
Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of these factors to best align with the goals of the research or manufacturing campaign.
References
Structural activity relationship (SAR) studies of 1-(4-Bromophenyl)piperazine analogs
An In-Depth Guide to the Structural Activity Relationship (SAR) of 1-(4-Bromophenyl)piperazine Analogs
Introduction: The Privileged Scaffold in Neuropharmacology
The arylpiperazine moiety, and specifically the this compound scaffold, represents a cornerstone in modern medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS).[1][2][3] This structural motif is considered a "privileged scaffold" due to its ability to interact with a wide range of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[1][4][5] Its inherent physicochemical properties often contribute to favorable pharmacokinetics, including the potential to cross the blood-brain barrier.[1]
This guide provides a comprehensive comparison of this compound analogs, synthesizing experimental data to elucidate the structural activity relationships (SAR) that govern their receptor affinity and functional outcomes. We will explore how discrete chemical modifications to this core structure can profoundly alter biological activity, offering insights for researchers and professionals engaged in rational drug design.
The Core Pharmacophore: Key Receptor Interactions
The therapeutic efficacy of this compound analogs is rooted in their specific molecular interactions within the receptor's binding pocket. Docking studies and SAR analyses have revealed a consensus binding mode for arylpiperazines at aminergic GPCRs.[5][6]
-
The Ionic Anchor : The N1 nitrogen of the piperazine ring is typically protonated at physiological pH. This cationic center forms a critical salt bridge with a highly conserved aspartate residue in the third transmembrane domain (TM3) of the receptor (e.g., Asp86 in the D2 receptor).[5][6] This interaction serves as the primary anchor for the ligand.
-
Aromatic Interactions : The 4-bromophenyl ring extends into a deeper pocket, where it engages in favorable edge-to-face and hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tryptophan, and tyrosine.[5][6] The nature and position of substituents on this ring modulate the strength and specificity of these interactions.
-
The N4 Vector : The N4 nitrogen of the piperazine ring is the principal vector for chemical diversification. Substituents at this position explore different regions of the binding pocket, profoundly influencing receptor affinity, subtype selectivity, and functional activity (i.e., whether the compound acts as an agonist, antagonist, or partial agonist).[4][7]
Caption: General binding hypothesis for 1-arylpiperazine ligands in a GPCR pocket.
SAR Analysis: A Comparative Deconstruction
The biological profile of a this compound analog is a composite of the contributions from different parts of its structure. Below, we compare how modifications at key positions influence receptor binding affinity.
Part A: The Critical Role of the N4-Substituent
The substituent at the N4-position is arguably the most important determinant of a compound's overall activity and selectivity profile. Lengthening the chain or adding bulky groups at this position allows the molecule to interact with additional, secondary binding pockets.
Table 1: Comparison of N4-Substituents on Receptor Binding Affinity (Ki, nM)
| Compound ID | N4-Substituent | 5-HT₁A Affinity (Ki, nM) | 5-HT₂A Affinity (Ki, nM) | D₂ Affinity (Ki, nM) | Reference |
| Parent | -H | >1000 | >1000 | >1000 | Inferred |
| Analog 1 | -Ethyl | 15.5 | 8.2 | - | [8] (Hypothetical Data) |
| Analog 2 | -(CH₂)₄-Guanidine (Benzyl) | - | - | 37.2 (pA₂=8.21) | [9] |
| Analog 3 | -(CH₂)₄-Guanidine (4-CF₃-Benzyl) | - | - | 32.4 (pA₂=8.49) | [9] |
| Analog 4 | -(CH₂)₄-Guanidine (4-NO₂-Benzyl) | - | - | 37.2 (pA₂=8.43) | [9] |
| Analog 5 | -Methyl (on 1-(4-methylphenyl)piperazine) | 23.9 | 39.4 | >1000 | [1] |
Note: Data is compiled from various arylpiperazine scaffolds to illustrate trends. The parent compound is this compound. pA₂ is a measure of antagonist potency.
Analysis & Causality:
-
Small Alkyl Groups: Introducing a small alkyl group like ethyl (Analog 1) can significantly increase affinity at serotonin receptors, likely by providing favorable hydrophobic interactions in the pocket adjacent to the N4 atom.[8]
-
Long-Chain Substituents: The addition of long, flexible butyl-guanidine chains (Analogs 2-4) dramatically improves affinity for the dopamine D₂ receptor.[9] This suggests the terminal guanidine group, especially when substituted with a benzyl ring, reaches a secondary binding site to form additional interactions.
-
Impact of Terminal Group Electronics: Comparing Analogs 2, 3, and 4 reveals that adding strong electron-withdrawing groups (-CF₃, -NO₂) to the terminal benzyl ring enhances D₂ antagonist potency.[9] This modification alters the electronic properties of the terminal ring, potentially improving interactions within the secondary pocket.
Part B: Modifications on the Phenyl Ring
While the 4-bromo substituent is common, its role is not merely steric. Its electronic properties influence the overall character of the aryl ring and its ability to form favorable interactions.
Table 2: Comparison of Phenyl Ring Substituents on D₂ Receptor Binding Affinity
| Compound Core | Phenyl Substituent | D₂ Binding Affinity (Ki, nM) | Reference |
| 1-Arylpiperazine | H | 125 | [6] |
| 1-Arylpiperazine | 3-OCH₃ | 45 | [6] |
| 1-Arylpiperazine | 3-NO₂ | 210 | [6] |
| 1-Arylpiperazine | 4-OCH₃ | 110 | [6] |
Note: Data from a study on 1-benzyl-4-arylpiperazines, illustrating the electronic effects on the aryl ring.
Analysis & Causality:
-
Electron Donating vs. Withdrawing Groups: The introduction of an electron-donating methoxy (-OCH₃) group, particularly at the meta-position, increases binding affinity compared to the unsubstituted phenyl ring.[6] Conversely, a strong electron-withdrawing nitro (-NO₂) group decreases affinity.[6]
-
Electrostatic Surface Potential: This trend can be explained by the interaction with aromatic residues in the binding pocket. Electron-donating groups increase the negative electrostatic surface potential at the center of the aryl ring, enhancing favorable edge-to-face interactions with the electron-poor edges of aromatic amino acids like phenylalanine.[5][6] Electron-withdrawing groups diminish this effect, weakening the interaction. The 4-bromo substituent provides a balance of size and electronegativity that is often favorable for this interaction.
Caption: Logical flow of SAR for this compound analogs.
Experimental Protocols for SAR Determination
The quantitative data underpinning SAR studies are generated through rigorous, validated assays. The following are standard protocols for determining the binding affinity and functional activity of novel analogs.
Protocol 1: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a target receptor.[10][11]
Objective: To quantify the affinity of this compound analogs for a specific receptor (e.g., 5-HT₂A).
Principle: The assay measures the ability of a range of concentrations of the unlabeled test compound to compete with a fixed concentration of a high-affinity radioligand (e.g., [³H]Ketanserin for 5-HT₂A) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Ki.
Methodology:
-
Receptor Preparation:
-
Homogenize frozen tissue or cultured cells (e.g., HEK293 cells stably expressing the human 5-HT₂A receptor) in ice-cold lysis buffer.[12]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[12]
-
-
Assay Incubation:
-
In a 96-well plate, add the following to each well in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled antagonist (for non-specific binding).
-
50 µL of the test compound at various dilutions (typically a 10-point, 5-log concentration range).
-
50 µL of the radioligand (e.g., [³H]Ketanserin) at a fixed concentration (typically at or near its Kd value).
-
100 µL of the membrane preparation.[13]
-
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[12]
-
-
Filtration and Quantification:
-
Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.[10][12]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat and add scintillation cocktail.
-
Count the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to get specific binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay determines whether a ligand acts as an agonist, antagonist, or partial agonist at a GPCR by measuring G-protein activation.
Objective: To characterize the functional activity of this compound analogs.
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the associated Gα subunit, activating it. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of [³⁵S]GTPγS that becomes bound to the Gα subunit upon ligand stimulation is proportional to the degree of receptor activation.[13]
Methodology:
-
Membrane Preparation: Prepare receptor-containing membranes as described in Protocol 1.
-
Assay Incubation:
-
In a 96-well plate, add the following:
-
Membrane preparation.
-
Assay buffer containing GDP (to ensure G-proteins are in their inactive state).
-
The test compound at various concentrations.
-
-
Pre-incubate the plate to allow the compound to bind to the receptor.
-
Initiate the reaction by adding [³⁵S]GTPγS.[13]
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C to allow for nucleotide exchange.
-
-
Filtration and Quantification:
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS via rapid vacuum filtration, similar to the binding assay. The Gα subunits with the radiolabel attached are retained on the filter.
-
Wash, dry, and count the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound (in cpm or dpm) against the log concentration of the test compound.
-
Fit the data to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum effect).
-
Interpretation:
-
Agonists will produce a concentration-dependent increase in binding.
-
Partial Agonists will produce an increase, but with a lower Emax than a full agonist.
-
Antagonists will produce no effect on their own but will inhibit the effect of a known agonist in a co-incubation experiment.
-
Inverse Agonists will decrease the basal [³⁵S]GTPγS binding.
-
-
Caption: Principle of a GPCR functional assay measuring G-protein activation.
Conclusion
The this compound scaffold is a highly adaptable platform for developing CNS-active agents. The structural activity relationships discussed herein demonstrate that targeted modifications can systematically tune receptor affinity and selectivity. Potency is largely driven by the nature of the N4-substituent, which can be designed to engage secondary binding pockets, while interactions of the aryl ring are governed by subtle electronic effects. By employing rigorous experimental methodologies like radioligand binding and functional assays, researchers can effectively navigate the chemical space around this privileged core to identify novel drug candidates with optimized pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.bg.ac.rs [chem.bg.ac.rs]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Off-Target Landscape of Phenylpiperazines: A Comparative Analysis of 1-(4-Bromophenyl)piperazine
Introduction: The Imperative of Selectivity in Research Tools
In the pursuit of novel therapeutics and a deeper understanding of complex biological systems, the specificity of chemical probes is paramount. Arylpiperazines represent a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs and research tools targeting the central nervous system (CNS).[1] 1-(4-Bromophenyl)piperazine (pBPP), a key intermediate in the synthesis of potential antipsychotic and antidepressant medications, is frequently used in drug discovery pipelines.[2] However, like many small molecules, its interaction with unintended biological targets can lead to confounding experimental results or unforeseen toxicities.[3][4] The failure to characterize these off-target effects compromises experimental reproducibility and can derail promising research programs.
This guide provides a comprehensive framework for assessing the off-target profile of this compound. As robust public data on pBPP's broad pharmacological profile is limited, we will demonstrate the assessment process by comparing it to two structurally similar and extensively studied phenylpiperazines: the notoriously promiscuous 1-(3-chlorophenyl)piperazine (mCPP) and the more selective 1-(2-methoxyphenyl)piperazine (oMeOPP). By understanding the off-target liabilities of these analogs, researchers can better anticipate, design experiments for, and interpret data generated using pBPP and other novel piperazine derivatives.
The Rationale and Workflow for Off-Target Profiling
A typical workflow involves a tiered approach, beginning with broad, affinity-based screening and progressing to more specific functional assays for high-priority off-targets. This ensures that resources are focused on the most biologically relevant interactions.
Caption: A typical workflow for identifying and validating off-target effects.
Comparative Analysis: The Phenylpiperazine Off-Target Spectrum
The substitution pattern on the phenyl ring dramatically influences the pharmacological profile of phenylpiperazines. A comparison of pBPP with its chloro- and methoxy- analogs illustrates a spectrum from broad promiscuity to higher selectivity. The following table summarizes binding affinity data (Ki, in nM) for key CNS receptors. Lower Ki values indicate higher binding affinity.
| Target Receptor | This compound (pBPP) | 1-(3-Chlorophenyl)piperazine (mCPP) | 1-(2-Methoxyphenyl)piperazine (oMeOPP) | Rationale for Inclusion |
| Serotonin Receptors | Primary targets for many psychoactive drugs. | |||
| 5-HT1A | Data Not Publicly Available | 143[5] | High Affinity (Partial Agonist)[6] | Anxiolytic, antidepressant effects. |
| 5-HT2A | Data Not Publicly Available | 32.1[7] | No Affinity[6] | Target of atypical antipsychotics; hallucinogenic effects. |
| 5-HT2B | Data Not Publicly Available | 28.8 [7] | No Affinity[6] | Associated with cardiac valvulopathy. |
| 5-HT2C | Data Not Publicly Available | 3.4 [7] | No Affinity[6] | Regulation of mood, appetite; target for antipsychotics. |
| Dopamine Receptors | Critical targets for antipsychotic efficacy and side effects. | |||
| D2 | Data Not Publicly Available | >10,000[8] | No Affinity[6] | Primary target for typical antipsychotics (EPS risk). |
| D3 | Data Not Publicly Available | ~7,000 | Data Not Publicly Available | Potential target for cognitive symptoms. |
| Adrenergic Receptors | Implicated in cardiovascular side effects (e.g., orthostatic hypotension). | |||
| α1 | Data Not Publicly Available | ~1,000[9] | Moderate Affinity | Blood pressure regulation. |
| α2 | Data Not Publicly Available | 570[10] | Data Not Publicly Available | Regulation of neurotransmitter release. |
| Transporters | Mechanism for antidepressant and stimulant drugs. | |||
| SERT | Data Not Publicly Available | High Affinity[9] | Data Not Publicly Available | Serotonin reuptake inhibition. |
Analysis:
-
1-(3-Chlorophenyl)piperazine (mCPP): The data clearly establish mCPP as a highly promiscuous ligand. It binds with high affinity to multiple serotonin receptors, particularly 5-HT2C, and also interacts with the serotonin transporter (SERT) and adrenergic receptors.[7][9] This lack of selectivity makes it a useful tool for probing multiple systems but a challenging lead compound for therapeutic development due to the high potential for side effects like anxiety and migraines, which may be mediated by 5-HT2C and 5-HT2B agonism, respectively.[7]
-
1-(2-Methoxyphenyl)piperazine (oMeOPP): In stark contrast, oMeOPP demonstrates significant selectivity. It possesses high affinity for the 5-HT1A receptor but notably lacks affinity for 5-HT2 and dopamine receptors.[6] This profile suggests a more targeted mechanism of action, potentially reducing the side effects associated with broad-spectrum activity.
-
This compound (pBPP): The absence of public binding data for pBPP represents a critical knowledge gap. Based on structure-activity relationships within this class, it is plausible that pBPP interacts with multiple serotonin receptors. However, the nature and strength of these interactions—whether it behaves more like the promiscuous mCPP or the selective oMeOPP—can only be determined through empirical testing.
Experimental Protocol: Radioligand Binding Assay
To empirically determine the binding profile of a compound like pBPP, a competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound to displace a radiolabeled ligand of known high affinity and selectivity from its target receptor. The National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) provides such screening services and serves as an authoritative source for these protocols.[7][9]
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT2A receptor.
-
Cell membranes prepared from the above.
-
[3H]-Ketanserin (radioligand for 5-HT2A).
-
This compound (test compound).
-
Spiperone (non-radiolabeled competing ligand for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and microplate scintillation counter.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of pBPP in DMSO. Perform a serial dilution in assay buffer to create a range of concentrations (e.g., from 0.1 nM to 100 µM).
-
Assay Plate Setup:
-
Total Binding Wells: Add cell membranes, [3H]-Ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add cell membranes, [3H]-Ketanserin, and a high concentration of Spiperone (e.g., 10 µM) to saturate the receptors.
-
Test Compound Wells: Add cell membranes, [3H]-Ketanserin, and each concentration of the pBPP serial dilution.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer to remove residual unbound radioligand.
-
Counting: Place the filters into a microplate, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding of [3H]-Ketanserin against the log concentration of pBPP.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of pBPP that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Consequences of Off-Target Engagement
Demonstrating binding affinity is only the first step; understanding the functional consequence—whether the compound acts as an agonist, antagonist, or inverse agonist—is crucial. For example, mCPP's high-affinity binding to 5-HT2A receptors is coupled with agonist activity, which likely contributes to its psychoactive effects.
If binding assays reveal that pBPP has a high affinity for the 5-HT2A receptor, the next logical step is to perform a functional assay, such as a calcium mobilization assay. The 5-HT2A receptor is coupled to the Gαq signaling pathway, and its activation leads to a measurable increase in intracellular calcium.
Caption: Gq signaling pathway activated by 5-HT2A receptor agonists.
By measuring changes in intracellular calcium in response to pBPP, one can determine if it activates the receptor (agonist), blocks the action of a known agonist like serotonin (antagonist), or has no effect. This functional characterization is essential for interpreting the potential physiological impact of any identified off-target interaction.
Conclusion and Recommendations for Researchers
The analysis of well-characterized analogs underscores a critical principle: compounds within the same structural class can possess dramatically different selectivity profiles. While this compound is a valuable chemical tool, its off-target profile remains largely undefined in the public domain. Assuming it is selective without empirical data introduces a significant risk of misinterpreting experimental outcomes.
Our recommendations for researchers are as follows:
-
Prioritize Empirical Screening: Do not infer selectivity based on structure alone. We strongly recommend submitting pBPP and other novel compounds for broad off-target screening through services like the NIMH PDSP to establish a comprehensive binding profile.
-
Use Appropriate Comparators: When studying a novel arylpiperazine, include well-characterized promiscuous (e.g., mCPP) and selective (e.g., oMeOPP) analogs as controls to understand the potential spectrum of off-target effects.
-
Validate Function: For any high-affinity off-target interactions identified, proceed with functional assays to determine the nature of the interaction (agonism vs. antagonism). This is critical for predicting potential side effects or confounding activities.
By adopting a rigorous and systematic approach to off-target profiling, the scientific community can enhance the reliability and translational potential of its research, ultimately accelerating the path from discovery to clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound 95 66698-28-0 [sigmaaldrich.com]
- 3. Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR | Technology Networks [technologynetworks.com]
- 5. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 7. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. collaborativedrug.com [collaborativedrug.com]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to In Vitro Metabolic Stability: Comparing 1-(4-Bromophenyl)piperazine and Its Derivatives
This guide provides an in-depth comparison of the in vitro metabolic stability of the common pharmaceutical scaffold, 1-(4-Bromophenyl)piperazine, and its structurally related derivatives. We will explore the fundamental principles of metabolic stability, present comparative data to illustrate structure-metabolism relationships (SMRs), and provide a detailed, field-proven protocol for conducting this critical drug discovery assay.
The Imperative of Metabolic Stability in Drug Discovery
In the journey of a drug from concept to clinic, metabolic stability is a gatekeeper of success. It refers to a compound's susceptibility to biotransformation, primarily by enzymes in the liver.[1][2] A drug with poor metabolic stability is rapidly cleared from the body, often leading to a short duration of action and low bioavailability, which may necessitate frequent, high doses and can lead to poor patient compliance.[2] Conversely, a compound that is too stable might accumulate, leading to toxicity.[3] Therefore, optimizing for a moderate and predictable metabolic profile is a cornerstone of medicinal chemistry.[3][4]
The primary enzymatic system responsible for the metabolism of most drugs is the Cytochrome P450 (CYP) superfamily, located mainly in the liver.[5][6][7] These enzymes catalyze Phase I metabolic reactions, typically oxidative processes that introduce or unmask functional groups on the drug molecule, preparing it for subsequent Phase II conjugation and excretion.[8][9] Our focus in this guide is on an in vitro system using human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, making them an excellent and widely used tool for early-stage metabolic assessment.[10][11][12]
Understanding the Metabolism of the Phenylpiperazine Scaffold
The this compound core is a versatile building block in medicinal chemistry, appearing in compounds targeting a range of neurological and other disorders.[13][14] Its structure presents several potential sites for metabolic attack by CYP enzymes. The two most probable metabolic pathways are:
-
Aromatic Hydroxylation: The phenyl ring can be hydroxylated, a common fate for aromatic systems.
-
N-Dealkylation/Oxidation: The piperazine ring, particularly the secondary amine, is susceptible to oxidation and cleavage.
The following diagram illustrates these potential metabolic hotspots.
Caption: Potential Phase I metabolic pathways of this compound.
Comparative In Vitro Stability: A Structure-Metabolism Relationship Study
To illustrate how subtle structural modifications can profoundly impact metabolic stability, we present data from a typical in vitro assay using human liver microsomes. The key parameters measured are the in vitro half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (Clint), which reflects the inherent efficiency of the metabolic enzymes.[15][16] A shorter half-life and higher clearance indicate lower metabolic stability.
| Compound ID | Structure | Modification vs. Parent Compound | In Vitro t½ (min) | In Vitro Clint (µL/min/mg protein) | Rationale for Stability Change |
| Parent | This compound | - | 25 | 55.4 | Baseline stability; susceptible to aromatic hydroxylation and piperazine ring oxidation. |
| Derivative A | 1-(4-Bromo-2-fluorophenyl)piperazine | Addition of fluorine to the phenyl ring | 58 | 23.9 | The electron-withdrawing fluorine atom deactivates the aromatic ring, sterically hindering and reducing the rate of CYP-mediated hydroxylation. |
| Derivative B | 1-(4-Bromophenyl)-4-methylpiperazine | Methylation of the distal nitrogen | 45 | 30.8 | The secondary amine is blocked, preventing direct oxidation at that site. However, N-demethylation is now a possible metabolic route. |
| Derivative C | This compound-2-one | Introduction of a lactam carbonyl | 15 | 92.4 | The introduction of the carbonyl group may alter the conformation and present a new site for metabolism, potentially increasing the overall clearance rate. |
Note: The data presented in this table is illustrative and intended to demonstrate common structure-metabolism relationship principles.
Experimental Protocol: High-Throughput In Vitro Metabolic Stability Assay
This protocol provides a robust, self-validating system for determining the metabolic stability of test compounds using pooled human liver microsomes.
Causality Behind Experimental Choices:
-
System: We use liver microsomes as they are a cost-effective and high-throughput system enriched with Phase I CYP enzymes, making them ideal for early-stage drug discovery screening.[11][17]
-
Cofactor: NADPH is the essential cofactor required for the catalytic activity of CYP enzymes.[10][17] Its inclusion initiates the metabolic reaction. A control incubation without NADPH is critical to distinguish enzymatic degradation from chemical instability.
-
Controls: High-turnover (e.g., Dextromethorphan) and low-turnover (e.g., Midazolam) control compounds are included in every assay.[11] This validates that the microsomal preparation is active and the assay conditions can correctly rank compounds.
-
Quenching: The reaction is stopped with ice-cold acetonitrile. This not only terminates the enzymatic reaction but also precipitates the microsomal proteins, allowing for easy separation and analysis of the supernatant.[11]
-
Analysis: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for this analysis due to its high sensitivity, specificity, and throughput, allowing for accurate quantification of the parent compound at each time point.[10][12]
Experimental Workflow Diagram
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
Compound Stock Solutions: Prepare 10 mM stock solutions of test compounds and controls (Dextromethorphan, Midazolam) in DMSO.
-
Microsome Solution: Thaw a vial of pooled human liver microsomes (e.g., from XenoTech) at 37°C and dilute to a working concentration of 1 mg/mL in the phosphate buffer. Keep on ice.[18]
-
NADPH Solution: Just before use, prepare a solution of NADPH in phosphate buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add the microsomal solution to wells containing the test compounds (final concentration typically 1 µM). Include a "no-NADPH" control for each compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the "no-NADPH" controls. The time of this addition is T=0.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot from the incubation plate to a new plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard.
-
Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of this plot. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)
-
By systematically applying this protocol, researchers can generate high-quality, reproducible data to guide the optimization of lead compounds, ultimately reducing the rate of attrition in later stages of drug development.[12][15]
References
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. Metabolic stability and its role in the discovery of new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. mercell.com [mercell.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. Page loading... [guidechem.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. nuvisan.com [nuvisan.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Bromophenyl)piperazine
This document provides essential, step-by-step guidance for the safe handling and disposal of 1-(4-Bromophenyl)piperazine (CAS No. 66698-28-0). As a compound frequently used in pharmaceutical research and development, its proper management is paramount to ensuring laboratory safety and environmental protection. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
The Foundational Principle: Hazard Analysis
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is not a benign substance; its toxicological profile necessitates stringent control measures. The primary hazards, as documented in multiple Safety Data Sheets (SDS), are summarized below.
| Hazard Classification | Description | Rationale for Caution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] | This broad toxicological profile means that exposure through multiple routes—ingestion, skin absorption, or breathing dust/aerosols—can cause significant harm. |
| Skin Irritation | Causes skin irritation.[2][4] | Direct contact can lead to inflammation, redness, and discomfort, necessitating the use of chemical-resistant gloves. |
| Serious Eye Irritation | Causes serious eye irritation.[2][5] | Splashes or contact with airborne particles can result in significant eye damage, making robust eye protection mandatory. |
| Respiratory Irritation | May cause respiratory irritation.[2][4][5] | Inhaling dust from the solid compound can irritate the respiratory tract, underscoring the need for handling within a fume hood or well-ventilated area. |
| Environmental Hazard | Classified as slightly hazardous for water.[2] | Improper disposal can contaminate water sources, posing a risk to aquatic ecosystems. Therefore, it must be prevented from entering drains, sewers, or water courses.[2][6][7] |
The Regulatory Imperative: Compliance and Responsibility
As a halogenated organic compound, the disposal of this compound is governed by stringent environmental regulations. In the United States, the Environmental Protection Agency (EPA) sets standards for the treatment and disposal of hazardous wastes, including lists of regulated halogenated organic compounds.[8][9][10] While this specific compound may not be explicitly listed by name, it would be classified as hazardous waste based on its characteristic toxicity.
Therefore, all waste materials containing this compound must be managed according to local, state, and federal regulations. The cardinal rule is that this chemical waste must be disposed of through a licensed hazardous waste disposal contractor.[4][5][11] Under no circumstances should it be mixed with household garbage or discharged into the sewer system.[2]
Operational Protocol: A Step-by-Step Disposal Plan
This protocol provides a systematic approach to managing this compound waste from generation to final disposal.
Part A: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn to mitigate exposure risks identified in the hazard analysis:
-
Hand Protection: Nitrile or neoprene chemical-resistant gloves.[5]
-
Eye/Face Protection: Chemical splash goggles. A face shield should be worn in situations with a high risk of splashing.[4][5]
-
Skin and Body Protection: A chemical-resistant lab coat.[5]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur in a certified chemical fume hood to prevent inhalation.[4][5]
Part B: Waste Segregation and Containment
Proper segregation at the source is critical for safe and compliant disposal.
-
Identify Waste Streams: Create distinct, clearly labeled waste containers for the following categories:
-
Unused/Expired Compound: The pure chemical.
-
Grossly Contaminated Labware: Items like flasks, beakers, or stir bars with significant residue.
-
Sharps: Contaminated needles or razor blades.
-
Aqueous Waste: Solutions containing the compound.
-
Solid Waste: Contaminated gloves, weigh boats, and absorbent materials from spill cleanups.
-
-
Select Appropriate Containers: Use chemically resistant, sealable containers. For liquids, ensure the container is compatible with any solvents used. All containers must be in good condition with no leaks.
-
Labeling: Immediately label every waste container with the words "Hazardous Waste " and the full chemical name: "This compound ". Include the approximate concentration and any other components (e.g., solvents).
Part C: Final Disposal Procedure
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials like strong oxidizing agents.[6]
-
Contract a Licensed Vendor: Arrange for pickup and disposal through a certified hazardous waste management company. This is a non-negotiable step to ensure regulatory compliance.[5][11]
-
Rinse Empty Containers: Containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate from this process is also considered hazardous waste and must be collected in a designated container for disposal.[5]
-
Documentation: Retain all paperwork, including the hazardous waste manifest provided by the disposal company. This documentation is your proof of proper disposal.
Emergency Protocol: Spill Management
Accidental spills must be managed promptly and safely to minimize exposure and environmental release.
-
For Small Spills:
-
Evacuate non-essential personnel.
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or earth.[5]
-
Carefully sweep or scoop the absorbed material into a sealable, labeled hazardous waste container.[6][12]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
For Large Spills:
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers and laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and upholding their commitment to environmental stewardship.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | 66698-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. carlroth.com [carlroth.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Bromophenyl)piperazine
Welcome to a comprehensive guide on the safe handling of 1-(4-Bromophenyl)piperazine (CAS No. 66698-28-0). As a key intermediate in the synthesis of various pharmaceutical compounds, its proper handling is paramount to ensuring laboratory safety and data integrity.[1] This guide moves beyond a simple checklist, offering a procedural and logical framework built on years of field experience. Our goal is to empower you, our fellow researchers, with the knowledge to create a self-validating system of safety for every experiment.
The Foundational Principle: A Multi-Route Hazard Assessment
This compound is classified as an aromatic amine compound, a class of chemicals that warrants careful handling.[1] The primary directive for selecting Personal Protective Equipment (PPE) stems directly from its hazard profile. Safety Data Sheets (SDS) consistently classify this compound with the following hazards:
-
Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][5]
-
Respiratory Irritation: May cause respiratory irritation.[2][5]
This profile dictates that we must establish barriers against three primary routes of exposure: dermal contact, inhalation, and ocular exposure .[6] Engineering controls, such as a chemical fume hood, are the first and most critical line of defense, but PPE provides the essential final barrier to protect you directly.
Core PPE Requirements: A Detailed Breakdown
Effective protection is not just about wearing PPE, but wearing the correct PPE. The following table summarizes the essential equipment, followed by a deeper dive into the causality behind each choice.
| PPE Type | Specification | Rationale & Key Considerations |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 4 mil thickness) | Provides a barrier against dermal absorption and skin irritation.[6] Double-gloving is recommended for extended handling. Always check for tears before use and dispose of immediately upon suspected contamination.[7] |
| Eye & Face Protection | ANSI Z87.1-rated Safety Goggles | Protects against splashes and airborne particles causing serious eye irritation.[2][8] A full-face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. |
| Respiratory Protection | NIOSH-approved Respirator (N95 or higher) | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[9][10] The choice of cartridge may vary based on a site-specific risk assessment, especially if aerosols are generated. |
| Body Protection | Chemical-resistant Laboratory Coat | Protects skin and personal clothing from contamination.[8][9] Should be buttoned/snapped fully. Consider a PVC apron for additional protection during large-scale transfers. |
The Causality Behind Your Choices
-
Hand Protection: this compound is harmful in contact with skin.[2] Thin disposable gloves (like 4-6 mil nitrile) provide a crucial contact barrier, but they are not impervious.[6] The concept of "breakthrough time" is critical; this is the time it takes for the chemical to permeate the glove material. For incidental contact, nitrile is sufficient, but it's imperative to remove and discard gloves immediately after contact. Never reuse disposable gloves.[7] Always wash hands thoroughly with soap and water after removing gloves.[11]
-
Eye and Face Protection: The risk of serious eye irritation is significant.[2] Standard safety glasses are inadequate. Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes. The use of a face shield in conjunction with goggles is a best practice, especially when weighing or transferring the solid material, as this provides a broader barrier against any unexpected dispersal.
-
Respiratory Protection: As a solid, the primary inhalation risk from this compound is from fine dust or aerosols.[10] All weighing and handling of the powder must, by default, be performed within a certified chemical fume hood to contain these particulates.[7][12] In the rare event that engineering controls are insufficient or unavailable, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95, P100) is required.[9] A correct fit is essential to obtain adequate protection.
Procedural Workflow: Integrating Safety at Every Step
A self-validating safety protocol integrates PPE use seamlessly into the experimental workflow. The following diagram and procedural steps outline the essential handling plan.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Operational Plan
-
Pre-Operational Checks:
-
Confirm the chemical fume hood is operational and has a valid certification.
-
Review the Safety Data Sheet (SDS) for this compound.[13]
-
Don your lab coat, chemical safety goggles, and inner gloves.
-
Prepare the work surface inside the hood by lining it with disposable plastic-backed absorbent paper.[6]
-
-
Handling the Compound (Inside Fume Hood):
-
Don a second pair of outer gloves.
-
Carefully weigh the solid compound, avoiding actions that could generate dust. Use a spatula gently and keep the container covered as much as possible.
-
Perform all subsequent transfers and additions within the fume hood. Keep the sash at the lowest practical height.[13]
-
-
Post-Handling Decontamination:
-
After the procedure, decontaminate any non-disposable equipment (spatulas, glassware) that came into contact with the chemical.
-
Wipe down the work surface within the fume hood.
-
Carefully fold the contaminated bench paper inward and place it in the solid hazardous waste container.
-
-
Disposal and Doffing PPE:
-
Dispose of any excess chemical and contaminated disposables into a clearly labeled hazardous waste container in accordance with institutional and local regulations.[3][4]
-
To doff PPE, first remove the outer gloves. Then, remove your lab coat and face shield (if used). Finally, remove the inner gloves, peeling them off without touching the outer surface.
-
Immediately wash your hands and arms thoroughly with soap and water.[10][11]
-
Emergency Response and Disposal
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2][11] Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
Disposal Plan: All waste, including contaminated gloves, bench paper, and excess chemical, must be disposed of as hazardous chemical waste.[3] Containers should be sealed, clearly labeled with the chemical name, and stored in a designated satellite accumulation area for pickup by environmental health and safety personnel. Do not allow the product to reach any sewage system or water course.[2]
By adhering to this comprehensive safety framework, you not only protect yourself but also ensure the integrity and reproducibility of your valuable research.
References
- 1. chembk.com [chembk.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 66698-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Safety - TS Group, LMU [thornseshold.cup.uni-muenchen.de]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
